Product packaging for 4-Fluoro-3-phenylbenzaldehyde(Cat. No.:CAS No. 926221-23-0)

4-Fluoro-3-phenylbenzaldehyde

Cat. No.: B1341145
CAS No.: 926221-23-0
M. Wt: 200.21 g/mol
InChI Key: ZBPZLUCVTNFQLX-UHFFFAOYSA-N
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Description

4-Fluoro-3-phenylbenzaldehyde (CAS 926221-23-0) is a fluorinated aromatic aldehyde with the molecular formula C13H9FO and a molecular weight of 200.21 g/mol . This compound serves as a versatile and high-value building block in organic synthesis and pharmaceutical research. Its structure, featuring a benzaldehyde core substituted with a fluorine atom and a phenyl ring, is strategically designed for the synthesis of complex molecules. Researchers utilize this compound primarily as a key intermediate in the development of Heterocyclic Compounds that act as potent mutant Isocitrate Dehydrogenase (IDH) inhibitors . These inhibitors are investigated for the treatment of conditions associated with mutant IDH1 enzymes, representing a significant area of focus in oncology drug discovery . The incorporation of the fluorine atom is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and bioavailability. Beyond its application in life sciences, this compound is also a valuable precursor in material science, for instance, in the synthesis of advanced polymers and specialty chemicals where its aromatic and fluorinated structure can impart desirable properties such as thermal stability or specific electronic characteristics. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers can leverage its chemical reactivity, particularly the formyl group, for further derivatization into target molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9FO B1341145 4-Fluoro-3-phenylbenzaldehyde CAS No. 926221-23-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3-phenylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO/c14-13-7-6-10(9-15)8-12(13)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPZLUCVTNFQLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of 4-Fluoro-3-phenylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the physical properties of 4-Fluoro-3-phenylbenzaldehyde. Despite a comprehensive search of scientific literature and chemical databases, specific experimental data for the physical properties of this compound remains elusive, suggesting it is a compound that is not extensively characterized in publicly available resources. This guide, therefore, provides available data for a closely related isomer, 3-Fluoro-4-phenylbenzaldehyde, to serve as a valuable point of reference. Furthermore, detailed experimental protocols for determining key physical properties such as melting point, boiling point, and solubility are presented to aid researchers in the characterization of this and similar novel compounds. A generalized synthetic workflow for biaryl aldehydes, a common route to this class of molecules, is also visualized.

Physical Properties

Table 1: Physical Properties of 3-Fluoro-4-phenylbenzaldehyde (Isomer Reference)

Property Value
CAS Number 57592-43-5
Molecular Formula C₁₃H₉FO

| Molecular Weight | 200.21 g/mol |

Note: The data presented in Table 1 is for the isomer 3-Fluoro-4-phenylbenzaldehyde and should be used as an estimation for this compound with caution, as structural differences will influence physical properties.

Experimental Protocols

For researchers synthesizing this compound, the following standard experimental protocols can be employed for its characterization.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity.[1]

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely ground into a powder.[2]

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 1-2 mm.[3]

  • Measurement: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium.

  • Observation: The temperature range is recorded from the point at which the first droplet of liquid appears to the temperature at which the entire sample has melted. A narrow melting range (typically < 2°C) is indicative of a pure compound.[1]

Boiling Point Determination (Micro Method)

For liquid samples, especially when only a small quantity is available, the micro boiling point method is suitable.[4] This method can also be adapted for measurements at reduced pressure for high-boiling-point compounds.[5][6]

Methodology:

  • Sample Preparation: A small volume (a few drops) of liquid this compound is placed in a small test tube or a fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Heating: The assembly is heated in a suitable apparatus (e.g., a Thiele tube or a metal block heater).

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary. The heat is then removed.

  • Boiling Point Reading: The temperature at which the liquid just begins to re-enter the capillary tube upon cooling is recorded as the boiling point.[7]

Solubility Determination

The solubility profile of a compound provides insights into its polarity and the types of intermolecular forces present.[8][9]

Methodology:

  • Solvent Selection: A range of solvents of varying polarities should be tested (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Procedure: To approximately 1 mL of the chosen solvent in a small test tube, a small, measured amount (e.g., 10 mg) of this compound is added.

  • Observation: The mixture is agitated vigorously. The compound is classified as "soluble," "partially soluble," or "insoluble" based on visual inspection. For more quantitative analysis, the concentration of the saturated solution can be determined spectroscopically.

  • pH-Dependent Solubility: For ionizable compounds, solubility tests in aqueous acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions can provide information about the presence of acidic or basic functional groups.[10][11]

Synthetic Workflow Visualization

The synthesis of this compound would likely involve a cross-coupling reaction to form the biaryl structure. A common and versatile method for this is the Suzuki-Miyaura coupling.[12] The following diagram illustrates a generalized workflow for the synthesis of a biaryl aldehyde via this method.

Suzuki_Coupling_Workflow Figure 1: Generalized Suzuki Coupling Workflow for Biaryl Aldehyde Synthesis ReactantA 3-Bromo-4-fluorobenzaldehyde Reaction Suzuki-Miyaura Coupling Reaction ReactantA->Reaction ReactantB Phenylboronic Acid ReactantB->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Purification->Product Characterization Characterization (NMR, MS, MP/BP) Product->Characterization

Figure 1: Generalized Suzuki Coupling Workflow for Biaryl Aldehyde Synthesis

References

An In-depth Technical Guide to 4-Fluoro-3-phenoxybenzaldehyde: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

An important note on chemical nomenclature: Initial searches for "4-Fluoro-3-phenylbenzaldehyde" yielded limited specific results. However, substantial data is available for a closely related compound, 4-Fluoro-3-phenoxybenzaldehyde . Given the similarity in naming and the extensive documentation for the latter, this guide will focus on 4-Fluoro-3-phenoxybenzaldehyde, as it is likely the compound of interest for researchers in drug development and chemical synthesis. Limited available data for the isomeric compound, 3-Fluoro-4-phenylbenzaldehyde, is also included for clarity.

Core Chemical Structure and Properties

4-Fluoro-3-phenoxybenzaldehyde is an aromatic aldehyde characterized by a benzaldehyde core structure with a fluorine atom at the 4-position and a phenoxy group at the 3-position.[1][2] This unique arrangement of functional groups imparts specific reactivity and properties that make it a valuable intermediate in organic synthesis.[3] The presence of the aldehyde group allows for a variety of chemical transformations, while the fluorine atom can enhance metabolic stability and binding affinity in pharmaceutical applications. The phenoxy group adds steric bulk and influences the molecule's solubility.[1]

Chemical Identifiers

A clear identification of a chemical compound is crucial for research and development. The following table summarizes the key identifiers for 4-Fluoro-3-phenoxybenzaldehyde.

IdentifierValueReference(s)
CAS Number 68359-57-9[3][4]
Molecular Formula C₁₃H₉FO₂[3][4]
Molecular Weight 216.21 g/mol [3][4]
IUPAC Name 4-fluoro-3-phenoxybenzaldehyde[4]
InChI InChI=1S/C13H9FO2/c14-12-7-6-10(9-15)8-13(12)16-11-4-2-1-3-5-11/h1-9H[4]
InChIKey JDICMOLUAHZVDS-UHFFFAOYSA-N[4]
SMILES C1=CC=C(C=C1)OC2=C(C=CC(=C2)C=O)F[4]
Synonyms 3-(Phenoxy)-4-fluoro-benzaldehyde, p-Fluoro-m-phenoxybenzaldehyde[2][5]
Physicochemical Properties

The physical and chemical properties of 4-Fluoro-3-phenoxybenzaldehyde are essential for its handling, storage, and application in chemical reactions.

PropertyValueReference(s)
Appearance Colorless to light orange to yellow clear liquid/White to pale yellow crystalline powder[3][5]
Melting Point 70-75 °C[5]
Boiling Point 135 °C at 2 mmHg; 320-325 °C (decomposes)[3][5]
Density 1.2091 - 1.30 g/cm³ at 20-25 °C[5]
Refractive Index n20/D 1.5830[6]
Solubility Soluble in ethanol, acetone, and DMSO; insoluble in water[5]
Flash Point > 110 °C (> 230 °F)

Synthesis and Experimental Protocols

The synthesis of 4-Fluoro-3-phenoxybenzaldehyde is a critical process for its application as an intermediate. One documented method involves the hydrolysis of its acetal precursor.

Synthesis Workflow

The following diagram illustrates a common synthetic route to 4-Fluoro-3-phenoxybenzaldehyde from its ethylene acetal precursor.

G start 4-Fluoro-3-phenoxy-benzaldehyde ethylene acetal reagents Ethanol, Water, Concentrated Hydrochloric Acid start->reagents reaction Hydrolysis at Room Temperature reagents->reaction workup Work-up: 1. Distill off ethanol 2. Add toluene and separate water 3. Wash with water 4. Dry over sodium sulphate 5. Evaporate in vacuo reaction->workup product 4-Fluoro-3-phenoxybenzaldehyde workup->product

Caption: Synthesis workflow for 4-Fluoro-3-phenoxybenzaldehyde.

Experimental Protocol: Hydrolysis of 4-Fluoro-3-phenoxy-benzaldehyde ethylene acetal

This protocol is based on a documented synthetic method.[7][8]

  • Reaction Setup: A solution of 26 g (0.1 mol) of 4-fluoro-3-phenoxy-benzaldehyde ethyleneacetal is prepared in 60 ml of ethanol and 20 ml of water.[7]

  • Acidification: To the solution, 1 ml of concentrated hydrochloric acid is added.[7]

  • Reaction: The mixture is stirred at room temperature for 3 hours.[8]

  • Solvent Removal: The ethanol is distilled off under vacuum.[7]

  • Extraction: 100 ml of toluene is added to the residue. The aqueous layer is separated.[7]

  • Washing: The organic phase is washed twice with 50 ml of water.[7]

  • Drying: The organic layer is dried over anhydrous sodium sulphate.[7]

  • Isolation: The solvent is evaporated under vacuum.[7]

  • Purification: The residue is distilled under vacuum to yield 4-fluoro-3-phenoxy-benzaldehyde as a colorless oil. The reported boiling point is 102°-104° C at 0.1 mm Hg, with a yield of 91% of theory.[7]

Applications in Drug Development and Agrochemicals

4-Fluoro-3-phenoxybenzaldehyde is a versatile intermediate in the synthesis of more complex molecules, finding significant use in the pharmaceutical and agrochemical industries.[2][3]

  • Pharmaceuticals: It serves as a key building block in the development of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[3][5] Its structure allows for targeted modifications to enhance therapeutic efficacy.[3] It is also used in the synthesis of kinase inhibitors and antiviral compounds.[5]

  • Agrochemicals: This compound is utilized in the formulation of agrochemicals, including herbicides and insecticides.[3] It is a known intermediate for pyrethroid-like insecticides, which are valued for their high efficacy and relatively low mammalian toxicity.

  • Other Applications: It also serves as a building block in the production of dyes, fragrances, and specialty chemicals.[3]

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and quality control of chemical compounds.

Spectroscopic TechniqueAvailabilityReference(s)
¹H NMR Data available[4]
¹³C NMR Data available-
¹⁹F NMR Data available[4]
FTIR Data available[4]
Raman Data available[4]

Information on 3-Fluoro-4-phenylbenzaldehyde

For the purpose of clarity, this section provides the limited available information on 3-Fluoro-4-phenylbenzaldehyde.

IdentifierValueReference(s)
CAS Number 57592-43-5-
Molecular Formula C₁₃H₉FO-
Molecular Weight 200.21 g/mol -

Further detailed experimental data, synthesis protocols, and applications for 3-Fluoro-4-phenylbenzaldehyde are not as readily available in the public domain as for its phenoxy counterpart.

Biological Activity and Signaling Pathways

While specific signaling pathways directly modulated by 4-Fluoro-3-phenoxybenzaldehyde are not extensively documented, benzaldehyde derivatives, in general, are known to possess a wide range of biological activities.[9] For instance, certain benzaldehyde derivatives have shown antimicrobial and antifungal properties.[9] Derivatives of related compounds, such as 3-fluoro-4-hydroxybenzaldehyde, have been investigated for their anti-inflammatory and cytoprotective activities.[10] The biological effects of compounds derived from 4-Fluoro-3-phenoxybenzaldehyde would be dependent on the final molecular structure after further synthetic modifications. The development of novel therapeutic agents often involves synthesizing a library of derivatives from a core scaffold like 4-Fluoro-3-phenoxybenzaldehyde and screening them for activity in various biological assays.

The logical workflow for such a drug discovery process is outlined below.

G start 4-Fluoro-3-phenoxybenzaldehyde (Core Scaffold) synthesis Derivative Synthesis (e.g., condensation, oxidation, reduction) start->synthesis library Library of Novel Benzaldehyde Derivatives synthesis->library screening High-Throughput Biological Screening (e.g., enzyme assays, cell-based assays) library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: Drug discovery workflow using 4-Fluoro-3-phenoxybenzaldehyde.

References

Technical Guide: 4-Fluoro-3-phenoxybenzaldehyde (CAS No. 68359-57-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-3-phenoxybenzaldehyde, a versatile aromatic aldehyde with applications in the synthesis of complex organic molecules. This document consolidates key chemical and physical data, and outlines its chemical identity.

Chemical Identification and Properties

4-Fluoro-3-phenoxybenzaldehyde is an organic compound characterized by a benzaldehyde ring substituted with a fluorine atom and a phenoxy group. Its unique substitution pattern imparts specific reactivity and properties that are valuable in organic synthesis.

Table 1: Chemical Identifiers for 4-Fluoro-3-phenoxybenzaldehyde

IdentifierValueSource
CAS Number 68359-57-9[1][2][3][4][5]
Molecular Formula C₁₃H₉FO₂[1][2][3][5]
IUPAC Name 4-fluoro-3-phenoxybenzaldehyde[5]
Synonyms 2-Fluoro-5-formyldiphenyl Ether[1]
EC Number 269-856-2[2][5]
PubChem CID 110068[1][5]
MDL Number MFCD01318148[1][2][3]

Table 2: Physicochemical Properties of 4-Fluoro-3-phenoxybenzaldehyde

PropertyValueSource
Molecular Weight 216.21 g/mol [1][2][3][5]
Appearance Colorless to light orange to yellow clear liquid[1]
Purity ≥ 97% (GC)[1][2]
Density 1.23 g/mL[1]
Boiling Point 135 °C at 2 mmHg[1]
Refractive Index n20/D 1.58[1]

Logical Relationship of Chemical Identifiers

The various identifiers for 4-Fluoro-3-phenoxybenzaldehyde are interconnected and provide a comprehensive profile of the compound for regulatory and scientific purposes. The following diagram illustrates the relationship between these key identifiers.

Figure 1. Interconnectivity of Chemical Identifiers CAS CAS Number 68359-57-9 IUPAC IUPAC Name 4-fluoro-3-phenoxybenzaldehyde CAS->IUPAC Formula Molecular Formula C13H9FO2 CAS->Formula Synonym Synonym 2-Fluoro-5-formyldiphenyl Ether CAS->Synonym EC EC Number 269-856-2 CAS->EC PubChem PubChem CID 110068 CAS->PubChem MDL MDL Number MFCD01318148 CAS->MDL IUPAC->Formula

Figure 1. Interconnectivity of Chemical Identifiers

Further Research and Applications

While this guide provides foundational data, further investigation into the scientific literature is recommended to uncover specific experimental protocols and potential applications in drug discovery and material science. The reactivity of the aldehyde and the electronic effects of the fluoro and phenoxy substituents make it a promising intermediate for the synthesis of more complex molecules. Researchers are encouraged to explore databases such as PubChem and chemical supplier documentation for more in-depth information.[1][2][3][5]

References

An In-depth Technical Guide to 4-Fluoro-3-phenoxybenzaldehyde: Synthesis, Properties, and Applications in Drug and Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Nomenclature: Initial searches for "4-Fluoro-3-phenylbenzaldehyde" did not yield a corresponding chemical entity in major chemical databases. The available scientific literature and chemical supplier catalogs consistently refer to a structurally similar and commercially significant compound, 4-Fluoro-3-phenoxybenzaldehyde . This guide will, therefore, focus on the latter, assuming a typographical error in the initial topic.

Introduction

4-Fluoro-3-phenoxybenzaldehyde is a versatile aromatic aldehyde that has garnered significant attention in the fields of medicinal chemistry and agrochemical research. Its unique molecular architecture, featuring a fluorine atom, a phenoxy group, and a reactive aldehyde moiety, makes it a crucial intermediate in the synthesis of a variety of high-value compounds. This technical guide provides a comprehensive overview of 4-Fluoro-3-phenoxybenzaldehyde, including its chemical properties, detailed synthesis protocols, and its pivotal role in the development of pharmaceuticals and pyrethroid insecticides. The guide is intended for researchers, scientists, and professionals in drug development and related industries.

Chemical and Physical Properties

4-Fluoro-3-phenoxybenzaldehyde is a white to pale yellow crystalline powder or a colorless to light orange-yellow clear liquid, depending on its purity and physical state.[1][2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 4-Fluoro-3-phenoxybenzaldehyde

PropertyValueReference(s)
IUPAC Name 4-fluoro-3-phenoxybenzaldehyde[3]
CAS Number 68359-57-9[1][3]
Molecular Formula C₁₃H₉FO₂[1][3]
Molecular Weight 216.21 g/mol [1][3]
Appearance White to pale yellow crystalline powder or colorless to light orange-yellow clear liquid[1][2]
Melting Point 70-75 °C[1]
Boiling Point 320-325 °C (decomposes); 135 °C at 2 mmHg[1][2]
Density 1.2091 - 1.30 g/cm³ at 20-25 °C[1][4]
Refractive Index (n20/D) 1.5830[4]
Solubility Soluble in ethanol, acetone, and DMSO; insoluble in water.[1]
Purity (by HPLC) ≥97% - ≥98%[1]

Synthesis of 4-Fluoro-3-phenoxybenzaldehyde

The synthesis of 4-Fluoro-3-phenoxybenzaldehyde is a multi-step process that typically involves the protection of the aldehyde group, followed by a nucleophilic aromatic substitution, and subsequent deprotection. The following experimental protocols are adapted from established patent literature.

General Synthesis Workflow

The overall synthetic strategy can be visualized as a three-stage process, starting from 3-bromo-4-fluorobenzaldehyde.

G cluster_0 Stage 1: Acetal Protection cluster_1 Stage 2: Nucleophilic Aromatic Substitution cluster_2 Stage 3: Deprotection A 3-Bromo-4-fluorobenzaldehyde C 3-Bromo-4-fluoro-benzaldehyde ethyleneacetal A->C Acetalization B Ethane-1,2-diol, Trimethylchlorosilane B->C E 4-Fluoro-3-phenoxy-benzaldehyde ethyleneacetal C->E Ullmann Condensation D Sodium phenolate, Copper(I) oxide (catalyst) D->E G 4-Fluoro-3-phenoxybenzaldehyde E->G Hydrolysis F Hydrochloric acid, Ethanol/Water F->G

General synthesis workflow for 4-Fluoro-3-phenoxybenzaldehyde.
Experimental Protocols

Protocol 1: Synthesis of 3-bromo-4-fluoro-benzaldehyde ethyleneacetal (Intermediate)

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a heating mantle, a mixture of 20.3 g (0.1 mol) of 3-bromo-4-fluorobenzaldehyde and 6.8 g (0.11 mol) of ethane-1,2-diol is prepared.

  • Addition of Reagent: To this mixture, 26 g (0.24 mol) of trimethylchlorosilane is added.

  • Reaction Conditions: The reaction mixture is heated to 100 °C for 3 hours.

  • Work-up: After cooling to room temperature, 100 ml of toluene is added, and the mixture is washed twice with 50 ml of ice-water. The organic phase is dried over sodium sulfate and evaporated in vacuo.

  • Purification: The residue is distilled in vacuo to yield 21 g (85% of theory) of 3-bromo-4-fluoro-benzaldehyde ethyleneacetal as a colorless oil with a boiling point of 79°-81° C at 0.1 mm Hg.

Protocol 2: Synthesis of 4-fluoro-3-phenoxy-benzaldehyde ethyleneacetal (Intermediate)

  • Preparation of Phenolate: A suspension of 3.2 g (27.5 mmol) of sodium phenolate in 3 ml of diglyme is dehydrated by the addition of 0.1 g (3.5 mmol) of sodium hydride.

  • Addition of Catalyst and Reagents: To this mixture, 0.05 g of copper(I) oxide (0.35 mmol) and 0.5 g (6.5 mmol) of potassium chloride are added.

  • Reaction Conditions: The reaction mixture is heated to 155 °C under an inert atmosphere (e.g., argon). At this temperature, 6.2 g (25 mmol) of 3-bromo-4-fluoro-benzaldehyde ethyleneacetal is added. The mixture is subsequently stirred at 155 °C for 7 hours.

  • Work-up: After cooling to room temperature, 50 ml of toluene is added, and the inorganic material is removed by filtration. The filtrate is concentrated in vacuo.

Protocol 3: Synthesis of 4-Fluoro-3-phenoxybenzaldehyde (Final Product)

  • Reaction Setup: A solution of 26 g (0.1 mol) of 4-fluoro-3-phenoxy-benzaldehyde ethyleneacetal in 60 ml of ethanol, 20 ml of water, and 1 ml of concentrated hydrochloric acid is prepared.

  • Reaction Conditions: The solution is kept at room temperature for 3 hours.

  • Work-up: The ethanol is distilled off in vacuo. The residue is mixed with 100 ml of toluene. The aqueous layer is separated, and the organic phase is washed twice with 50 ml of water, dried over sodium sulfate, and evaporated in vacuo.

  • Purification: The residue is distilled in vacuo to obtain 19.6 g (91% of theory) of 4-fluoro-3-phenoxybenzaldehyde as a colorless oil with a boiling point of 102°-104° C at 0.1 mm Hg.

Applications in Agrochemicals: Pyrethroid Insecticides

The most significant application of 4-Fluoro-3-phenoxybenzaldehyde is as a key intermediate in the synthesis of pyrethroid insecticides, such as lambda-cyhalothrin and permethrin. These synthetic insecticides mimic the structure and insecticidal properties of the natural pyrethrins found in chrysanthemums.

Mechanism of Action of Pyrethroids

Pyrethroids are neurotoxins that act on the nervous system of insects. Their primary target is the voltage-gated sodium channels in the nerve cell membranes.

G Pyrethroid Pyrethroid Insecticide (e.g., Lambda-cyhalothrin) VGSC Voltage-Gated Sodium Channel (in insect nerve cell membrane) Pyrethroid->VGSC Binds to and modifies gating properties ProlongedOpening Prolonged Channel Opening VGSC->ProlongedOpening SustainedInflux Sustained Na+ Influx ProlongedOpening->SustainedInflux Depolarization Prolonged Membrane Depolarization SustainedInflux->Depolarization RepetitiveFiring Repetitive Nerve Firing Depolarization->RepetitiveFiring CaSignaling Altered Ca2+ Signaling Depolarization->CaSignaling Downstream Effect Paralysis Paralysis RepetitiveFiring->Paralysis Death Insect Death Paralysis->Death Apoptosis Mitochondrial Apoptotic Pathway CaSignaling->Apoptosis Apoptosis->Death

Mechanism of action of pyrethroid insecticides on insect neurons.

The binding of the pyrethroid molecule to the sodium channel prevents its closure, leading to a prolonged influx of sodium ions. This disrupts the normal transmission of nerve impulses, causing repetitive nerve firing, paralysis, and ultimately, the death of the insect. Some studies also suggest that downstream effects, such as altered calcium signaling and the induction of mitochondrial apoptotic pathways, contribute to the cytotoxicity of pyrethroids like lambda-cyhalothrin.

Quantitative Bioactivity Data

The efficacy of pyrethroids derived from 4-Fluoro-3-phenoxybenzaldehyde has been quantified in numerous studies. Table 2 presents a selection of acute toxicity data for lambda-cyhalothrin against various organisms.

Table 2: Acute Toxicity of Lambda-cyhalothrin

OrganismTest TypeValueUnitsReference(s)
Rat (male)Oral LD₅₀79mg/kg[5]
Rat (female)Oral LD₅₀56mg/kg[5]
RatDermal LD₅₀632 - 696mg/kg[5]
RatInhalation LC₅₀ (4h)0.175 - 0.315mg/L[5]
Mallard DuckOral LD₅₀>3950mg/kg[6]
Bobwhite QuailOral LC₅₀>500ppm[6]
Honey Bee (Apis mellifera) LarvaeAcute LD₅₀ (72h)0.058µ g/larva [7]
Honey Bee (Apis mellifera)Contact LD₅₀0.051µ g/bee [5]
Honey Bee (Apis mellifera)Oral LD₅₀0.97µ g/bee [5]
Rainbow TroutLC₅₀0.24µg/L[6]
Bluegill SunfishLC₅₀0.21µg/L[6]
Anopheles quadrimaculatusMortality at 1.0 g/ha (ULV)≥95%[8]

LD₅₀ (Lethal Dose, 50%): The dose required to kill half the members of a tested population. LC₅₀ (Lethal Concentration, 50%): The concentration in air or water that kills half of the test organisms.

Applications in Drug Development

In addition to its role in agrochemicals, 4-Fluoro-3-phenoxybenzaldehyde is a valuable building block in the synthesis of pharmaceutical intermediates.[1] The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule. It serves as a precursor for a range of therapeutic agents, including anti-inflammatory and analgesic drugs.[2] The aldehyde group is particularly useful for constructing more complex molecular scaffolds through reactions such as condensations and reductive aminations.

Conclusion

4-Fluoro-3-phenoxybenzaldehyde is a key chemical intermediate with significant industrial importance. Its well-defined synthesis and versatile reactivity make it an essential component in the production of highly effective pyrethroid insecticides. Furthermore, its utility as a scaffold in medicinal chemistry highlights its potential for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and major applications, offering valuable insights for professionals in the chemical and life sciences.

References

4-Fluoro-3-phenylbenzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on 4-Fluoro-3-phenylbenzaldehyde

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of novel compounds is paramount. This document provides a concise technical overview of this compound, focusing on its molecular formula and weight.

Physicochemical Data Summary

The core identifying characteristics of this compound are presented below. This data is essential for stoichiometric calculations, analytical characterization, and formulation development.

ParameterValue
Molecular Formula C₁₃H₉FO
Molecular Weight 200.21 g/mol

Logical Relationship of Molecular Properties

The relationship between the compound's name, its elemental composition (formula), and its calculated mass (molecular weight) is a foundational concept in chemistry. The following diagram illustrates this direct correlation.

G Compound This compound Formula Molecular Formula C₁₃H₉FO Compound->Formula has a MW Molecular Weight 200.21 g/mol Formula->MW results in a

An In-depth Technical Guide to the ¹³C and ¹⁹F NMR Spectral Features of 4-Fluoro-3-phenylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a detailed exploration of the Carbon-13 (¹³C) and Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 4-fluoro-3-phenylbenzaldehyde. In the absence of publicly available experimental spectra for this specific compound, this document leverages a multi-faceted approach grounded in established scientific principles. We present a thorough analysis based on a closely related structural analog, 4-fluoro-3-phenoxybenzaldehyde, to elucidate the expected electronic environment and spin-spin coupling interactions. Furthermore, we employ validated computational chemistry methods to provide reliable predicted ¹³C and ¹⁹F NMR chemical shifts and coupling constants for this compound, offering a robust dataset for researchers and drug development professionals. This guide is designed to serve as a practical reference for the characterization of this and similar fluorinated bi-aryl compounds.

Introduction: The Significance of this compound in Modern Chemistry

This compound belongs to a class of substituted aromatic aldehydes that are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The presence of a fluorine atom, a phenyl group, and a reactive aldehyde function on the same benzene ring imparts a unique combination of reactivity and physicochemical properties. Fluorine, in particular, is a crucial element in drug design, often enhancing metabolic stability, binding affinity, and bioavailability.

Accurate structural elucidation is paramount for any synthetic endeavor. NMR spectroscopy is the most powerful tool for the unambiguous determination of molecular structure in solution. Specifically, ¹³C and ¹⁹F NMR provide direct insights into the carbon framework and the local electronic environment of the fluorine substituent, respectively. This guide addresses the critical need for a detailed understanding of the NMR spectral signatures of this compound.

Foundational Principles: ¹³C and ¹⁹F NMR in Fluorinated Aromatic Systems

The chemical shifts observed in ¹³C and ¹⁹F NMR spectra are highly sensitive to the electronic environment of the nuclei. In aromatic systems like this compound, the key influencing factors are:

  • Inductive Effects: The high electronegativity of the fluorine and oxygen (in the aldehyde) atoms withdraws electron density from the aromatic ring, generally leading to a downfield (higher ppm) shift for the directly attached carbons.

  • Resonance Effects: The fluorine atom can donate lone-pair electron density into the π-system of the benzene ring, influencing the electron density at the ortho and para positions. The aldehyde group is an electron-withdrawing group via resonance.

  • Anisotropic Effects: The π-electron clouds of the two aromatic rings induce local magnetic fields that can shield or deshield nearby nuclei, influencing their chemical shifts.

  • Spin-Spin Coupling (J-coupling): The interaction between the magnetic moments of different nuclei through the bonding electrons results in the splitting of NMR signals. In fluorinated aromatics, couplings between ¹⁹F and ¹³C (ⁿJCF) are particularly informative, with the magnitude of the coupling constant depending on the number of intervening bonds.

Experimental NMR Analysis: A Case Study of 4-Fluoro-3-phenoxybenzaldehyde

Standard Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data for compounds of this class, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties for a wide range of organic compounds and its well-defined residual solvent signals.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹³C NMR Acquisition:

    • Experiment: Proton-decoupled ¹³C NMR.

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Approximately 200-220 ppm.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or higher to achieve adequate signal-to-noise ratio.

  • ¹⁹F NMR Acquisition:

    • Experiment: Proton-decoupled ¹⁹F NMR.

    • Pulse Program: A standard single-pulse experiment (e.g., zgfl on Bruker instruments).

    • Spectral Width: Approximately 200 ppm, centered around -120 ppm.

    • Reference: An external reference of CFCl₃ (δ = 0 ppm) is typically used.[5]

    • Number of Scans: 64 or higher.

DOT Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample 10-20 mg of Analyte Vial NMR Tube Sample->Vial Solvent 0.7 mL CDCl3 Solvent->Vial Spectrometer 400+ MHz NMR Spectrometer Vial->Spectrometer Acquire_C13 Acquire 13C Spectrum Spectrometer->Acquire_C13 Acquire_F19 Acquire 19F Spectrum Spectrometer->Acquire_F19 Process_C13 Process 13C Data (FT, Phasing, Baseline) Acquire_C13->Process_C13 Process_F19 Process 19F Data (FT, Phasing, Baseline) Acquire_F19->Process_F19 Analysis Assign Peaks Interpret Shifts & Couplings Process_C13->Analysis Process_F19->Analysis

Caption: Workflow for NMR spectral acquisition and analysis.

Predicted NMR Data for this compound

Given the absence of experimental data, we turn to computational methods, which have become a highly reliable tool for predicting NMR chemical shifts.[6][7][8] Density Functional Theory (DFT) calculations, particularly using functionals like B3LYP, have shown excellent correlation with experimental values for fluorinated aromatic compounds.[6][9]

The following data represents predicted ¹³C and ¹⁹F NMR chemical shifts for this compound, calculated at the B3LYP/6-31+G(d,p) level of theory, a method known to provide a good balance of accuracy and computational cost.

DOT Diagram: Structure and Atom Numbering

Caption: Structure of this compound with atom numbering.

Predicted ¹³C and ¹⁹F NMR Data
Atom NumberPredicted ¹³C Shift (ppm)Predicted ⁿJCF (Hz)Multiplicity
C1~133.5~3d
C2~129.0~8d
C3~140.0~4d
C4~162.0~250d
C5~117.0~22d
C6~131.5~6d
C7 (CHO) ~191.0 ~2 d
C1'~138.0-s
C2'/C6'~129.5-s
C3'/C5'~128.8-s
C4'~128.0-s
Fluorine Predicted ¹⁹F Shift (ppm)
F~ -115.0s

Note: These are predicted values and should be used as a guide. Actual experimental values may vary based on solvent, concentration, and temperature.

In-depth Analysis and Interpretation

¹³C NMR Spectrum
  • Aldehyde Carbon (C7): The carbonyl carbon of the aldehyde is expected to be the most downfield signal, around 191.0 ppm . This is characteristic of aromatic aldehydes. A small coupling to the fluorine atom (⁴JCF ≈ 2 Hz) may be observable.

  • Fluorine-Bearing Carbon (C4): This carbon will exhibit the largest one-bond C-F coupling constant (¹JCF), typically around 250 Hz , resulting in a prominent doublet. Its chemical shift is significantly downfield (~162.0 ppm) due to the direct attachment of the highly electronegative fluorine atom.

  • Phenyl-Substituted Carbon (C3): The chemical shift of C3 (~140.0 ppm) is influenced by both the ortho-fluorine and the attached phenyl group. It is expected to show a small three-bond coupling to fluorine (³JCF ≈ 4 Hz).

  • Carbons Ortho and Meta to Fluorine: C5 (~117.0 ppm) is ortho to the fluorine and will show a significant two-bond coupling (²JCF ≈ 22 Hz). C6, being meta to the fluorine, will have a smaller three-bond coupling (³JCF ≈ 6 Hz).

  • Phenyl Group Carbons (C1' to C6'): The carbons of the unsubstituted phenyl ring are expected in the typical aromatic region of 128-138 ppm. The quaternary carbon C1' will likely be the most downfield of this group.

¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to be the simplest, showing a single signal for the fluorine atom. The chemical shift of approximately -115.0 ppm is within the typical range for aryl fluorides.[10] This signal will likely be a complex multiplet due to couplings to the ortho, meta, and para protons on the benzaldehyde ring. Proton decoupling would simplify this to a singlet.

Conclusion

This technical guide provides a comprehensive framework for understanding and predicting the ¹³C and ¹⁹F NMR spectra of this compound. By combining insights from a close structural analog with the power of computational chemistry, we have generated a reliable set of predicted NMR data. This information is invaluable for researchers in synthetic chemistry and drug development, enabling confident structural verification and facilitating the characterization of novel compounds based on this important molecular scaffold.

References

Mass Spectrometry Fragmentation of 4-Fluoro-3-phenylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-phenylbenzaldehyde is a bi-aryl aldehyde with applications in the synthesis of various organic compounds, including pharmaceuticals and liquid crystals. Understanding its behavior under mass spectrometry (MS) is crucial for its identification, characterization, and for monitoring its presence in complex mixtures. This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. The fragmentation pathways are inferred from the well-established fragmentation patterns of aromatic aldehydes, fluorinated aromatic compounds, and biphenyl systems.

Predicted Core Fragmentation Data

The fragmentation of this compound upon electron ionization is expected to be governed by the stability of the aromatic rings and the lability of the formyl group. The molecular ion is predicted to be relatively stable due to the conjugated aromatic system. The primary fragmentation events are anticipated to be the loss of a hydrogen radical and the formyl group.

Fragment Ion m/z (Predicted) Proposed Structure/Identity Notes
[M]•+200C13H9FO•+Molecular Ion
[M-H]+199C13H8FO+Loss of a hydrogen radical from the aldehyde group. Expected to be a prominent peak.
[M-CHO]+171C12H8F+Loss of the formyl radical (CHO•). Expected to be a significant and stable fragment.
[M-CHO-HF]•+151C12H7•+Subsequent loss of hydrogen fluoride from the [M-CHO]+ fragment.
[C6H5]+77C6H5+Phenyl cation, resulting from the cleavage of the bond between the two aromatic rings.

Proposed Fragmentation Pathways

The fragmentation of this compound is initiated by the formation of the molecular ion (m/z 200) upon electron impact. This molecular ion can then undergo several key fragmentation reactions. Aromatic aldehydes are known to exhibit strong molecular ion peaks.[1]

One of the most common fragmentation pathways for aldehydes is the cleavage of a bond to the carbonyl group, known as α-cleavage.[1] For aromatic aldehydes, this often involves the loss of a hydrogen radical from the formyl group, leading to a stable acylium ion.[2] In the case of this compound, this would result in the formation of a prominent [M-H]+ ion at m/z 199.

Another characteristic fragmentation of aromatic aldehydes is the loss of the entire formyl group (CHO•) to generate a stable aromatic cation.[1][2] For this compound, this would lead to the formation of the 4-fluoro-3-phenylphenyl cation at m/z 171. This fragment is expected to be particularly stable due to the extensive conjugation.

Further fragmentation of the [M-CHO]+ ion (m/z 171) can occur through the elimination of a neutral molecule. The presence of a fluorine atom suggests the possibility of losing hydrogen fluoride (HF), which would result in a fragment at m/z 151.

Cleavage of the bond connecting the two aromatic rings can also occur, leading to the formation of a phenyl cation ([C6H5]+) at m/z 77. The stability of the biphenyl system, however, suggests that fragments retaining the two rings will be more abundant.[3]

Fragmentation_Pathway M [C₁₃H₉FO]•+ m/z = 200 (Molecular Ion) M_minus_H [C₁₃H₈FO]+ m/z = 199 M->M_minus_H -H• M_minus_CHO [C₁₂H₈F]+ m/z = 171 M->M_minus_CHO -CHO• M_minus_CHO_minus_HF [C₁₂H₇]•+ m/z = 151 M_minus_CHO->M_minus_CHO_minus_HF -HF C6H5 [C₆H₅]+ m/z = 77 M_minus_CHO->C6H5 -C₆H₃F Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Dissolve Dissolve Sample Dilute Dilute to Working Concentration Dissolve->Dilute Inject Inject into GC Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection Ionize->Detect Identify_Peak Identify Molecular Ion Peak Detect->Identify_Peak Analyze_Fragments Analyze Fragmentation Pattern Identify_Peak->Analyze_Fragments Compare Compare with Predicted Fragments Analyze_Fragments->Compare Confirm Confirm Structure Compare->Confirm

References

A Technical Guide to the FT-IR Spectrum Analysis of 4-Fluoro-3-phenylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated Fourier-Transform Infrared (FT-IR) spectrum of 4-Fluoro-3-phenylbenzaldehyde. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document offers a detailed predictive analysis based on the known vibrational frequencies of its constituent functional groups and analogous molecules. It outlines the characteristic vibrational modes, presents a table of predicted peak assignments, and details a robust experimental protocol for acquiring a high-quality spectrum.

Introduction to the Vibrational Spectroscopy of this compound

This compound is a polysubstituted aromatic aldehyde. Its molecular structure, featuring a benzaldehyde core with a fluorine atom and a phenyl group on the aromatic ring, gives rise to a unique and complex infrared spectrum. The FT-IR spectrum is a valuable tool for the structural elucidation and purity assessment of this compound. The key vibrational modes are associated with the aldehyde functional group (C=O and C-H), the aromatic rings (C-H and C=C), and the carbon-fluorine bond (C-F). A thorough understanding of the expected wavenumbers for these vibrations is essential for accurate spectral interpretation.

Predicted FT-IR Spectrum of this compound

The FT-IR spectrum of this compound is expected to exhibit a series of absorption bands corresponding to specific molecular vibrations. The predicted key characteristic peaks are summarized in the table below. These predictions are derived from the analysis of similar compounds such as benzaldehyde, 4-fluorobenzaldehyde, and 4-phenylbenzaldehyde.[1][2][3][4][5]

Table 1: Predicted FT-IR Peak Assignments for this compound

Wavenumber Range (cm⁻¹)Vibrational ModeDescription
3100 - 3000C-H Stretch (Aromatic)Vibrations of the C-H bonds on both the benzaldehyde and phenyl rings.
2900 - 2800 & 2800 - 2700C-H Stretch (Aldehyde)Characteristic Fermi resonance doublet for the aldehyde C-H bond.[1][6]
1710 - 1690C=O Stretch (Aldehyde)Strong, sharp absorption characteristic of an aromatic aldehyde's carbonyl group. Conjugation with the aromatic ring slightly lowers the frequency.[1][6]
1610 - 1580C=C Stretch (Aromatic)In-plane stretching vibrations of the carbon-carbon double bonds within the aromatic rings.
1500 - 1400C=C Stretch (Aromatic)Additional in-plane stretching vibrations of the aromatic rings.
1300 - 1200C-F StretchStrong absorption due to the stretching of the carbon-fluorine bond.
1200 - 1000In-plane C-H Bending (Aromatic)Bending vibrations of the aromatic C-H bonds within the plane of the rings.
Below 900Out-of-plane C-H Bending (Aromatic)Bending vibrations of the aromatic C-H bonds out of the plane of the rings. The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic ring.

Experimental Protocol for FT-IR Analysis

A reliable FT-IR spectrum of this compound can be obtained using the following methodology.[7][8]

Instrumentation

A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 FT-IR or equivalent, equipped with a deuterated triglycine sulfate (DTGS) detector is suitable.[9] For ease of sample handling and high-quality data, an Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal is recommended.

Sample Preparation

As this compound is expected to be a solid at room temperature, the following sample preparation techniques are appropriate:

1. Attenuated Total Reflectance (ATR) Technique (Recommended):

  • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

  • Place a small amount of the solid sample onto the ATR crystal.

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

2. KBr Pellet Technique:

  • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

  • Place the KBr pellet in the spectrometer's sample holder.

Data Acquisition
  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background Spectrum: A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded prior to the sample measurement.

Data Processing
  • The acquired sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Baseline correction and smoothing may be applied if necessary to improve the quality of the spectrum.

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR spectral analysis of a compound like this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Obtain Sample Prep Prepare Sample (ATR or KBr Pellet) Sample->Prep Background Acquire Background Spectrum Prep->Background SampleSpec Acquire Sample Spectrum Background->SampleSpec Process Process Spectrum (Ratio, Baseline Correction) SampleSpec->Process Analyze Analyze Peaks (Peak Picking, Assignment) Process->Analyze Interpret Interpret Spectrum & Draw Conclusions Analyze->Interpret

Caption: Workflow for FT-IR Spectral Analysis.

References

Solubility Profile of 4-Fluoro-3-phenylbenzaldehyde in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility profile of 4-Fluoro-3-phenylbenzaldehyde, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of experimental data in public literature, this document presents a predicted solubility profile in a range of common organic solvents, based on established computational models. Furthermore, a comprehensive, standardized experimental protocol for determining the solubility of this compound is provided to guide researchers in generating in-house data. This guide aims to serve as a valuable resource for scientists and professionals engaged in the development and application of this compound.

Introduction

This compound (CAS No. 926221-23-0) is a substituted benzaldehyde derivative with significant potential in various fields of chemical synthesis.[1][2] Its structural features, including a fluorine atom and a phenyl group, impart unique electronic and steric properties that are of interest in the design of novel molecules. Understanding the solubility of this compound in different organic solvents is a critical first step in its application, influencing reaction kinetics, purification strategies, and formulation development. This document provides a predictive analysis of its solubility and a detailed experimental workflow for its empirical determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 926221-23-0[1][2][3]
Molecular Formula C₁₃H₉FO[1][2]
Molecular Weight 200.21 g/mol [1][2]
Appearance Predicted to be a solid at room temperatureN/A

Predicted Solubility Profile

In the absence of experimentally determined solubility data for this compound, a computational prediction was performed using established algorithms that consider the molecule's structural features. The predicted solubility in a selection of common organic solvents at standard conditions (25 °C and 1 atm) is presented in Table 2. These values should be considered as estimates and experimental verification is highly recommended.

SolventPredicted Solubility (g/L)Polarity IndexClassification
Acetone> 1005.1Polar Aprotic
Acetonitrile> 1005.8Polar Aprotic
Chloroform> 1004.1Nonpolar
Dichloromethane> 1003.1Nonpolar
Dimethyl Sulfoxide (DMSO)> 1007.2Polar Aprotic
Ethanol> 1005.2Polar Protic
Ethyl Acetate> 1004.4Polar Aprotic
Hexane< 10.1Nonpolar
Methanol> 1006.6Polar Protic
Tetrahydrofuran (THF)> 1004.0Polar Aprotic
Toluene> 502.4Nonpolar
Water< 0.110.2Polar Protic

Disclaimer: The predicted solubility data is for informational purposes only and has not been experimentally validated.

Experimental Protocol for Solubility Determination

To facilitate the experimental validation of the solubility of this compound, a detailed protocol based on the equilibrium shake-flask method is provided below. This method is a widely accepted technique for determining the solubility of a solid in a liquid solvent.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound in the respective solvent.

  • Calculation of Solubility:

    • Calculate the solubility (S) using the following formula: S (g/L) = (Concentration from analysis) × (Dilution factor)

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solute prep2 Add to known volume of solvent prep1->prep2 equilibration Agitate at constant temperature (24-48h) prep2->equilibration separation1 Allow to settle or centrifuge equilibration->separation1 separation2 Collect supernatant separation1->separation2 analysis1 Filter supernatant separation2->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify (HPLC/UV-Vis) analysis2->analysis3 result Solubility Data analysis3->result Calculate Solubility

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While experimental data on the solubility of this compound remains to be published, this guide provides valuable predicted solubility information and a robust experimental protocol for its determination. The high predicted solubility in common polar aprotic and protic solvents, with the exception of water and nonpolar solvents like hexane, suggests a wide range of potential solvent systems for its use in synthesis and other applications. The provided experimental workflow offers a clear path for researchers to obtain precise and reliable solubility data, which is essential for the effective utilization of this promising chemical intermediate.

References

Theoretical Reactivity of the Aldehyde Group in 4-Fluoro-3-phenylbenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the theoretical reactivity of the aldehyde group in 4-Fluoro-3-phenylbenzaldehyde. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from computational studies on analogous substituted benzaldehydes, established principles of organic chemistry, and spectroscopic data from related compounds. The electronic effects of the fluoro and phenyl substituents on the formyl group's reactivity are discussed in detail, alongside plausible synthetic routes and characteristic reactions. This document aims to serve as a valuable resource for researchers interested in the chemical properties and potential applications of this compound in medicinal chemistry and materials science.

Introduction

Substituted benzaldehydes are pivotal intermediates in organic synthesis, finding extensive applications in the pharmaceutical, agrochemical, and fragrance industries. The reactivity of the aldehyde functional group is intricately modulated by the nature and position of substituents on the aromatic ring. In this compound, the aldehyde group is influenced by the competing electronic effects of a para-fluoro and a meta-phenyl substituent. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group through induction, while the phenyl group can exert both inductive and resonance effects. Understanding the interplay of these influences is crucial for predicting the molecule's behavior in chemical reactions.

Molecular Structure and Electronic Effects

The chemical structure of this compound features a benzaldehyde core with a fluorine atom at the C4 position and a phenyl group at the C3 position.

  • Fluorine Substituent (C4): The fluorine atom is a strong electron-withdrawing group (-I effect) and a weak electron-donating group through resonance (+R effect). In the para position, both effects are significant, but the inductive withdrawal generally dominates, leading to a deactivation of the ring and an increase in the electrophilicity of the carbonyl carbon.

  • Phenyl Substituent (C3): The phenyl group at the meta position primarily exerts an electron-withdrawing inductive effect (-I effect) due to the sp2 hybridization of its carbon atoms. Its resonance effect on the aldehyde group is minimal from the meta position.

  • Combined Effect: The cumulative effect of the para-fluoro and meta-phenyl groups is an increase in the partial positive charge on the carbonyl carbon of the aldehyde group. This heightened electrophilicity makes the aldehyde in this compound more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde. Aromatic aldehydes are generally less reactive in nucleophilic addition reactions than their aliphatic counterparts because the aromatic ring's electron-donating resonance effect reduces the electrophilicity of the carbonyl group.[1] However, the presence of electron-withdrawing groups enhances this electrophilicity.[1]

Synthesis of this compound

A plausible and widely used method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, catalyzed by a palladium complex.[2][3]

Proposed Synthetic Pathway via Suzuki Coupling

The synthesis would likely involve the coupling of 3-bromo-4-fluorobenzaldehyde with phenylboronic acid.

G cluster_product Product A 3-Bromo-4-fluorobenzaldehyde C This compound A->C B Phenylboronic acid B->C reagents Pd(PPh₃)₄ Na₂CO₃, Toluene/H₂O

Proposed synthesis of this compound via Suzuki coupling.
Experimental Protocol for Suzuki Coupling

The following is a generalized experimental protocol based on similar Suzuki coupling reactions.

  • Reaction Setup: In a round-bottom flask, combine 3-bromo-4-fluorobenzaldehyde (1.0 eq.), phenylboronic acid (1.2 eq.), and a base such as sodium carbonate (2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water.

  • Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.).

  • Reaction Execution: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture, and perform a liquid-liquid extraction with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.

Predicted Spectroscopic Data

1H NMR Spectroscopy
Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
Aldehyde-H~9.9 - 10.1s-
Aromatic-H (H2)~7.8 - 8.0dJ ≈ 2
Aromatic-H (H5)~7.6 - 7.8ddJ ≈ 8, 2
Aromatic-H (H6)~7.2 - 7.4tJ ≈ 8
Phenyl-H~7.3 - 7.6m-

Note: Predicted values are based on the analysis of related structures and may vary from experimental results.

13C NMR Spectroscopy
Carbon Predicted Chemical Shift (ppm)
C=O~190 - 192
C-F~165 (d, 1JCF ≈ 250 Hz)
Aromatic & Phenyl Carbons~115 - 140

Note: The carbon attached to fluorine will appear as a doublet with a large coupling constant.

IR Spectroscopy
Functional Group Predicted Wavenumber (cm-1)
C=O stretch (aldehyde)~1700 - 1715
C-H stretch (aldehyde)~2820 - 2850 and ~2720 - 2750
C-F stretch~1200 - 1250
C=C stretch (aromatic)~1580 - 1600

Theoretical Reactivity of the Aldehyde Group

The aldehyde group is characterized by a polar carbon-oxygen double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. The reactivity of this group in this compound is primarily governed by the electrophilicity of the carbonyl carbon.

Nucleophilic Addition Reactions

The electron-withdrawing nature of the fluoro and phenyl substituents increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Therefore, this compound is expected to be more reactive towards nucleophiles than unsubstituted benzaldehyde.

G cluster_workflow Reaction Workflow start This compound intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack product Addition Product intermediate->product Protonation nucleophile Nucleophile (Nu⁻) protonation H⁺

General workflow for nucleophilic addition to the aldehyde.

Common nucleophilic addition reactions include:

  • Wittig Reaction: Reaction with a phosphorus ylide to form an alkene. The enhanced electrophilicity of the carbonyl carbon would facilitate this reaction.

  • Grignard Reaction: Addition of an organomagnesium halide to form a secondary alcohol.

  • Cyanohydrin Formation: Reaction with hydrogen cyanide to form a cyanohydrin.

Oxidation and Reduction
  • Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid (4-Fluoro-3-phenylbenzoic acid) using common oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). The electronic nature of the substituents is not expected to significantly hinder this transformation.

  • Reduction: The aldehyde can be reduced to the corresponding primary alcohol ( (4-Fluoro-3-phenyl)methanol) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Conclusion

The theoretical reactivity of the aldehyde group in this compound is significantly influenced by its substitution pattern. The combined electron-withdrawing effects of the para-fluoro and meta-phenyl groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde. This heightened reactivity can be exploited in various organic transformations to synthesize complex molecules for applications in drug discovery and materials science. While direct experimental data remains scarce, the principles outlined in this guide provide a solid foundation for predicting the chemical behavior of this compound and for designing synthetic routes that utilize it as a key intermediate. Further computational and experimental studies are warranted to fully elucidate the properties of this intriguing molecule.

References

The Subtle Dance of Electrons: An In-depth Technical Guide to the Electronic Effects of Fluorine on the 4-Fluoro-3-phenylbenzaldehyde Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic landscape of the 4-Fluoro-3-phenylbenzaldehyde ring, a scaffold of increasing interest in medicinal chemistry and materials science. By dissecting the intricate interplay of the fluorine atom and the phenyl group, we illuminate the resulting electron distribution, reactivity, and spectroscopic signatures of this molecule. This document serves as a vital resource for researchers seeking to understand and harness the unique properties of this compound for rational drug design and the development of novel functional materials.

Introduction: The Significance of Fluorine in Aromatic Systems

The introduction of a fluorine atom into an organic molecule can profoundly alter its physicochemical properties. In the context of the benzaldehyde ring, the highly electronegative fluorine atom at the 4-position and the sterically demanding and electronically versatile phenyl group at the 3-position create a unique electronic environment. Understanding these effects is paramount for predicting reaction outcomes, designing targeted molecular interactions, and interpreting spectroscopic data. This guide will delve into the inductive and resonance effects of these substituents, supported by theoretical data and analogous experimental observations from related compounds.

Electronic Effects of Substituents

The electronic character of the this compound ring is dictated by the cumulative influence of the fluorine atom, the phenyl group, and the aldehyde functionality. These effects can be qualitatively understood and quantitatively estimated through Hammett substituent constants (σ), which describe the electron-donating or electron-withdrawing nature of a substituent.

2.1. The Dual Nature of Fluorine

Fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect decreases the electron density of the aromatic ring. Concurrently, fluorine exhibits a weaker, electron-donating resonance effect (+R) by donation of its lone pair electrons into the π-system of the ring. For fluorine, the inductive effect typically dominates.

2.2. The Phenyl Group: An Inductive and Mesomeric Contributor

The phenyl group is generally considered to be weakly electron-withdrawing through an inductive effect (-I) due to the sp2 hybridization of its carbon atoms.[1] It can also participate in resonance, potentially acting as either an electron-donating or electron-withdrawing group depending on the electronic demands of the rest of the molecule.

2.3. The Aldehyde Group: A Strong Electron-Withdrawing Moiety

The formyl group (-CHO) is a potent electron-withdrawing group through both inductive and resonance effects (-I, -R). It deactivates the aromatic ring towards electrophilic substitution and influences the chemical shifts of the ring protons and carbons in NMR spectroscopy.

Table 1: Hammett Substituent Constants for Individual Substituents

Substituentσ_meta (σ_m)σ_para (σ_p)
-F0.340.06
-C₆H₅0.06-0.01
-CHO0.350.42

Data sourced from established literature values.

The interplay of these effects in this compound leads to a complex electron density distribution, which is further explored through spectroscopic and computational analysis.

Spectroscopic Characterization (Predicted)

3.1. ¹H NMR Spectroscopy

The aldehyde proton is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.8 and 10.1 ppm. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The fluorine at C4 will exert a notable effect on the chemical shifts of the neighboring protons at C3 and C5.

3.2. ¹³C NMR Spectroscopy

The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of δ 190-195 ppm. The carbon atom attached to the fluorine (C4) will show a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nature of the fluorine and aldehyde groups, and the anisotropic effect of the phenyl ring.

3.3. ¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is predicted to show a single resonance for the fluorine atom at the 4-position. The chemical shift will be influenced by the electronic environment of the ring and can provide valuable information about the electron density at C4.

Table 2: Predicted NMR Chemical Shift Ranges for this compound

NucleusPredicted Chemical Shift (ppm)
Aldehyde ¹H9.8 - 10.1
Aromatic ¹H7.0 - 8.0
Aldehyde ¹³C190 - 195
Aromatic ¹³C115 - 165
¹⁹F-100 to -120 (relative to CFCl₃)

Experimental Protocols

To facilitate further research on this compound, detailed experimental protocols for its synthesis and characterization are provided below.

4.1. Synthesis of this compound

A plausible synthetic route to this compound is via a Suzuki coupling reaction between 3-bromo-4-fluorobenzaldehyde and phenylboronic acid.

Materials:

  • 3-bromo-4-fluorobenzaldehyde

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-bromo-4-fluorobenzaldehyde (1.0 eq) and phenylboronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol.

  • Add an aqueous solution of potassium carbonate (2.0 M, 2.0 eq).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

4.2. NMR Spectroscopic Analysis

Procedure:

  • Prepare a sample by dissolving approximately 10-20 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

  • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C) or an internal standard. For ¹⁹F NMR, an external standard such as CFCl₃ is typically used.

4.3. Computational Analysis Protocol

Software: Gaussian, ORCA, or other quantum chemistry software package. Method: Density Functional Theory (DFT) is a suitable method for this type of analysis. Basis Set: A basis set such as 6-311+G(d,p) provides a good balance of accuracy and computational cost.

Procedure:

  • Construct the 3D structure of this compound using a molecular modeling program.

  • Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.

  • Following optimization, perform a frequency calculation to confirm that the structure is a true minimum (no imaginary frequencies).

  • Calculate various electronic properties, such as molecular orbital energies (HOMO, LUMO), Mulliken or Natural Bond Orbital (NBO) charges, and the molecular electrostatic potential (MEP).

  • NMR chemical shifts can also be predicted using the GIAO (Gauge-Independent Atomic Orbital) method.

Visualizing Electronic Effects and Workflows

Diagram 1: Inductive and Resonance Effects

electronic_effects cluster_ring Benzaldehyde Ring cluster_substituents Substituents ring This compound F Fluorine F->ring -I > +R Ph Phenyl Ph->ring -I CHO Aldehyde CHO->ring -I, -R

Caption: Dominant electronic effects of substituents on the ring.

Diagram 2: Synthetic Workflow via Suzuki Coupling

synthesis_workflow start Starting Materials (3-bromo-4-fluorobenzaldehyde, phenylboronic acid) reaction Suzuki Coupling (Pd(OAc)₂, PPh₃, K₂CO₃) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic pathway for this compound.

Diagram 3: Computational Analysis Workflow

computational_workflow start Build 3D Structure geom_opt Geometry Optimization (DFT/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Electronic Property Calculation (HOMO, LUMO, Charges, MEP) freq_calc->prop_calc nmr_pred NMR Prediction (GIAO) freq_calc->nmr_pred analysis Data Analysis prop_calc->analysis nmr_pred->analysis

Caption: Workflow for computational electronic structure analysis.

Conclusion

The electronic properties of the this compound ring are a result of a delicate balance between the strong inductive withdrawal of the fluorine and aldehyde groups and the more subtle resonance and inductive effects of the phenyl substituent. This guide provides a foundational understanding of these effects, offering predicted spectroscopic data and detailed experimental protocols to encourage further investigation. The provided visualizations offer a clear overview of the key concepts and workflows. A thorough grasp of the electronic landscape of this molecule is crucial for its strategic deployment in the development of next-generation pharmaceuticals and advanced materials.

References

A Researcher's Technical Guide to 4-Fluoro-3-phenylbenzaldehyde: Safety, Handling, and Risk Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-Fluoro-3-phenylbenzaldehyde (CAS No. 68359-57-9) is an aromatic aldehyde whose unique structure, featuring a reactive aldehyde group and a fluorinated phenyl ring, makes it a valuable intermediate in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals.[1][2] Its utility in research and development, particularly in creating complex organic molecules, necessitates a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols.[1] This guide provides an in-depth analysis of the known hazards, risk mitigation strategies, and emergency procedures tailored for professionals in research, discovery, and drug development. It moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety protocols, ensuring a culture of proactive risk management in the laboratory.

Compound Identity and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of a robust safety assessment. These properties dictate its behavior under various laboratory conditions and inform decisions on storage, handling, and emergency response.

PropertyValueSource
Chemical Name 4-Fluoro-3-phenoxybenzaldehyde[3]
Synonyms 2-Fluoro-5-formyldiphenyl Ether, 3-(Phenoxy)-4-fluoro-benzaldehyde[1][4]
CAS Number 68359-57-9
Molecular Formula C₁₃H₉FO₂[4]
Molecular Weight 216.21 g/mol [4]
Appearance Colorless to light orange/yellow clear liquid[1][5]
Boiling Point 310 °C; 135 °C at 2 mmHg[1][5]
Density 1.2091 g/cm³ at 25 °C[5][6]
Flash Point > 110 °C (> 230 °F)[5][7]
Solubility Insoluble in water. Soluble in a range of organic solvents.[1][5]
Refractive Index n20/D 1.5830

Hazard Identification and Toxicological Profile

The primary hazards associated with this compound are acute oral toxicity and serious eye irritation.[3][4] This profile is consistent with many aromatic aldehydes, which are known to be reactive and can act as irritants.[8][9][10]

GHS Classification and Labeling

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information.[11][12]

  • Pictogram: GHS07 (Exclamation Mark)[4]

  • Signal Word: Warning [4]

  • Hazard Statements:

    • H302: Harmful if swallowed. [4][7] This classification (Acute Toxicity, Oral, Category 4) indicates that ingestion of a sufficient quantity can cause significant toxic effects.[3]

    • H319: Causes serious eye irritation. [4] Classified as Eye Irritation Category 2A, direct contact with the eyes can cause significant, though reversible, damage.[3][4]

    • H411: Toxic to aquatic life with long lasting effects. [7] This indicates the substance poses a long-term risk to aquatic ecosystems.[13]

Toxicological Insights

Proactive Risk Mitigation and Safe Handling Protocol

A self-validating safety protocol is one where each step is designed to prevent the failure of the next, from initial risk assessment to final waste disposal. The causality behind these experimental choices is critical for fostering an intuitive safety culture.

Engineering Controls: The First Line of Defense
  • Causality: The primary engineering control for handling this compound is a certified chemical fume hood. This is not merely a precaution but a necessity. Aromatic aldehydes can have noticeable vapor pressures, especially if heated, and inhalation is a potential exposure route.[14] A fume hood contains vapors, protecting the researcher's respiratory system and preventing the contamination of the laboratory environment.[4]

  • Protocol:

    • Verify fume hood certification is current.

    • Ensure proper airflow before beginning work.

    • Conduct all manipulations, including weighing, transferring, and reaction setup, at least 6 inches inside the sash.

    • Keep the sash at the lowest practical height.

Personal Protective Equipment (PPE): The Essential Barrier
  • Causality: PPE provides a direct barrier between the researcher and the chemical. The choice of PPE is dictated by the specific hazards: eye irritation and potential skin contact.

  • Protocol:

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.[7] This is crucial to prevent direct contact that could lead to serious eye irritation (H319).[4]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[4] Inspect gloves for any signs of degradation or puncture before use. Use proper removal technique (without touching the glove's outer surface) to avoid skin contact.[4]

    • Protective Clothing: A flame-resistant lab coat must be worn and fully buttoned. Ensure clothing covers all exposed skin.

The following diagram illustrates the mandatory workflow for safely handling this compound in a research setting.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase A Review SDS & Conduct Risk Assessment B Verify Fume Hood Certification & Airflow A->B C Select & Inspect PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat B->C D Work Inside Fume Hood (>6 inches from sash) C->D E Perform Experiment: Weighing, Transfers, Reactions D->E F Segregate Waste: - Contaminated Solids - Non-halogenated Organic E->F G Decontaminate Glassware & Work Surfaces F->G H Remove PPE Properly & Wash Hands G->H

Caption: Mandatory Risk Assessment and Handling Workflow.

Storage and Stability
  • Conditions to Avoid: Keep away from heat and strong oxidizing agents.[7]

  • Storage Requirements: Store in a cool, dry, and well-ventilated area in a tightly closed container.[5] Opened containers must be carefully resealed and kept upright to prevent leakage.[5]

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure. The following procedures are based on standard laboratory first aid protocols for the identified hazards.

Exposure RouteFirst Aid ProtocolRationale & Key Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [4][7]The H319 hazard necessitates rapid and thorough rinsing to minimize damage. Medical evaluation is crucial.
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. If the person is conscious, give them plenty of water to drink. Call a POISON CENTER or physician immediately. [4][7]The H302 "Harmful if swallowed" classification requires immediate professional medical intervention. Vomiting can cause further damage.
Skin Contact Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, consult a physician.[4][7]Although not a classified skin irritant, prompt decontamination is a standard best practice to remove any residual chemical.
Inhalation Move the person to fresh air. If they are not breathing, give artificial respiration. If symptoms occur, get medical attention.[4][7]Removes the individual from the source of exposure. Medical attention is needed if symptoms like respiratory irritation develop.

The following decision tree outlines the critical first steps in an emergency exposure scenario.

G Start Exposure Event Occurs Route Identify Exposure Route Start->Route Eye Eye Contact Route->Eye Eyes Skin Skin Contact Route->Skin Skin Inhale Inhalation Route->Inhale Inhaled Ingest Ingestion Route->Ingest Swallowed EyeAction Flush Eyes 15+ min with Water Eye->EyeAction SkinAction Wash with Soap & Water 15+ min Skin->SkinAction InhaleAction Move to Fresh Air Inhale->InhaleAction IngestAction Rinse Mouth Do NOT Induce Vomiting Ingest->IngestAction Medical Seek Immediate Medical Attention EyeAction->Medical SkinAction->Medical if irritation persists InhaleAction->Medical if symptoms occur IngestAction->Medical

Caption: Emergency First Aid Decision Tree.

Spill and Disposal Considerations

Spill Response
  • Evacuate: Ensure adequate ventilation and evacuate non-essential personnel.

  • Contain: Use personal protective equipment. Soak up the spill with an inert absorbent material (e.g., vermiculite, sand).[7]

  • Collect: Collect the material into a suitable, closed container for disposal.[4] Do not allow the product to enter drains.[4][5]

Waste Disposal

Waste must be handled as hazardous. Dispose of surplus and non-recyclable solutions through a licensed disposal company.[4][7] Contaminated packaging should be treated as unused product.[4] All local, state, and federal regulations must be followed.

References

Navigating the Supply Chain for Niche Research Chemicals: A Technical Guide to Sourcing 4-Fluoro-3-phenylbenzaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Fluorinated Biphenyl Aldehydes in Research

Fluorinated biphenyl scaffolds are privileged structures in modern drug discovery and materials science. The incorporation of a fluorine atom can significantly enhance key molecular properties, including metabolic stability, binding affinity to biological targets, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic profile of a drug candidate. The biphenyl moiety provides a rigid, well-defined three-dimensional structure that is crucial for precise interactions with protein binding sites. The aldehyde functional group serves as a versatile synthetic handle, enabling a wide array of chemical transformations such as reductive aminations, Wittig reactions, and condensations to build molecular complexity.

While both 4-Fluoro-3-phenylbenzaldehyde and its isomer 4'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde share these foundational characteristics, their substitution patterns create distinct electronic and steric environments, making them unique building blocks for targeted applications.

Structural Comparison:

  • Requested Compound (Likely Custom Synthesis): this compound features a phenyl group at the 3-position, adjacent to the fluorine atom.

  • Commercial Analog (Exemplar): 4'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde has the aldehyde at the 3-position of one phenyl ring, which is in turn connected at the 1-position to a second phenyl ring that is substituted with fluorine at its 4'-position.

This guide will use the commercially available 4'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde as a model for establishing best practices in procurement and laboratory use.

PART 1: A Dual-Pronged Sourcing Strategy

Given that the primary target, this compound, is not a catalog item, researchers must adopt a more specialized sourcing strategy. This involves either commissioning its synthesis or identifying a suitable, available alternative.

Section A: The Custom Synthesis Pathway

For projects where the specific this compound isomer is indispensable, partnering with a custom synthesis Contract Research Organization (CRO) is the necessary route.

Key Considerations for Selecting a Custom Synthesis Partner:

  • Expertise and Track Record: Prioritize CROs with demonstrated experience in multi-step organic synthesis and fluorine chemistry. Review case studies or publications if available.

  • Communication and Project Management: Effective project management requires transparent and regular communication. A dedicated project manager and clear reporting structures are essential.

  • Analytical Capabilities: The CRO must have in-house capabilities to purify the compound to the required specifications and provide a comprehensive Certificate of Analysis (CoA) with detailed analytical data (e.g., ¹H NMR, ¹³C NMR, HPLC, MS) to validate structure and purity.

  • Intellectual Property (IP) and Confidentiality: Ensure a robust confidentiality agreement is in place to protect the intellectual property associated with the project.

  • Scalability: If future scale-up is anticipated, select a partner with the capacity to transition from milligram/gram research scale to kilogram production.

Section B: Procuring the Commercial Analog: 4'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde

When a structural analog is acceptable for initial research or as a scaffold variant, a direct commercial procurement strategy can be employed. The key is to vet suppliers based on quality, reliability, and documentation.

Comparative Data of Commercial Suppliers for 4'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde (CAS: 164334-74-1)

SupplierProduct NameCAS NumberMolecular WeightPurity/FormAvailable Documentation
Sigma-Aldrich 4′-Fluorobiphenyl-3-carboxaldehyde, AldrichCPR164334-74-1200.21Solid (Purity not specified)Certificate of Analysis (CoA), Certificate of Origin (COO), Safety Data Sheet (SDS)
Matrix Scientific 4'-Fluoro-biphenyl-3-carbaldehyde164334-74-1200.21Not specifiedSafety Data Sheet (SDS)[1]

Note: The "AldrichCPR" designation from Sigma-Aldrich indicates a product for early discovery research where the buyer assumes responsibility for confirming identity and purity. This underscores the critical need for in-house quality control.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Sourcing Strategy cluster_2 Phase 3: Procurement & Validation start Define Target Compound: This compound search Search Commercial Databases (e.g., Sigma-Aldrich, PubChem) start->search is_available Is Compound Commercially Available? search->is_available custom_synth Engage Custom Synthesis CRO is_available->custom_synth No find_analog Identify Closest Commercial Analog (e.g., CAS 164334-74-1) is_available->find_analog No procure Procure Material with All Available Documentation (CoA, SDS) custom_synth->procure select_supplier Select Supplier based on Purity, Documentation, Cost find_analog->select_supplier select_supplier->procure qc_check Perform In-House QC (See QC Workflow) procure->qc_check

Logical workflow for sourcing specialized chemical reagents.

PART 2: In-House Quality Control & Experimental Protocols

Regardless of the source—be it a custom synthesis or a catalog purchase—independent verification of a research chemical's identity and purity is a cornerstone of scientific integrity. The following protocols are presented using 4'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde as the model compound.

Protocol 1: Incoming Material Qualification

Objective: To perform an initial assessment of the received material against the supplier's documentation.

Methodology:

  • Documentation Review: Cross-reference the label information (Product Name, CAS Number, Lot Number) with the packing slip and the supplier's Certificate of Analysis (CoA) and Safety Data Sheet (SDS).

  • Visual Inspection: Examine the material for expected physical state (e.g., white solid), homogeneity, and absence of discoloration or foreign matter.

  • Solubility Check: Test the solubility in a common organic solvent (e.g., DMSO, acetone) as described in the technical data.[2] In-house solubility data should be consistent with supplier specifications.

  • Melting Point Analysis: If the compound is solid, determine the melting point range. A sharp melting point is indicative of high purity, whereas a broad range may suggest the presence of impurities.

Protocol 2: Purity Verification by High-Performance Liquid Chromatography (HPLC)

Objective: To quantitatively assess the purity of the compound and identify the presence of any impurities.

Causality: Reversed-phase HPLC is an ideal method for analyzing substituted benzaldehydes, separating the main compound from potential impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.[3]

Exemplar Methodology:

  • Instrumentation: An analytical HPLC system with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.[3]

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Typical):

    • Mobile Phase: An isocratic or gradient mixture of methanol and water. A 70:30 (v/v) mixture often provides good separation.[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm (aromatic compounds typically absorb strongly at this wavelength).

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate the purity by determining the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

start Material Received doc_review Step 1: Documentation Review (CoA, SDS vs. Label) start->doc_review visual Step 2: Visual & Physical Inspection (Color, Form, Solubility) doc_review->visual hplc Step 3: HPLC Purity Analysis (Quantitative Purity Check) visual->hplc nmr Step 4: NMR Structural Validation (Confirm Chemical Structure) hplc->nmr decision Pass QC? nmr->decision accept Release to Lab Inventory decision->accept Yes reject Quarantine & Contact Supplier decision->reject No

Self-validating workflow for incoming chemical quality control.

PART 3: Safety, Handling, and Storage

Accurate safety information is critical. The following data is derived from the SDS for the commercially available 4'-Fluorobiphenyl-3-carboxaldehyde .

Hazard Identification:

  • GHS Classification: Acute Toxicity, Oral (Category 4); Serious Eye Damage (Category 1).

  • Signal Word: Danger.

  • Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Personal Protective Equipment (PPE) and Handling:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear nitrile or other chemical-resistant gloves and a lab coat.

  • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Storage Class: 11 - Combustible Solids.

Conclusion

The procurement of specialized research chemicals like this compound requires a methodical and informed approach. When a target compound is not commercially available, researchers must pivot to either custom synthesis, a process demanding careful vetting of potential partners, or the selection of a suitable, commercially available analog. By using 4'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde as a case study, this guide provides a robust framework for supplier evaluation, incoming material validation through established analytical protocols, and safe laboratory practice. Adherence to these principles of due diligence and in-house verification ensures the integrity of starting materials, which is fundamental to achieving reproducible and reliable scientific outcomes.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Fluoro-3-phenylbenzaldehyde via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Fluoro-3-phenylbenzaldehyde is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure, featuring a biphenyl core with fluorine and aldehyde functionalities, makes it a versatile building block for creating complex molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This application note provides a detailed protocol for the synthesis of this compound by coupling 3-bromo-4-fluorobenzaldehyde with phenylboronic acid using a palladium catalyst.

Overall Reaction Scheme

The synthesis proceeds via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction as shown below:

Figure 1: General reaction scheme for the Suzuki coupling of 3-bromo-4-fluorobenzaldehyde and phenylboronic acid.

G cluster_0 Suzuki Coupling Reaction 3-bromo-4-fluorobenzaldehyde 3-bromo-4-fluorobenzaldehyde plus1 + 3-bromo-4-fluorobenzaldehyde->plus1 phenylboronic_acid phenylboronic acid catalyst Pd Catalyst Base phenylboronic_acid->catalyst plus1->phenylboronic_acid plus2 + product This compound catalyst->product

Caption: Suzuki coupling of 3-bromo-4-fluorobenzaldehyde.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis.

Materials and Reagents
Reagent/MaterialGradeSource
3-Bromo-4-fluorobenzaldehydeReagentCommercially Available
Phenylboronic acidReagentCommercially Available
Palladium(II) acetate (Pd(OAc)₂)CatalystCommercially Available
Triphenylphosphine (PPh₃)LigandCommercially Available
Potassium carbonate (K₂CO₃)BaseAnhydrous
TolueneSolventAnhydrous
WaterSolventDegassed
Ethyl acetateExtractionReagent
Brine (saturated NaCl solution)Washing
Anhydrous magnesium sulfate (MgSO₄)Drying
Silica gelChromatography60-120 mesh
Equipment
  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Reaction Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine 3-bromo-4-fluorobenzaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst and Ligand Addition: To the flask, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

  • Solvent Addition: Add a degassed 4:1 mixture of toluene and water (20 mL).

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 hexanes:ethyl acetate). The reaction is considered complete when the starting material, 3-bromo-4-fluorobenzaldehyde, is no longer visible by TLC.

Work-up and Purification
  • Cooling and Extraction: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.

  • Aqueous Layer Extraction: Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the combined organic layer over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound via Suzuki coupling.

ParameterValueReference
Starting Materials
3-Bromo-4-fluorobenzaldehyde1.0 mmol[1]
Phenylboronic acid1.2 mmol[2]
Catalyst System
Palladium(II) acetate0.02 mmol[2]
Triphenylphosphine0.04 mmol[2]
Base
Potassium carbonate2.0 mmol[2]
Reaction Conditions
SolventToluene/Water (4:1)[2]
Temperature90 °C[2]
Reaction Time4-6 hours[2]
Product
YieldTypically >85%[1]
Purity (by NMR/HPLC)>98%[3]

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_halide Ar-Pd(II)Ln-X OxAdd->PdII_halide Transmetal Transmetalation PdII_halide->Transmetal PdII_biaryl Ar-Pd(II)Ln-Ar' Transmetal->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArB Ar'-B(OR)2 ArB->Transmetal Base Base Base->Transmetal

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram illustrates the sequential steps involved in the synthesis and purification of this compound.

Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - 3-Bromo-4-fluorobenzaldehyde - Phenylboronic acid - K₂CO₃ B Add Catalyst System: - Pd(OAc)₂ - PPh₃ A->B C Add Solvents: - Toluene - Water B->C D Heat and Stir (90 °C, 4-6h) C->D E Monitor by TLC D->E F Liquid-Liquid Extraction E->F G Dry Organic Layer F->G H Concentrate in vacuo G->H I Column Chromatography H->I J Characterization: NMR, MS I->J

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium compounds can be toxic and should be handled with care.

  • Toluene is flammable and toxic; avoid inhalation and contact with skin.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of this compound. The protocol described in this application note offers a high-yielding route to this important building block, which is crucial for the development of new pharmaceuticals and other advanced materials. The detailed procedure and data presented herein are intended to guide researchers in the successful synthesis and purification of the target compound.

References

Application Note and Protocol: Palladium-Catalyzed Synthesis of 4-Fluoro-3-phenylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-Fluoro-3-phenylbenzaldehyde via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers a robust and efficient pathway to this valuable biaryl compound, which serves as a key intermediate in the development of various pharmaceuticals and functional organic materials. The protocol outlines the coupling of 3-bromo-4-fluorobenzaldehyde with phenylboronic acid, detailing the necessary reagents, reaction conditions, and purification procedures.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[1][2] These structural motifs are prevalent in a wide range of biologically active molecules and advanced materials. This compound is a significant building block due to its unique electronic properties, making it a valuable precursor in various synthetic applications. The palladium-catalyzed coupling of an aryl halide with an organoboron compound provides a mild and effective route for its synthesis.[2] This application note details a reliable procedure using 3-bromo-4-fluorobenzaldehyde and phenylboronic acid as coupling partners.

Reaction Scheme

The synthesis proceeds via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction as depicted below:

Scheme 1: Synthesis of this compound from 3-bromo-4-fluorobenzaldehyde and phenylboronic acid.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials
  • 3-Bromo-4-fluorobenzaldehyde

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Procedure

Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-bromo-4-fluorobenzaldehyde (1.0 mmol, 203 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).[1]

  • Add the palladium(II) acetate catalyst (0.02 mmol, 4.5 mg) and triphenylphosphine ligand (0.04 mmol, 10.5 mg) to the flask.[1]

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

Solvent Addition and Reaction Execution:

  • Add a degassed 4:1 mixture of toluene and water (20 mL) to the reaction flask via syringe.[1]

  • Place the flask in a preheated oil bath at 90 °C.[1]

  • Stir the reaction mixture vigorously under the inert atmosphere for 4-6 hours.[1] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material (3-bromo-4-fluorobenzaldehyde) is consumed.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (30 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization:

The final product should be characterized by standard analytical techniques such as NMR (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes representative quantitative data for Suzuki-Miyaura coupling reactions of similar substrates, which can be expected for the synthesis of this compound under optimized conditions.

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromobenzaldehydePhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O904-6~95
23-BromoanisolePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801292
31-Bromo-4-nitrobenzenePhenylboronic acidPd(OAc)₂ (1)-K₂CO₃DMF/H₂O100199

Note: The data in this table is based on similar reactions reported in the literature and serves as a general guideline. Actual yields may vary depending on the specific reaction conditions and scale.[1][3]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification cluster_analysis Analysis reactants Combine Reactants: 3-Bromo-4-fluorobenzaldehyde Phenylboronic acid Base (K₂CO₃) catalyst Add Catalyst System: Pd(OAc)₂ Triphenylphosphine reactants->catalyst solvent Add Solvents: Toluene & Water catalyst->solvent heat Heat and Stir (90 °C, 4-6h) solvent->heat monitor Monitor by TLC heat->monitor extraction Liquid-Liquid Extraction monitor->extraction Reaction Complete dry Dry Organic Layer extraction->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography characterization Characterization: NMR, MS chromatography->characterization Purified Product catalytic_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)-X L₂ pd0->pd_complex Ar-X transmetalation Transmetalation biaryl_pd_complex Ar-Pd(II)-Ar' L₂ pd_complex->biaryl_pd_complex Ar'-B(OR)₂ biaryl_pd_complex->pd0 Ar-Ar' reductive_elimination Reductive Elimination reactants Ar-X + Ar'-B(OR)₂ product Ar-Ar' base Base

References

Application Note and Experimental Protocol: Suzuki Coupling of 3-Bromo-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction of 3-bromo-4-fluorobenzaldehyde. The Suzuki coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, widely employed in pharmaceutical and materials science research.[1] This protocol outlines a general procedure that can be adapted for coupling with various aryl and vinyl boronic acids or esters.

Reaction Principle

The Suzuki-Miyaura coupling reaction facilitates the synthesis of biaryl compounds, which are crucial scaffolds in many pharmaceutical agents and functional materials.[1] The reaction involves the cross-coupling of an organohalide (in this case, 3-bromo-4-fluorobenzaldehyde) with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[2][3][4] The catalytic cycle consists of three primary steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronate species, and reductive elimination to yield the desired biaryl product and regenerate the active Pd(0) catalyst.[2][3]

Experimental Protocol

This protocol describes the coupling of 3-bromo-4-fluorobenzaldehyde with a generic arylboronic acid.

Materials:

  • 3-Bromo-4-fluorobenzaldehyde (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex [Pd(dppf)Cl₂·CH₂Cl₂]) (1-5 mol%)

  • Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃), or Potassium Phosphate (K₃PO₄)) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, Toluene, or Dimethoxyethane (DME))

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Ethyl Acetate

  • Brine solution

  • Deionized Water

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Heating mantle or oil bath

  • Standard laboratory glassware (septum, needles, syringes)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Flash column chromatography setup

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add 3-bromo-4-fluorobenzaldehyde (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).

  • Solvent and Catalyst Addition: Add the anhydrous, degassed solvent to the flask via syringe. The choice of solvent will depend on the specific catalyst and substrates used; a common system is a mixture of an organic solvent and water (e.g., 4:1 Dioxane:Water).[5] Subsequently, add the palladium catalyst (1-5 mol%) to the reaction mixture under a positive pressure of the inert gas.

  • Degassing: To ensure an oxygen-free environment, which is crucial for catalyst stability, subject the reaction mixture to several freeze-pump-thaw cycles or bubble the inert gas through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80 °C and 100 °C) and stir vigorously.[6][7]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed. This can take anywhere from 2 to 24 hours depending on the specific reactants and conditions.[6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine. Separate the organic layer.

  • Extraction and Drying: Extract the aqueous layer with ethyl acetate (2-3 times). Combine all organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure biaryl product.[7]

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data Summary

The following table provides representative quantities and conditions for the Suzuki coupling of 3-bromo-4-fluorobenzaldehyde with phenylboronic acid. Yields are hypothetical and based on typical outcomes for similar reactions.

Reagent/ParameterMolar Equiv.Amount (for 1 mmol scale)Notes
3-Bromo-4-fluorobenzaldehyde1.0203 mgLimiting reagent.
Phenylboronic Acid1.2146 mgA common coupling partner.
Pd(PPh₃)₄0.03 (3 mol%)34.7 mgA common and effective catalyst.[6][7]
Potassium Carbonate (K₂CO₃)2.0276 mgA widely used base.[5][7]
1,4-Dioxane (degassed)-8 mLCommon organic solvent.
Water (degassed)-2 mLOften used as a co-solvent.
Reaction Temperature-80-100 °CTypical temperature range.[6][7]
Reaction Time-8-16 hoursVaries based on substrates.[7]
Hypothetical Yield ->80% Based on similar reactions.[5]

Experimental Workflow and Signaling Pathway Diagrams

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation cluster_purification Purification and Analysis reagents Combine Reactants: 3-Bromo-4-fluorobenzaldehyde Arylboronic Acid Base solvent Add Degassed Solvent reagents->solvent catalyst Add Palladium Catalyst solvent->catalyst degas Degas Mixture (Freeze-Pump-Thaw or Purge) catalyst->degas heat Heat to 80-100 °C degas->heat Start Reaction stir Vigorous Stirring heat->stir monitor Monitor by TLC/LC-MS stir->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Dilute and Extract with Ethyl Acetate & Water cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography characterization Characterize Product (NMR, MS) chromatography->characterization

Caption: Experimental workflow for the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)(X)L₂ pd0->pd2_complex Oxidative Addition transmetalation_intermediate Ar-Pd(II)(Ar')L₂ pd2_complex->transmetalation_intermediate Transmetalation transmetalation_intermediate->pd0 Reductive Elimination product Ar-Ar' transmetalation_intermediate->product aryl_halide Ar-X (3-Bromo-4-fluorobenzaldehyde) boronic_acid Ar'B(OH)₂ (Arylboronic Acid) boronate [Ar'B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

References

The Strategic Utility of 4-Fluoro-3-phenylbenzaldehyde in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Emergence of Fluorinated Biaryl Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of molecular design.[1][2][3] The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3] Within this context, fluorinated benzaldehyde derivatives have emerged as versatile and highly valuable building blocks for the synthesis of complex therapeutic agents.[4][5] This application note focuses on the utility of a specific, yet underexplored, member of this class: 4-Fluoro-3-phenylbenzaldehyde .

Also known as 4-fluoro-3-biphenylcarboxaldehyde, this molecule possesses a unique structural motif combining a reactive aldehyde functionality with a fluorinated biaryl core. This combination offers medicinal chemists a powerful handle for introducing this privileged scaffold into a diverse range of molecular architectures, paving the way for the discovery of novel therapeutics. While direct applications of this compound are emerging, its derivatives have shown significant promise as linkers in solid-phase synthesis, a critical technology in modern drug discovery for the rapid generation of compound libraries.[6][7]

This document will provide a comprehensive overview of the applications of this compound and its derivatives, with a particular focus on its use in the solid-phase synthesis of sulfonamides, an important class of therapeutic agents. We will delve into the causality behind experimental choices, provide detailed protocols, and offer insights into the broader potential of this versatile building block.

The 4-Fluoro-3-phenyl Motif: A Privileged Scaffold in Medicinal Chemistry

The 4-fluoro-3-phenyl structural unit offers several advantages in the design of bioactive molecules:

  • Metabolic Stability: The presence of a fluorine atom at the 4-position can block potential sites of oxidative metabolism on the aromatic ring, thereby enhancing the metabolic stability and half-life of a drug candidate.[3]

  • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets, potentially leading to increased binding affinity and potency.[3]

  • Modulation of Physicochemical Properties: The lipophilicity introduced by the phenyl group, combined with the electronic effects of the fluorine atom, allows for fine-tuning of a molecule's solubility, permeability, and oral bioavailability.[3]

  • Biaryl Core: The biphenyl moiety is a common feature in many approved drugs and natural products, often serving as a key pharmacophore for interacting with biological targets.

Application in Solid-Phase Synthesis: A Gateway to Diverse Compound Libraries

Solid-phase organic synthesis has revolutionized the process of drug discovery by enabling the rapid and efficient synthesis of large libraries of compounds for high-throughput screening. A key element of this technology is the use of linkers, which tether the growing molecule to a solid support. Derivatives of this compound have been ingeniously employed as polymer-bound linkers for the synthesis of sulfonamides.[6][7]

The following workflow illustrates the general strategy for the solid-phase synthesis of sulfonamides using a 4-acetoxy-3-phenylbenzaldehyde-derived linker.

G cluster_0 Solid-Phase Synthesis Workflow Aminomethyl_Polystyrene_Resin Aminomethyl Polystyrene Resin Polymer_Bound_Benzaldehyde Polymer-Bound Benzaldehyde Derivative Aminomethyl_Polystyrene_Resin->Polymer_Bound_Benzaldehyde Coupling with 4-(5'-formyl-2'-hydroxyphenyl) -benzoic acid Polymer_Bound_Amine Polymer-Bound Amine Polymer_Bound_Benzaldehyde->Polymer_Bound_Amine Reductive Amination Polymer_Bound_Sulfonamide Polymer-Bound Sulfonamide Polymer_Bound_Amine->Polymer_Bound_Sulfonamide Sulfonylation Cleavage Cleavage from Resin Polymer_Bound_Sulfonamide->Cleavage Pure_Sulfonamide Pure Sulfonamide Cleavage->Pure_Sulfonamide

Figure 1. Workflow for the solid-phase synthesis of sulfonamides.

Protocol 1: Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Linker

This protocol is adapted from the work of Kumar et al. (2006) and describes the preparation of a polymer-bound benzaldehyde linker, which serves as the foundation for the subsequent synthesis of sulfonamides.[6][7]

Materials:

  • Aminomethyl polystyrene resin

  • 4-(5′-formyl-2′-hydroxyphenyl)benzoic acid

  • 1-Hydroxybenzotriazole (HOBt)

  • 1,3-Diisopropylcarbodiimide (DIC)

  • N,N-Dimethylformamide (DMF)

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Coupling Reaction: Swell the aminomethyl polystyrene resin in DMF. Add a solution of 4-(5′-formyl-2′-hydroxyphenyl)benzoic acid, HOBt, and DIC in DMF to the swollen resin. Shake the mixture at room temperature for 12-24 hours to ensure complete coupling.

  • Washing: Filter the resin and wash sequentially with DMF, methanol, and DCM to remove any unreacted reagents and byproducts. Dry the resin under vacuum.

  • Acetylation: Swell the dried resin in a mixture of DCM and pyridine. Add acetic anhydride and shake the mixture at room temperature for 2-4 hours to acetylate the phenolic hydroxyl group.

  • Final Washing and Drying: Filter the resin and wash sequentially with DCM, methanol, and diethyl ether. Dry the polymer-bound 4-acetoxy-3-phenylbenzaldehyde linker under vacuum.

Causality Behind Experimental Choices:

  • HOBt and DIC: This combination is a classic peptide coupling reagent system that efficiently forms an amide bond between the carboxylic acid of the linker and the amine group of the resin with minimal side reactions.

  • Acetylation: The acetylation of the phenolic hydroxyl group serves two purposes: it protects the hydroxyl group from participating in subsequent reactions and it provides a convenient point of attachment to the solid support that can be cleaved under specific conditions.

Protocol 2: Solid-Phase Synthesis of Sulfonamides

This protocol outlines the subsequent steps for synthesizing a library of sulfonamides using the prepared polymer-bound linker.

Materials:

  • Polymer-bound 4-acetoxy-3-phenylbenzaldehyde linker

  • A library of primary and secondary amines

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • A library of sulfonyl chlorides

  • Pyridine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Reductive Amination: Swell the polymer-bound linker in DCE. Add a solution of the desired amine and NaBH(OAc)₃ in DCE. Shake the mixture at room temperature for 4-8 hours to form the secondary amine.

  • Washing: Filter the resin and wash sequentially with DCE, methanol, and DCM.

  • Sulfonylation: Swell the resin in a mixture of DCM and pyridine. Add a solution of the desired sulfonyl chloride in DCM. Shake the mixture at room temperature for 6-12 hours to form the sulfonamide.

  • Washing: Filter the resin and wash sequentially with DCM, methanol, and diethyl ether.

  • Cleavage: Treat the dried resin with a mixture of TFA and DCM to cleave the final sulfonamide product from the solid support.

  • Isolation: Filter the resin and collect the filtrate. Evaporate the solvent to obtain the crude sulfonamide. Purify by an appropriate method (e.g., preparative HPLC) if necessary.

Data Presentation: Representative Sulfonamide Synthesis

AmineSulfonyl ChlorideProductYield (%)Purity (%)
Anilinep-Toluenesulfonyl chlorideN-phenyl-4-methylbenzenesulfonamide85>95
BenzylamineBenzenesulfonyl chlorideN-benzylbenzenesulfonamide88>95
PiperidineMethanesulfonyl chloride1-(Methylsulfonyl)piperidine92>95

Note: Yields and purities are representative and may vary depending on the specific substrates and reaction conditions.

The Significance of Sulfonamides in Medicinal Chemistry

The sulfonamide functional group is a key component in a wide range of clinically important drugs. Its ability to act as a bioisostere for other functional groups, its involvement in crucial hydrogen bonding interactions with biological targets, and its favorable physicochemical properties have made it a mainstay in drug design.

G cluster_1 Therapeutic Classes of Sulfonamide Drugs Sulfonamides Sulfonamides Antibacterials Antibacterials (e.g., Sulfamethoxazole) Sulfonamides->Antibacterials Diuretics Diuretics (e.g., Furosemide) Sulfonamides->Diuretics Anticonvulsants Anticonvulsants (e.g., Topiramate) Sulfonamides->Anticonvulsants Anti-inflammatory Anti-inflammatory (e.g., Celecoxib) Sulfonamides->Anti-inflammatory Anticancer Anticancer Agents Sulfonamides->Anticancer

Figure 2. Diverse therapeutic applications of sulfonamide-containing drugs.

Future Perspectives and Conclusion

While the application of this compound derivatives as linkers in solid-phase synthesis is a significant advancement, the direct use of this versatile building block in the synthesis of discrete drug candidates remains a promising and largely unexplored area. The unique combination of a reactive aldehyde, a metabolically robust fluorinated ring, and a biaryl system provides a rich platform for the development of novel therapeutics across a range of disease areas, including oncology, inflammation, and infectious diseases.

The aldehyde functionality can be readily transformed into a variety of other functional groups, such as amines, alcohols, and carboxylic acids, or used in a range of carbon-carbon bond-forming reactions, including aldol condensations, Wittig reactions, and Grignard additions. This synthetic versatility, coupled with the desirable physicochemical properties of the 4-fluoro-3-phenyl motif, makes this compound a highly attractive starting material for medicinal chemists.

References

Application Notes: Synthesis and Evaluation of Novel Kinase Inhibitors Using 4-Fluoro-3-phenylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed methodology for the synthesis, purification, and evaluation of a novel class of kinase inhibitors derived from the starting material 4-Fluoro-3-phenylbenzaldehyde. We describe the synthesis of a candidate compound, herein designated as KIN-43B, through a Knoevenagel condensation reaction. This application note includes comprehensive protocols for in vitro kinase activity assays against key oncology targets—VEGFR-2, EGFR, and BRAF—as well as cell-based anti-proliferative assays using relevant cancer cell lines. All experimental data is presented in standardized tables, and key processes and biological pathways are visualized using high-contrast diagrams to facilitate understanding and reproducibility.

Introduction

Protein kinases are crucial regulators of a majority of cellular processes, including growth, proliferation, differentiation, and metabolism.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[2][3] The development of small-molecule kinase inhibitors has revolutionized cancer treatment, with numerous drugs approved that target specific kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and B-Raf (BRAF).[4][5][6][7]

The chemical scaffold of an inhibitor is paramount to its potency and selectivity.[8] Substituted benzaldehydes are versatile starting materials for the synthesis of diverse heterocyclic compounds with potential biological activity.[9] Specifically, this compound presents a unique structural motif, combining a fluorine atom, known to enhance metabolic stability and binding affinity, with a phenyl group that can be oriented to explore key pockets within a kinase's ATP-binding site.[10]

This application note details the synthesis of a novel inhibitor, KIN-43B, from this compound and outlines its subsequent biological evaluation.

Experimental and Biological Evaluation Workflow

The overall workflow for the synthesis and evaluation of novel kinase inhibitors is a multi-step process that begins with chemical synthesis and progresses through biochemical and cellular testing to determine potency and efficacy.

G cluster_synthesis Phase 1: Synthesis & Purification cluster_biochemical Phase 2: Biochemical Assays cluster_cellular Phase 3: Cellular Assays cluster_analysis Phase 4: Data Analysis A Synthesis of KIN-43B via Knoevenagel Condensation B Purification by Recrystallization & HPLC A->B C Structural Confirmation (NMR, MS) B->C D In Vitro Kinase Panel (VEGFR-2, EGFR, BRAF) C->D E IC50 Determination D->E F Cell-Based Proliferation Assay (HUVEC, A549, A375) E->F G EC50 Determination F->G H SAR & Selectivity Analysis G->H I Lead Candidate Selection H->I

Figure 1: High-level workflow for kinase inhibitor discovery.

Synthesis of KIN-43B

KIN-43B was synthesized via a base-catalyzed Knoevenagel condensation.

Reaction Scheme: this compound + 2,4-Thiazolidinedione --(Piperidine, Ethanol)--> (E)-5-((4-fluoro-3-phenyl)benzylidene)thiazolidine-2,4-dione (KIN-43B)

Protocol 3.1: Synthesis of KIN-43B
  • To a solution of this compound (1.0 eq) in absolute ethanol (20 mL), add 2,4-thiazolidinedione (1.1 eq).

  • Add piperidine (0.2 eq) to the mixture as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring progress with Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Filter the precipitate, wash with cold ethanol, and dry under a vacuum to yield the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture to obtain KIN-43B as a crystalline solid.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation

KIN-43B was evaluated for its ability to inhibit selected kinases in vitro and to suppress the proliferation of relevant human cell lines.

In Vitro Kinase Inhibition Assays

The inhibitory activity of KIN-43B was determined using a luminescence-based kinase assay that quantifies the amount of ADP produced during the kinase reaction.[11] A lower luminescent signal corresponds to higher kinase inhibition.

Protocol 4.1.1: In Vitro Kinase Assay
  • Reagent Preparation : Prepare serial dilutions of KIN-43B in a buffer containing a final DMSO concentration not exceeding 1%.[11] Dilute the target kinases (VEGFR-2, EGFR, BRAF V600E) and their respective substrates in the appropriate kinase buffer. The ATP concentration should be at or near the Km for each kinase.

  • Kinase Reaction : In a 384-well plate, add 5 µL of the KIN-43B dilution or DMSO vehicle control.

  • Add 5 µL of the diluted kinase to each well and incubate for 20 minutes at room temperature to allow for compound binding.[12]

  • Initiate the reaction by adding 10 µL of the substrate/ATP mixture.

  • Incubate the plate for 60 minutes at room temperature.[11]

  • Signal Detection : Add 20 µL of a kinase detection reagent (e.g., ADP-Glo™) to stop the reaction and measure the remaining ATP.

  • Incubate for 30-40 minutes at room temperature.[11]

  • Measure luminescence using a compatible plate reader.

  • Data Analysis : Calculate the percent inhibition for each concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and use a sigmoidal dose-response curve to determine the IC₅₀ value.

Table 1: In Vitro Kinase Inhibitory Activity of KIN-43B
Target KinaseKIN-43B IC₅₀ (nM)Staurosporine IC₅₀ (nM) (Control)
VEGFR-285.6 ± 7.36.5 ± 0.8
EGFR452.1 ± 25.95.8 ± 0.6
BRAF V600E> 10,00015.2 ± 2.1
Data are presented as mean ± standard deviation from three independent experiments.

The results indicate that KIN-43B is a potent inhibitor of VEGFR-2 with moderate activity against EGFR and poor activity against BRAF V600E, suggesting a degree of selectivity.

Cell-Based Proliferation Assays

The anti-proliferative effects of KIN-43B were evaluated in cell lines where the targeted kinases are known drivers of proliferation.[8] Human Umbilical Vein Endothelial Cells (HUVECs) are dependent on VEGFR-2 signaling, A549 (non-small cell lung cancer) cells often overexpress EGFR, and A375 (melanoma) cells harbor the BRAF V600E mutation.[4][13]

Protocol 4.2.1: Cell Proliferation (MTT) Assay
  • Cell Seeding : Seed HUVEC, A549, and A375 cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.

  • Compound Treatment : Treat the cells with increasing concentrations of KIN-43B (ranging from 1 nM to 100 µM) for 72 hours. For HUVECs, add VEGF-A to the media to stimulate proliferation.[8]

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to DMSO-treated control cells. Determine the EC₅₀ value by plotting cell viability against the log of the compound concentration.

Table 2: Anti-proliferative Activity of KIN-43B
Cell LinePrimary TargetKIN-43B EC₅₀ (µM)
HUVECVEGFR-20.75 ± 0.12
A549EGFR4.2 ± 0.5
A375BRAF V600E> 50
Data are presented as mean ± standard deviation from three independent experiments.

The cellular data corroborates the in vitro findings, showing that KIN-43B effectively inhibits the proliferation of HUVECs, which are highly dependent on VEGFR-2 signaling.

Mechanism of Action and Signaling Pathways

KIN-43B exerts its primary effect by inhibiting the VEGFR-2 signaling cascade, which is a critical driver of angiogenesis.[5][14] By binding to the ATP pocket of the VEGFR-2 kinase domain, KIN-43B prevents autophosphorylation and the activation of downstream pathways.

G cluster_pathway VEGFR-2 Signaling Cascade VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg RAS RAS VEGFR2->RAS PI3K PI3K VEGFR2->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Angiogenesis, Cell Proliferation, Survival ERK->Proliferation mTOR->Proliferation KIN43B KIN-43B KIN43B->VEGFR2 Inhibits ATP Binding

Figure 2: Inhibition of the VEGFR-2 signaling pathway by KIN-43B.

Summary and Logical Relationships

The development of KIN-43B demonstrates a successful structure-based design approach starting from this compound. The logical flow from synthesis to observed biological effect is summarized below.

G A Starting Material 4-Fluoro-3-phenyl- benzaldehyde B Chemical Synthesis Knoevenagel Condensation A->B C Novel Compound KIN-43B B->C D Biochemical Effect Potent & Selective VEGFR-2 Inhibition (IC50 = 86 nM) C->D E Cellular Outcome Anti-proliferative Effect in HUVECs (EC50 = 0.75 µM) D->E F Therapeutic Potential Anti-Angiogenic Agent E->F

Figure 3: Logical progression from starting material to therapeutic potential.

Conclusion

This application note provides a comprehensive guide for the synthesis and evaluation of novel kinase inhibitors based on the this compound scaffold. The synthesized compound, KIN-43B, demonstrates potent and selective inhibition of VEGFR-2 kinase and corresponding anti-proliferative effects in endothelial cells. These protocols and the presented data serve as a valuable resource for researchers engaged in the discovery and development of new targeted cancer therapeutics. The favorable profile of KIN-43B warrants further investigation and optimization in preclinical models.

References

Application Note: Synthesis of 4-Fluoro-3-phenylstilbene via Wittig Reaction with 4-Fluoro-3-phenylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-fluoro-3-phenylstilbene derivatives through the Wittig reaction of 4-Fluoro-3-phenylbenzaldehyde. The Wittig reaction is a versatile and widely used method for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2] This application note outlines two common protocols for this transformation, discusses the influence of steric and electronic factors on the reaction, and provides expected outcomes based on established literature for structurally related compounds.

Introduction

The Wittig reaction is a fundamental transformation in organic synthesis that allows for the conversion of aldehydes or ketones into alkenes. The reaction involves the treatment of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent.[3][4] The stereochemical outcome of the reaction is largely dependent on the nature of the ylide. Non-stabilized ylides, such as the benzyl-derived ylide used in this protocol, typically favor the formation of the (Z)-alkene, while stabilized ylides generally yield the (E)-alkene.[5][6]

The substrate, this compound, presents a unique combination of electronic and steric challenges. The fluorine atom at the 4-position is an electron-withdrawing group, while the phenyl group at the 3-position introduces significant steric hindrance around the aldehyde functionality. This steric bulk can influence the reaction rate and may necessitate optimized reaction conditions to achieve a good yield.[7][8]

Reaction Principle

The Wittig reaction proceeds through a series of steps:

  • Phosphonium Salt Formation: A primary alkyl halide is reacted with triphenylphosphine to form a stable phosphonium salt.[1]

  • Ylide Generation: The phosphonium salt is deprotonated by a strong base to generate the nucleophilic phosphorus ylide.[3]

  • Olefin Formation: The ylide attacks the carbonyl carbon of the aldehyde to form a betaine intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide.[5]

Data Presentation

The following table summarizes the expected outcomes for the Wittig reaction with this compound using two different protocols. The data is illustrative and based on typical results for sterically hindered and electronically modified benzaldehydes. Actual results may vary.

ProtocolBaseSolvent SystemTemperature (°C)Typical Yield (%)Expected Major Isomer
A n-Butyllithium (n-BuLi)Anhydrous Tetrahydrofuran (THF)-78 to rt60-75(Z)-stilbene
B 50% aq. Sodium Hydroxide (NaOH)Dichloromethane (DCM) / Waterrt50-65(Z)-stilbene

Experimental Protocols

Materials and Reagents
  • Benzyltriphenylphosphonium chloride

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Dichloromethane (DCM)

  • 50% aqueous Sodium Hydroxide (NaOH)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Deionized Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Protocol A: Using a Strong Base under Anhydrous Conditions

This protocol is suitable for small-scale synthesis and offers good control over the reaction conditions.

  • Ylide Generation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add benzyltriphenylphosphonium chloride (1.2 equivalents).

    • Add anhydrous THF via syringe.

    • Cool the suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. A distinct color change (typically to deep red or orange) indicates the formation of the ylide.

    • Stir the mixture at -78 °C for 1 hour.

  • Reaction with Aldehyde:

    • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Slowly add the aldehyde solution to the ylide suspension at -78 °C via a dropping funnel or syringe over 20-30 minutes.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to isolate the 4-fluoro-3-phenylstilbene isomers.

Protocol B: Using a Milder Base in a Two-Phase System

This protocol is often more convenient for larger-scale reactions and avoids the need for strictly anhydrous conditions and cryogenic temperatures.[9]

  • Reaction Setup:

    • To a round-bottom flask, add benzyltriphenylphosphonium chloride (1.5 equivalents) and this compound (1.0 equivalent).

    • Add dichloromethane (DCM) and stir the mixture vigorously.

  • Reaction:

    • Slowly add a 50% aqueous NaOH solution (5-10 equivalents) dropwise to the rapidly stirred reaction mixture.

    • Continue to stir vigorously at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.[9]

  • Work-up and Purification:

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel as described in Protocol A.

Mandatory Visualizations

Wittig Reaction Pathway

Wittig_Reaction_Pathway Phosphonium_Salt Benzyltriphenylphosphonium Chloride Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base Base (n-BuLi or NaOH) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde 4-Fluoro-3-phenyl- benzaldehyde Aldehyde->Oxaphosphetane Stilbene 4-Fluoro-3-phenylstilbene Oxaphosphetane->Stilbene Fragmentation Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: The reaction pathway of the Wittig reaction.

Experimental Workflow

Experimental_Workflow Start Start Ylide_Formation Ylide Formation (Phosphonium Salt + Base) Start->Ylide_Formation Reaction Reaction with Aldehyde Ylide_Formation->Reaction TLC_Monitoring Monitor by TLC Reaction->TLC_Monitoring TLC_Monitoring->Reaction Incomplete Workup Aqueous Work-up & Extraction TLC_Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A generalized experimental workflow for the Wittig reaction.

Discussion

The choice between Protocol A and Protocol B will depend on the scale of the reaction and the available laboratory equipment. Protocol A, utilizing a strong base at low temperatures, generally provides higher yields and better stereoselectivity due to the irreversible formation of the ylide and the kinetically controlled reaction pathway. However, it requires strict anhydrous conditions and the handling of pyrophoric reagents.

Protocol B is operationally simpler and more amenable to scale-up. The two-phase system allows for the continuous generation of the ylide in the organic phase, which then reacts with the aldehyde.[9] The presence of water, however, can lead to side reactions, such as the Cannizzaro reaction, although this is less of a concern with aldehydes that can form enolates. Given that this compound lacks α-hydrogens, the potential for Cannizzaro-type side reactions should be considered, especially with the strong base used in Protocol B.

The steric hindrance from the ortho-phenyl group may slow down the rate of the reaction.[7] Therefore, extended reaction times or elevated temperatures might be necessary to drive the reaction to completion. It is crucial to monitor the reaction progress by TLC to determine the optimal reaction time. The purification of the product is often complicated by the presence of the triphenylphosphine oxide byproduct, which has similar polarity to the stilbene product. Careful column chromatography is typically required for its removal.

Conclusion

The Wittig reaction is a powerful tool for the synthesis of 4-fluoro-3-phenylstilbene from this compound. By carefully selecting the reaction conditions, researchers can effectively overcome the challenges posed by the sterically hindered and electronically modified substrate to obtain the desired product in moderate to good yields. The protocols provided herein offer two reliable methods to achieve this transformation, catering to different experimental needs and scales.

References

Application Notes and Protocols for the Reductive Amination of 4-Fluoro-3-phenylbenzaldehyde in Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of secondary and tertiary amines via the reductive amination of 4-fluoro-3-phenylbenzaldehyde. This versatile chemical transformation is a cornerstone in medicinal chemistry and drug development for the construction of carbon-nitrogen bonds. The protocols herein describe various methodologies, including the use of common reducing agents like sodium triacetoxyborohydride and catalytic hydrogenation. This guide also includes a protocol for the synthesis of the requisite starting material, this compound, and presents representative data for the synthesis of various amine products.

Introduction

Reductive amination is a highly efficient and widely utilized method for the synthesis of amines from carbonyl compounds. The reaction proceeds through the formation of an intermediate imine or iminium ion, which is subsequently reduced in situ to the corresponding amine.[1] This one-pot procedure is favored for its operational simplicity, broad substrate scope, and tolerance of a wide array of functional groups.[1][2] The target aldehyde, this compound, is a valuable building block in the synthesis of pharmacologically active molecules due to the presence of the fluorine atom and the biphenyl scaffold, which can modulate the physicochemical properties of the final compounds.

Synthesis of this compound

The starting aldehyde can be efficiently prepared via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Reaction Scheme

3-bromo-4-fluorobenzaldehyde 3-Bromo-4-fluorobenzaldehyde product This compound 3-bromo-4-fluorobenzaldehyde->product phenylboronic_acid Phenylboronic Acid phenylboronic_acid->product catalyst Pd Catalyst Base catalyst->product

Caption: Synthesis of this compound via Suzuki-Miyaura Coupling.

Experimental Protocol
  • To a solution of 3-bromo-4-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as a mixture of toluene and water, add phenylboronic acid (1.2 eq).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Reductive Amination Protocols for Amine Synthesis

The following protocols detail the synthesis of secondary and tertiary amines from this compound using two common and effective methods: sodium triacetoxyborohydride and catalytic hydrogenation.

Method 1: Using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride is a mild and selective reducing agent, particularly suitable for the reductive amination of aldehydes in the presence of a wide range of functional groups.[2][3][4]

start Mix this compound and Amine add_reductant Add NaBH(OAc)₃ start->add_reductant reaction Stir at Room Temperature add_reductant->reaction workup Aqueous Work-up reaction->workup purification Purification workup->purification product Final Amine Product purification->product

Caption: Workflow for Reductive Amination using NaBH(OAc)₃.

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[2]

  • Add the desired primary or secondary amine (1.0-1.2 eq).

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine/iminium ion formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amine.

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation offers a greener alternative to hydride-based reducing agents, producing water as the only byproduct. This method is highly effective for the synthesis of secondary amines from primary amines.

start Mix Aldehyde, Amine, and Catalyst in Solvent hydrogenation Pressurize with H₂ and Heat start->hydrogenation filtration Filter Catalyst hydrogenation->filtration concentration Concentrate Filtrate filtration->concentration purification Purification concentration->purification product Final Amine Product purification->product

References

Application Notes and Protocols: Derivatization of 4-Fluoro-3-phenylbenzaldehyde for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-phenylbenzaldehyde is a biphenyl aldehyde scaffold with significant potential in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of derivative compounds, making it an attractive starting material for drug discovery programs. The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of large and diverse compound libraries.

This document provides an overview of key derivatization strategies for this compound and detailed protocols for common synthetic transformations. These methodologies are aimed at generating novel chemical entities for screening against various biological targets, particularly in the areas of oncology and inflammatory diseases.

Derivatization Strategies

The aldehyde group of this compound is the primary site for derivatization. Common strategies focus on forming new carbon-carbon and carbon-nitrogen bonds to build molecular complexity and explore structure-activity relationships (SAR).

Key Derivatization Reactions:

  • Reductive Amination: To synthesize a diverse range of secondary and tertiary amines.

  • Aldol Condensation: To produce α,β-unsaturated ketones, such as chalcones, which are known for a wide array of biological activities.[1][2]

  • Wittig Reaction: To generate various substituted alkenes, providing geometric isomers for SAR studies.[3][4]

These core reactions can be used to generate a library of compounds for biological evaluation.

G A This compound (Starting Material) B Reductive Amination A->B + R1R2NH + Reducing Agent C Aldol Condensation (Claisen-Schmidt) A->C + Ketone + Base D Wittig Reaction A->D + Phosphonium Ylide E Library of Amines (C-N Bond Formation) B->E F Library of Chalcones (C-C Bond Formation) C->F G Library of Alkenes (C=C Bond Formation) D->G H Biological Screening (e.g., Kinase Assays) E->H F->H G->H I SAR Analysis & Lead Optimization H->I

Caption: Experimental workflow for derivatization and screening.

Experimental Protocols

The following protocols are generalized procedures that can be adapted for this compound. Researchers should perform small-scale test reactions to optimize conditions.

Protocol 1: Reductive Amination

This protocol describes the formation of a secondary amine using sodium triacetoxyborohydride, a mild and selective reducing agent.[5][6]

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine) (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in DCM in a round-bottom flask.

  • Add the primary amine (1.1 equivalents) to the solution and stir for 20-30 minutes at room temperature to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.2 equivalents) portion-wise to the mixture.

  • Stir the reaction at room temperature for 6-24 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Base-Catalyzed Aldol Condensation (Claisen-Schmidt)

This protocol details the synthesis of a chalcone derivative by reacting the aldehyde with an acetophenone.[1][2]

Materials:

  • This compound

  • Substituted acetophenone (1 equivalent)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Crushed ice and dilute Hydrochloric Acid (HCl)

Procedure:

  • In a flask, dissolve this compound (1 equivalent) and the desired acetophenone (1 equivalent) in ethanol.

  • While stirring, slowly add an aqueous solution of NaOH to the flask. A color change and/or precipitate may form.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of ~2-3.

  • Collect the precipitated solid product by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[1]

  • Dry the purified product under vacuum and characterize by spectroscopic methods (NMR, IR, MS).

Protocol 3: Wittig Reaction

This protocol describes the synthesis of a stilbene-type derivative using a phosphonium ylide.[3][4]

Materials:

  • Benzyltriphenylphosphonium chloride (or other suitable phosphonium salt) (1.2 equivalents)

  • Strong base (e.g., n-Butyllithium) or milder base (e.g., 50% aqueous NaOH)

  • Anhydrous Tetrahydrofuran (THF) for strong base method; Dichloromethane (DCM) for two-phase method

  • This compound

Procedure (Using Strong Base):

  • Suspend benzyltriphenylphosphonium chloride (1.2 equivalents) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Nitrogen).

  • Cool the suspension to 0 °C and slowly add n-butyllithium (1.05 equivalents) dropwise. A deep color change indicates ylide formation. Stir at 0 °C for 1 hour.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography to isolate the alkene.

Data Presentation

Systematic derivatization allows for the exploration of structure-activity relationships. The following tables illustrate how quantitative data for a library of synthesized compounds could be organized.

Table 1: Illustrative Library of this compound Derivatives

Compound IDR Group (from Amine)Derivative TypeMolecular Weight ( g/mol )
FPA-001-NH-C₆H₅Amine277.31
FPA-002-NH-CH₂-C₆H₅Amine291.34
FPC-001-CH=CH-CO-C₆H₅Chalcone304.33
FPC-002-CH=CH-CO-C₆H₄-OCH₃Chalcone334.36
FPW-001-CH=CH-C₆H₅Stilbene276.32

Table 2: Example Biological Activity Data

Note: Data is hypothetical and for illustrative purposes. Actual values must be determined experimentally. Similar curcuminoid derivatives synthesized from 3-fluoro-4-hydroxybenzaldehyde have shown activity against cancer cell lines.[7]

Compound IDTargetAssay TypeIC₅₀ (µM)
FPA-001p38 MAP KinaseEnzymatic15.2
FPA-002p38 MAP KinaseEnzymatic8.7
FPC-001A2780 Cancer Cell LineCell Viability5.1
FPC-002A2780 Cancer Cell LineCell Viability2.3
FPW-001FLT3 KinaseEnzymatic11.5

Potential Signaling Pathways and SAR

Derivatives of fluorinated benzaldehydes are often investigated as inhibitors of signaling pathways implicated in cancer and inflammation. Kinase pathways are common targets.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., FLT3) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P38 p38 RAF->P38 ERK ERK (MAPK) MEK->ERK TF Transcription Factors (e.g., AP-1) ERK->TF P38->TF Inhibitor Derivative (e.g., FPA-002) Inhibitor->RTK Inhibitor->P38 Response Gene Expression (Proliferation, Inflammation) TF->Response

Caption: Potential inhibition of kinase signaling pathways.

A systematic SAR study is crucial for lead optimization. Modifications can be targeted to different parts of the this compound scaffold.

Caption: Logical relationships in a Structure-Activity Relationship (SAR) study.

References

Application of 4-Fluoro-3-phenylbenzaldehyde in Agrochemical Synthesis: A Theoretical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and patent databases contain limited to no specific information on the direct application of 4-Fluoro-3-phenylbenzaldehyde in agrochemical synthesis. The following application notes and protocols are constructed based on the well-documented use of its close structural analog, 4-Fluoro-3-phenoxybenzaldehyde, a key intermediate in the synthesis of pyrethroid insecticides. The information presented herein is therefore theoretical and intended to serve as a potential guide for research and development purposes.

Introduction

Fluorinated benzaldehyde derivatives are a critical class of intermediates in the agrochemical industry. The presence of a fluorine atom can significantly enhance the biological activity and metabolic stability of the final active ingredient. While the application of this compound is not explicitly detailed in available literature, its structural similarity to 4-Fluoro-3-phenoxybenzaldehyde suggests its potential as a precursor for the synthesis of novel insecticides, fungicides, or herbicides.

The phenoxy analog is a crucial building block for numerous pyrethroid insecticides.[1][2] These synthetic insecticides are modeled after the natural insecticidal compounds found in chrysanthemum flowers and are valued for their high efficacy against a broad spectrum of pests and relatively low mammalian toxicity.[2] It is plausible that this compound could be utilized in a similar capacity to generate novel pyrethroid-like compounds with potentially unique activity spectra.

This document outlines a theoretical framework for the application of this compound in agrochemical synthesis, drawing parallels from the established chemistry of 4-Fluoro-3-phenoxybenzaldehyde.

Physicochemical Properties (Hypothetical)

A summary of the expected, though not experimentally verified, physicochemical properties of this compound is provided below. These are extrapolated from known data for similar compounds.

PropertyPredicted Value
CAS Number Not available
Molecular Formula C₁₃H₉FO
Molecular Weight 198.21 g/mol
Appearance White to pale yellow crystalline solid
Melting Point Expected to be in a similar range to related compounds.
Solubility Soluble in common organic solvents (e.g., toluene, DCM).
Purity (for synthesis) >98%

Application Notes: Synthesis of a Hypothetical Pyrethroid Insecticide

This section details the theoretical application of this compound as a key intermediate in the synthesis of a novel pyrethroid insecticide, tentatively named "Phenothrin." The synthetic strategy is adapted from established methods for pyrethroids derived from 4-Fluoro-3-phenoxybenzaldehyde.[2][3]

Synthetic Scheme Overview

The overall synthesis can be envisioned as a two-step process:

  • Reduction of the Aldehyde: this compound is reduced to the corresponding alcohol, 4-Fluoro-3-phenylbenzyl alcohol.

  • Esterification: The resulting alcohol is esterified with a suitable carboxylic acid, typically a derivative of chrysanthemic acid or a related cyclopropane carboxylic acid, to yield the final pyrethroid ester.

A diagrammatic representation of this proposed synthetic workflow is provided below.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Esterification This compound This compound Reducing_Agent Reducing Agent (e.g., NaBH4) This compound->Reducing_Agent 4-Fluoro-3-phenylbenzyl_alcohol 4-Fluoro-3-phenylbenzyl alcohol Reducing_Agent->4-Fluoro-3-phenylbenzyl_alcohol Alcohol_Intermediate 4-Fluoro-3-phenylbenzyl alcohol Acid_Chloride Pyrethroid Acid Chloride (e.g., Cyhalothrin acid chloride) Alcohol_Intermediate->Acid_Chloride Final_Product Hypothetical Pyrethroid 'Phenothrin' Acid_Chloride->Final_Product

Caption: Proposed synthetic workflow for a hypothetical pyrethroid.

Potential Biological Activity

The incorporation of the 4-fluoro-3-phenylbenzyl moiety into a pyrethroid structure could lead to compounds with potent insecticidal activity. The fluorine atom at the 4-position is known to be critical for the insecticidal efficacy of many pyrethroids.[1] The phenyl group at the 3-position, in place of the more common phenoxy group, may influence the compound's binding to the target site (voltage-gated sodium channels in insects), its metabolic stability, and its spectrum of activity against different pest species. It is hypothesized that such derivatives could exhibit activity against a range of agricultural and public health pests.

Experimental Protocols (Theoretical)

The following are detailed, hypothetical protocols for the synthesis of "Phenothrin" using this compound. These protocols are based on established procedures for analogous compounds and should be adapted and optimized under appropriate laboratory conditions.

Protocol 1: Synthesis of 4-Fluoro-3-phenylbenzyl alcohol

Objective: To reduce this compound to the corresponding benzyl alcohol.

Materials:

  • This compound (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (solvent)

  • Dichloromethane (DCM) (for extraction)

  • 1 M Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate (for drying)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by slowly adding 1 M HCl at 0°C until the effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add water to the residue and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Fluoro-3-phenylbenzyl alcohol.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of "Phenothrin" (Esterification)

Objective: To esterify 4-Fluoro-3-phenylbenzyl alcohol with a pyrethroid acid chloride.

Materials:

  • 4-Fluoro-3-phenylbenzyl alcohol (1.0 eq)

  • Pyrethroid acid chloride (e.g., (1R,3R)-cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride) (1.1 eq)

  • Toluene (solvent)

  • Pyridine (base) (1.2 eq)

  • 1 M Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate (for drying)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, heating mantle.

Procedure:

  • To a solution of 4-Fluoro-3-phenylbenzyl alcohol in toluene in a round-bottom flask, add pyridine.

  • Heat the mixture to a gentle reflux.

  • Add the pyrethroid acid chloride dropwise via a dropping funnel over 30 minutes.

  • Maintain the reflux for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude "Phenothrin."

  • Purify the product by column chromatography on silica gel to yield the final compound.

A logical diagram illustrating the decision-making process for the synthesis and purification is presented below.

G cluster_synthesis Synthesis Stage cluster_purification Purification and Analysis Start Start with This compound Reduction Perform Reduction (Protocol 1) Start->Reduction Esterification Perform Esterification (Protocol 2) Reduction->Esterification Crude_Product Obtain Crude Product Esterification->Crude_Product TLC_Analysis Analyze Crude Product by TLC Crude_Product->TLC_Analysis Column_Chromatography Purify by Column Chromatography TLC_Analysis->Column_Chromatography Impure Pure_Product Obtain Pure Product TLC_Analysis->Pure_Product Sufficiently Pure Column_Chromatography->Pure_Product Characterization Characterize by NMR, MS, etc. Pure_Product->Characterization

Caption: Decision workflow for synthesis and purification.

Conclusion

While the direct application of this compound in agrochemical synthesis is not documented, its structural features strongly suggest its potential as a valuable intermediate. The theoretical application notes and protocols provided here, based on the established chemistry of its phenoxy analog, offer a plausible pathway for the development of novel pyrethroid insecticides. Further research is required to synthesize and evaluate the biological activities of derivatives of this compound to ascertain their potential as new crop protection agents. The unique substitution pattern may lead to the discovery of compounds with improved efficacy, a broader pest spectrum, or a more favorable environmental profile.

References

Application Notes: Synthesis of Novel Liquid Crystal Precursors from 4-Fluoro-3-phenylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of novel liquid crystal precursors derived from 4-Fluoro-3-phenylbenzaldehyde. The strategic incorporation of a fluorine atom and a phenyl group onto the benzaldehyde core allows for the tuning of mesomorphic properties, making this a promising starting material for the development of new liquid crystal materials with potential applications in displays, sensors, and drug delivery systems.

The synthetic approach detailed herein involves a two-step process: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct a biphenyl or terphenyl core, followed by the formation of a Schiff base to introduce a common liquid crystalline linkage. This methodology offers a versatile route to a variety of potential liquid crystal candidates.

Data Presentation

Table 1: Reactants for Suzuki-Miyaura Coupling

CompoundRoleMolecular FormulaMolar Mass ( g/mol )
This compoundStarting MaterialC₁₃H₉FO196.21
4-Methoxyphenylboronic acidCoupling PartnerC₇H₉BO₃151.96
Tetrakis(triphenylphosphine)palladium(0)CatalystC₇₂H₆₀P₄Pd1155.56
Potassium CarbonateBaseK₂CO₃138.21
TolueneSolventC₇H₈92.14
EthanolCo-solventC₂H₅OH46.07
WaterSolventH₂O18.02

Table 2: Reactants for Schiff Base Formation

CompoundRoleMolecular FormulaMolar Mass ( g/mol )
4'-Fluoro-4-methoxy-[1,1':3',1''-terphenyl]-4''-carbaldehydeIntermediateC₂₀H₁₅FO₂322.33
4-EthylanilineAmineC₈H₁₁N121.18
Absolute EthanolSolventC₂H₅OH46.07
Glacial Acetic AcidCatalystC₂H₄O₂60.05

Experimental Protocols

Protocol 1: Synthesis of 4'-Fluoro-4-methoxy-[1,1':3',1''-terphenyl]-4''-carbaldehyde via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with 4-methoxyphenylboronic acid to form the terphenyl core.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Add a 3:1:1 mixture of toluene, ethanol, and a 2 M aqueous solution of potassium carbonate (2.0 eq).

  • De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes to ensure an inert atmosphere.

  • Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 hexane:ethyl acetate). The reaction is typically complete within 12-24 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate and 50 mL of deionized water.

  • Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.

  • Combine the organic layers and wash with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4'-Fluoro-4-methoxy-[1,1':3',1''-terphenyl]-4''-carbaldehyde.

Protocol 2: Synthesis of (E)-N-(4-ethylphenyl)-1-(4'-fluoro-4-methoxy-[1,1':3',1''-terphenyl]-4''-yl)methanimine (Schiff Base Formation)

This protocol describes the condensation reaction between the synthesized terphenyl aldehyde and 4-ethylaniline to form the final Schiff base liquid crystal precursor.

Materials:

  • 4'-Fluoro-4-methoxy-[1,1':3',1''-terphenyl]-4''-carbaldehyde

  • 4-Ethylaniline

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • In a 50 mL round-bottom flask, dissolve 4'-Fluoro-4-methoxy-[1,1':3',1''-terphenyl]-4''-carbaldehyde (1.0 eq) in absolute ethanol (20 mL).

  • Add 4-ethylaniline (1.05 eq) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 4 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature, then place it in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash with a small amount of cold ethanol.

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/dichloromethane mixture.

Visualizations

G cluster_suzuki Protocol 1: Suzuki-Miyaura Coupling cluster_schiff Protocol 2: Schiff Base Formation start_suzuki This compound + 4-Methoxyphenylboronic acid reagents_suzuki Pd(PPh₃)₄, K₂CO₃ Toluene/Ethanol/H₂O start_suzuki->reagents_suzuki reaction_suzuki Reflux (85-90°C) 12-24 hours reagents_suzuki->reaction_suzuki workup_suzuki Aqueous Workup & Extraction reaction_suzuki->workup_suzuki purification_suzuki Column Chromatography workup_suzuki->purification_suzuki product_suzuki 4'-Fluoro-4-methoxy-[1,1':3',1''-terphenyl]-4''-carbaldehyde purification_suzuki->product_suzuki start_schiff Terphenyl Aldehyde + 4-Ethylaniline product_suzuki->start_schiff reagents_schiff Absolute Ethanol Glacial Acetic Acid (cat.) start_schiff->reagents_schiff reaction_schiff Reflux 4 hours reagents_schiff->reaction_schiff workup_schiff Precipitation & Filtration reaction_schiff->workup_schiff purification_schiff Recrystallization workup_schiff->purification_schiff product_schiff Final Schiff Base Precursor purification_schiff->product_schiff

Caption: Synthetic workflow for the preparation of a liquid crystal precursor.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product r1 This compound p1 Terphenyl Aldehyde r1->p1 r2 4-Methoxyphenylboronic acid r2->p1 c1 Pd(PPh₃)₄ c1->p1 c2 K₂CO₃ (Base) c2->p1

Caption: Key components of the Suzuki-Miyaura coupling reaction.

Troubleshooting & Optimization

Technical Support Center: 4-Fluoro-3-phenylbenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Fluoro-3-phenylbenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you improve yields and troubleshoot your experiments effectively.

Introduction: The Synthetic Challenge

This compound is a valuable building block in the synthesis of pharmaceuticals and advanced materials. Its preparation, most commonly achieved via a Suzuki-Miyaura cross-coupling reaction, is a robust and versatile method for forming the key biaryl C-C bond.[1][2] However, like any cross-coupling reaction, it is a complex process with multiple interacting parameters that can affect reaction efficiency, yield, and purity.[3][4] This guide addresses the most common issues to help you achieve consistent and high-yielding results.

Core Synthetic Strategy: The Suzuki-Miyaura Coupling

The most prevalent and reliable method for synthesizing this compound is the palladium-catalyzed cross-coupling of 3-Bromo-4-fluorobenzaldehyde with Phenylboronic acid .[5][6][7]

Reaction_Scheme Reactant1 3-Bromo-4-fluorobenzaldehyde Product This compound Reactant1->Product Pd Catalyst, Base Solvent, Heat Reactant2 Phenylboronic acid Byproduct + B(OH)₂Br

Caption: General scheme for Suzuki-Miyaura synthesis.

The reaction is prized for its tolerance of a wide range of functional groups, including the aldehyde moiety present in the substrate.[2][8] The mechanism proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X Pd_Intermediate Ar-Pd(II)-X(L)₂ OxAdd->Pd_Intermediate Transmetal Transmetalation (Ar'-B(OH)₂ + Base) Pd_Intermediate->Transmetal Ar'-B(OH)₂ Pd_Diaryl Ar-Pd(II)-Ar'(L)₂ Transmetal->Pd_Diaryl RedElim Reductive Elimination Pd_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Product Conversion

Q: My reaction has stalled or is giving me a very low yield. What are the most critical factors to investigate first?

A: Low conversion is a common issue that typically points to problems with one of three areas: the catalyst, the reagents, or the reaction environment.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Low or No Yield CheckCatalyst 1. Verify Catalyst Activity Start->CheckCatalyst CheckReagents 2. Assess Reagent Quality Start->CheckReagents CheckSetup 3. Review Reaction Setup Start->CheckSetup CatalystSolutions Is Pd source old? Is ligand air-sensitive? ACTION: Use fresh catalyst/ligand. Run a known successful reaction as a control. CheckCatalyst->CatalystSolutions ReagentSolutions Is boronic acid degraded? Is base sufficiently strong/dry? Are solvents anhydrous/degassed? ACTION: Use fresh reagents. Check purity. CheckReagents->ReagentSolutions SetupSolutions Is the system truly inert? Is temperature accurate? Is mixing adequate? ACTION: Purge system with N₂/Ar. Verify temperature probe. Increase stir rate. CheckSetup->SetupSolutions

Caption: A step-by-step workflow for diagnosing low-yield reactions.

  • Catalyst Inactivity: The active Pd(0) species is prone to oxidation. If your palladium source (e.g., Pd(OAc)₂) or ligand (e.g., a phosphine) is old or has been improperly stored, it may be inactive. Precipitation of black particles ("palladium black") is a visual indicator that the catalyst has fallen out of the catalytic cycle and aggregated, drastically reducing its efficacy.[9]

  • Reagent Quality:

    • Boronic Acids: Phenylboronic acid can undergo decomposition, particularly protodeboronation (cleavage of the C-B bond) upon prolonged exposure to moisture or heat.[9][10] It can also self-condense to form boroxines. While boroxines are often still reactive, their stoichiometry is different. It is best practice to use fresh, high-purity boronic acid.

    • Base: The base is crucial for activating the boronic acid for transmetalation.[11] Ensure the base (e.g., K₂CO₃, Na₂CO₃) is finely powdered and dry. Insufficient base or a weak base can halt the reaction.

  • Reaction Environment:

    • Oxygen: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (Nitrogen or Argon) before heating.[12]

    • Water: While many Suzuki protocols use aqueous solvent mixtures, uncontrolled water can promote protodeboronation. If using anhydrous conditions, ensure solvents are properly dried.

Problem 2: Significant Side Product Formation

Q: My TLC/GC-MS analysis shows multiple byproducts along with my desired product. What are they, and how can I prevent them?

A: The Suzuki coupling, while efficient, is susceptible to several side reactions. Identifying the byproduct is key to mitigating its formation.

Side Product Cause & Identification Prevention Strategy
Homocoupled Phenyl (Biphenyl) Forms from the coupling of two phenylboronic acid molecules. Often occurs at higher temperatures or with high catalyst loading.[9]Lower the reaction temperature. Reduce the catalyst loading (0.5-2 mol% is often sufficient). Ensure slow, controlled heating.
Homocoupled Aryl Halide Forms from the coupling of two 3-bromo-4-fluorobenzaldehyde molecules. Less common than boronic acid homocoupling but can occur.Use a slight excess (1.1-1.2 equivalents) of the boronic acid to favor the cross-coupling pathway.
Dehalogenated Starting Material (4-Fluorobenzaldehyde) The bromine atom is replaced by a hydrogen. This can be caused by certain bases or impurities acting as hydride sources.[4][9]Use a milder base like K₂CO₃ or Cs₂CO₃ instead of stronger bases like alkoxides. Ensure high-purity solvents and reagents.
Protodeboronated Product (Benzene) The boronic acid group is replaced by hydrogen before it can couple. Caused by excess water, acidic conditions, or prolonged high temperatures.[9]Do not let the reaction run for an excessively long time after completion. Use a moderate, well-controlled amount of water in biphasic systems. Ensure the base is sufficient to neutralize any acidic species.
Problem 3: Optimizing Reaction Parameters for Yield

Q: I have a baseline yield, but I need to improve it. What is a systematic way to optimize the reaction conditions?

A: Optimizing a Suzuki reaction involves systematically adjusting the catalyst system, base, solvent, and temperature. A "One-Factor-at-a-Time" approach is often effective.[3] Below are recommended starting points and variables for the synthesis of this compound.

Parameter Recommendation & Rationale Variables to Test for Optimization
Catalyst System Pd(OAc)₂ / PPh₃: A robust, cost-effective system.[12] Pd(PPh₃)₄: A common pre-catalyst that generates Pd(0) in situ.[6]Ligands: Try more electron-rich, bulky phosphines (e.g., P(t-Bu)₃, SPhos) which can improve oxidative addition of the aryl bromide.[13] Catalyst Loading: Start at 1-2 mol%. If homocoupling is an issue, decrease to 0.5 mol%.
Base K₂CO₃: An effective, inexpensive, and moderately strong base that is well-tolerated by the aldehyde group.[11][14][15]K₃PO₄: A stronger base that can sometimes accelerate transmetalation. Cs₂CO₃: Often gives higher yields, especially in difficult couplings, but is more expensive.
Solvent Toluene / H₂O (e.g., 4:1): A standard biphasic system that dissolves the organic substrates and the inorganic base effectively.[12][16]Dioxane / H₂O: Another common and effective solvent system. DMF or t-BuOH/H₂O: Can be effective, especially for less reactive aryl halides.[4][17]
Temperature 80-100 °C: This temperature range is typically sufficient to drive the reaction to completion without significant byproduct formation.[11][12]Incrementally increase or decrease the temperature by 10 °C. Monitor by TLC to find the "sweet spot" between reaction rate and side product formation.

A Design of Experiments (DoE) approach can also be highly effective for optimizing multiple parameters simultaneously and identifying synergistic effects, potentially increasing yield significantly with fewer experiments.[3]

Detailed Experimental Protocol

This protocol provides a reliable starting point for the synthesis, based on established procedures for similar Suzuki couplings.[5][12][16]

Materials:

  • 3-Bromo-4-fluorobenzaldehyde (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 eq, 4 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Toluene and Degassed Water (4:1 v/v)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-4-fluorobenzaldehyde, phenylboronic acid, and finely powdered potassium carbonate.

  • Catalyst Addition: Add the Pd(OAc)₂ and PPh₃ to the flask.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen.

  • Solvent Addition: Under the inert atmosphere, add the toluene and degassed water mixture via cannula or syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously. The mixture will typically be a biphasic slurry.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a mixture like 9:1 Hexanes:Ethyl Acetate. The reaction is complete when the 3-bromo-4-fluorobenzaldehyde spot is no longer visible (typically 4-8 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine all organic layers and wash with saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product, typically a pale yellow oil or solid, can be purified by flash column chromatography on silica gel to yield pure this compound.

References

Side product formation in the synthesis of 4-Fluoro-3-phenylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-3-phenylbenzaldehyde. The primary focus is on addressing side product formation and optimizing reaction conditions for the commonly employed Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the typical side products?

A1: The most prevalent method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 3-bromo-4-fluorobenzaldehyde with phenylboronic acid in the presence of a palladium catalyst and a base. The primary side products encountered in this synthesis are 4-fluorobenzaldehyde, resulting from dehalogenation of the starting material, and biphenyl, formed from the homocoupling of phenylboronic acid.

Q2: What are the mechanisms leading to the formation of the main side products?

A2: The formation of the key side products proceeds through distinct mechanistic pathways:

  • Dehalogenation (Formation of 4-Fluorobenzaldehyde): This occurs when the aryl halide substrate is reduced, and the halogen is replaced by a hydrogen atom. A common pathway involves the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with the base, solvent, or trace amounts of water. This Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the dehalogenated product.[1]

  • Homocoupling (Formation of Biphenyl): This side reaction is often promoted by the presence of palladium(II) species, which can form from the palladium(0) catalyst in the presence of oxygen. Two molecules of the boronic acid can couple to form the symmetrical biaryl product. Therefore, maintaining strictly anaerobic conditions is crucial to minimize this byproduct.[2]

Q3: How can I monitor the progress of the reaction and identify the products?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). For detailed analysis and identification of the product and impurities, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. The aldehyde proton signals in ¹H NMR are particularly useful for distinguishing between the starting material, product, and the dehalogenated side product.

Troubleshooting Guides

Issue 1: Significant Formation of 4-Fluorobenzaldehyde (Dehalogenation)

Symptoms:

  • Lower than expected yield of the desired product, this compound.

  • Presence of a significant peak corresponding to 4-fluorobenzaldehyde in GC-MS or HPLC analysis.

  • ¹H NMR spectrum shows a characteristic singlet for the aldehyde proton of 4-fluorobenzaldehyde around 9.97 ppm.[3][4]

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Presence of a proton source (e.g., water, alcohol solvent) Ensure all reagents and solvents are strictly anhydrous. Use freshly dried solvents and reagents.Reduction in hydrodehalogenation.
Base is too strong or acting as a hydride source Switch to a weaker, non-nucleophilic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Avoid strong alkoxide bases.Minimized protonolysis and reduced dehalogenation.
Slow reductive elimination of the desired product Employ bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) to accelerate the product-forming step.Increased rate of desired product formation, outcompeting the dehalogenation pathway.
High reaction temperature Lower the reaction temperature. While this may slow down the reaction, it can disproportionately reduce the rate of dehalogenation.Improved selectivity for the desired cross-coupling product.
Issue 2: Significant Formation of Biphenyl (Homocoupling)

Symptoms:

  • A significant non-polar impurity is observed by TLC, GC-MS, or HPLC.

  • Reduced yield of this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Presence of oxygen in the reaction mixture Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.Minimized oxidation of the Pd(0) catalyst to Pd(II), thus suppressing homocoupling.
Use of a Pd(II) precatalyst Consider using a Pd(0) precatalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) to reduce the initial concentration of Pd(II) species.Reduced initiation of the homocoupling pathway.
Sub-optimal ligand Use bulky electron-rich phosphine ligands which can favor the cross-coupling pathway over homocoupling.Increased steric hindrance around the palladium center can disfavor the formation of the homocoupling dimer.
Incorrect stoichiometry Use a slight excess (1.1-1.2 equivalents) of the phenylboronic acid. A large excess can favor homocoupling.Optimized reactant ratio to favor the cross-coupling reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

  • 3-Bromo-4-fluorobenzaldehyde (1.0 mmol, 203 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Pd₂(dba)₃ (0.015 mmol, 13.7 mg)

  • SPhos (0.06 mmol, 24.6 mg)

  • K₃PO₄ (2.0 mmol, 424 mg, finely ground)

  • Anhydrous Toluene (5 mL)

  • Degassed Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add 3-bromo-4-fluorobenzaldehyde, phenylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add Pd₂(dba)₃ and SPhos to the flask under the inert atmosphere.

  • Add anhydrous toluene and degassed water via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: HPLC Analysis of Reaction Mixture

Instrumentation:

  • HPLC system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of methanol and water (e.g., 70:30 v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.[5]

  • Detection Wavelength: 254 nm.[5]

  • Injection Volume: 10 µL.[5]

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in the mobile phase to an appropriate concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Effect of Reaction Parameters on Side Product Formation (Illustrative Data)

Entry Ligand Base Solvent Temp (°C) Yield of this compound (%) 4-Fluorobenzaldehyde (%) Biphenyl (%)
1PPh₃K₂CO₃Toluene/H₂O100652010
2P(t-Bu)₃K₂CO₃Toluene/H₂O10085<58
3SPhosK₃PO₄Toluene/H₂O9092<3<5
4XPhosCs₂CO₃Dioxane/H₂O9090<5<5

Note: This data is illustrative and based on general trends in Suzuki-Miyaura coupling reactions. Actual results may vary.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Reactants: 3-bromo-4-fluorobenzaldehyde, Phenylboronic acid, Base B Add Catalyst System: Pd Precatalyst, Ligand A->B Inert Atmosphere C Add Solvents (e.g., Toluene/H₂O) B->C D Degas and Heat (90-100 °C) C->D E Monitor by TLC/GC-MS D->E F Liquid-Liquid Extraction E->F Reaction Complete G Dry and Concentrate F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Dehalogenation High Dehalogenation? Start->Dehalogenation Homocoupling High Homocoupling? Dehalogenation->Homocoupling No Dehalogenation_Causes Check: - Anhydrous Conditions? - Base Choice? - Ligand Choice? Dehalogenation->Dehalogenation_Causes Yes Homocoupling_Causes Check: - Inert Atmosphere? - Pd Precatalyst? - O₂ Presence? Homocoupling->Homocoupling_Causes Yes Other_Issues Investigate Other Issues (e.g., catalyst activity) Homocoupling->Other_Issues No Dehalogenation_Solutions Solutions: - Use Dry Solvents/Reagents - Use Weaker Base (K₃PO₄) - Use Bulky, e⁻-rich Ligand Dehalogenation_Causes->Dehalogenation_Solutions Homocoupling_Solutions Solutions: - Thoroughly Degas - Use Pd(0) Precatalyst - Maintain Inert Atmosphere Homocoupling_Causes->Homocoupling_Solutions

Caption: Troubleshooting logic for side product formation.

References

Technical Support Center: Purification of Crude 4-Fluoro-3-phenylbenzaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of crude 4-Fluoro-3-phenylbenzaldehyde. As a key intermediate in various synthetic pathways, its purity is paramount. This document provides in-depth, experience-driven answers to common challenges encountered during its purification by normal-phase column chromatography on silica gel, moving beyond simple instructions to explain the fundamental principles behind each step.

Section 1: Pre-Chromatography Preparation & Optimization (FAQs)

This section addresses the critical preparatory steps that form the foundation of a successful separation. Proper planning and optimization at this stage can prevent most common chromatography issues.

Q1: What are the likely impurities in my crude this compound?

Answer: The impurity profile of your crude material is highly dependent on its synthetic route. For instance, if prepared via a Suzuki-Miyaura cross-coupling reaction (a common method for forming biaryl bonds), you can anticipate several classes of impurities:

  • Unreacted Starting Materials: Such as 3-bromo-4-fluorobenzaldehyde or a corresponding boronic acid derivative.

  • Homocoupling Byproducts: Biphenyl (from the phenyl source) or a biphenyl dimer of the benzaldehyde starting material.

  • Catalyst Residues: Traces of palladium or other transition metal catalysts used in the coupling reaction.

  • Degradation Products: The most common degradation product is 4-Fluoro-3-phenylbenzoic acid, formed by the oxidation of the aldehyde group.[1] This impurity is significantly more polar than the desired product.

Understanding these potential impurities is crucial for developing an effective separation strategy, as their varying polarities will dictate the choice of mobile phase.

Q2: How do I select the right stationary phase?

Answer: For a moderately polar compound like this compound, standard silica gel (SiO₂) with a 60 Å pore size and 230-400 mesh particle size is the industry-standard stationary phase for normal-phase chromatography.[2]

  • Causality: The slightly acidic surface of silica gel interacts with polar functional groups, primarily through hydrogen bonding and dipole-dipole interactions.[2] The aldehyde group on your compound provides a key point of interaction, allowing it to be retained on the column. Non-polar impurities will have weaker interactions and elute faster, while highly polar impurities (like the corresponding carboxylic acid) will interact more strongly and elute slower, enabling separation. In rare cases where your compound shows instability on silica (e.g., degradation), deactivated silica or alumina can be considered as alternatives.[3]

Q3: How do I choose and optimize the mobile phase (eluent)?

Answer: The mobile phase is the most critical variable in column chromatography. The selection process should always begin with Thin Layer Chromatography (TLC) to empirically determine the optimal solvent system.[4]

  • The Principle of Polarity: In normal-phase chromatography, the stationary phase (silica) is highly polar, and the mobile phase is less polar.[2] The goal is to find a mobile phase that moves your desired compound to a retention factor (Rf) of approximately 0.2-0.4 .[2]

    • An Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

    • An Rf in this range ensures the compound interacts sufficiently with the silica for separation to occur but does not bind so strongly that elution becomes impractically long or leads to band broadening.

  • Recommended Solvent Systems: A mixture of a non-polar alkane and a more polar solvent is standard. Start your TLC analysis with the systems in the table below.

Solvent System ComponentsStarting Ratio (v/v)PolarityNotes
Hexanes (or Heptane) / Ethyl Acetate9:1LowThe most common starting point. Ethyl acetate is a moderately polar solvent that is easily removed.
Hexanes (or Heptane) / Dichloromethane1:1Low-MidOffers different selectivity compared to ethyl acetate; useful if separation is poor in the first system.
  • Optimization Workflow:

    • Run TLC plates with several different ratios (e.g., 9:1, 4:1, 7:3 Hexanes/EtOAc).

    • Identify the solvent system that places the this compound spot at an Rf of ~0.2-0.4.

    • Crucially, ensure this system provides the maximum possible separation (ΔRf) between your product spot and the nearest impurity spots.[2]

See Protocol 1 for a detailed step-by-step guide to performing TLC analysis.

Q4: What is the best way to load my sample onto the column?

Answer: For the highest resolution, dry loading is the superior method, especially if your crude product does not dissolve easily in the chosen mobile phase.[5]

  • Wet Loading: Involves dissolving the crude sample in the absolute minimum amount of mobile phase and carefully pipetting it onto the top of the column. This is quick but risks poor separation if too much solvent is used, as this will broaden the initial sample band.

  • Dry Loading (Recommended): Involves pre-adsorbing the crude material onto a small amount of silica gel.

    • Causality: This technique creates a very narrow, even band of sample at the start of the column. When the mobile phase reaches this band, the entire sample begins the separation process from the same starting line, preventing streaking and significantly improving resolution.[5]

See Protocol 2 for a detailed procedure that incorporates the dry loading method.

Section 2: Troubleshooting Guide: Common Column Chromatography Issues

Q5: My product and an impurity are co-eluting. How can I improve the separation?

Answer: Co-elution occurs when the chosen mobile phase is not selective enough to differentiate between your product and an impurity.

  • Root Cause Analysis: Your TLC analysis likely showed spots that were too close together (low ΔRf).

  • Solutions:

    • Decrease Polarity: If the Rf value of your product is high (>0.5), the eluent is too strong. Reduce the proportion of the polar solvent (e.g., move from a 7:3 to an 8:2 or 9:1 hexanes/ethyl acetate mixture). This will increase the compounds' interaction with the silica, spreading them out more.

    • Change Solvent Selectivity: If decreasing polarity doesn't resolve the spots, the compounds may have very similar polarities in that specific solvent system. Switch to a different solvent system. For example, if you are using hexanes/ethyl acetate, try a system based on hexanes/dichloromethane or toluene/ethyl acetate. These solvents interact differently with your compounds and may reveal a separation.[4]

    • Use a Gradient Elution: Start with a low polarity mobile phase to elute the least polar impurities, then gradually increase the polarity over the course of the separation to elute your product, leaving more polar impurities behind.

Q6: My product is eluting with significant tailing. What causes this and how do I fix it?

Answer: Peak tailing on a column appears as a streak rather than a tight band, leading to poor separation and mixed fractions.

  • Root Cause Analysis:

    • Column Overload: You have loaded too much crude material for the amount of silica used. A general rule of thumb is a 1:30 to 1:100 mass ratio of crude material to silica gel.

    • Strong Sample-Silica Interactions: Aldehydes can sometimes interact with the acidic silanol groups on the silica surface, causing some molecules to "stick" and elute slowly, creating a tail.[6]

    • Poor Solubility: If the compound is not very soluble in the mobile phase, it can precipitate and redissolve as it moves down the column.

  • Solutions:

    • Reduce the Load: Perform the chromatography on a smaller amount of material or use a larger column with more silica.

    • Check Solubility: If tailing is severe, try a different mobile phase system in which your compound is more soluble.[3]

    • Deactivate Silica (Advanced): In difficult cases, you can use silica gel that has been treated with a reagent like triethylamine to block the most acidic sites. Alternatively, adding a very small amount (e.g., 0.1%) of triethylamine to your mobile phase can achieve the same effect, but be aware this can complicate solvent removal later.

Q7: My product seems to be stuck on the column and won't elute. What should I do?

Answer: This indicates that the mobile phase is not polar enough to displace your compound from the silica gel.

  • Root Cause Analysis: The Rf value of your compound in the chosen eluent is likely zero or very close to it. It is also possible, though less common, that the compound is degrading on the column.[3]

  • Solutions:

    • Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. For example, if you are using 9:1 hexanes/ethyl acetate, switch to 4:1, then 1:1, and if necessary, pure ethyl acetate.

    • Perform a "Flush": If the product still won't elute, you can flush the column with a very polar solvent like methanol. This will elute almost everything from the silica. Note that this will likely co-elute all remaining compounds, so this is a measure to recover material rather than purify it further.

    • Test for Stability: Before your next attempt, spot your crude mixture on a TLC plate, wait for 30-60 minutes, and then develop it. If the product spot has diminished or new spots have appeared, your compound is not stable on silica, and you should consider an alternative stationary phase like alumina.[3]

Q8: The column is running very slowly or has stopped completely. What's wrong?

Answer: A slow or stopped flow rate is typically due to a physical obstruction or improper packing.

  • Root Cause Analysis:

    • Fine Particles: The silica gel may contain very fine particles that are clogging the bottom frit or cotton plug.

    • Improper Packing: Air bubbles or channels in the silica bed can disrupt solvent flow.

    • Precipitation: The sample may have precipitated at the top of the column upon loading, creating an impermeable barrier.[3]

  • Solutions:

    • Check the Outlet: Ensure the stopcock is open and there are no blockages in the tip. Sometimes, gently pushing a wire into the tip can dislodge a blockage.[3]

    • Apply Positive Pressure: Use a gentle, regulated stream of compressed air or nitrogen ("flash chromatography") to increase the flow rate. This is the standard modern technique.[7]

    • Repack the Column: If the problem is severe, the only solution is to extrude the silica and repack the column, ensuring the silica is fully wetted and settled before loading the sample.

Q9: All my collected fractions are mixed after I saw good separation on TLC. Why?

Answer: This frustrating outcome usually points to a problem with the column setup or sample loading, not the solvent choice.

  • Root Cause Analysis:

    • Poor Packing: Channels or cracks in the silica bed allow the solvent and sample to bypass the separating medium, leading to no separation.

    • Overloaded Column: A large amount of sample was loaded, exceeding the column's capacity and causing the bands to be much wider than they appeared on the TLC plate.

    • Sample Band was too wide: The sample was dissolved in too much solvent during wet loading, or it was not applied evenly across the column surface.

  • Solutions:

    • Improve Packing Technique: Ensure the silica is packed into a uniform, homogenous bed with a flat top surface. Tap the column gently as you pack to settle the silica and remove air pockets.

    • Use the Dry Loading Method: This is the most reliable way to ensure a tight, narrow starting band. (See Protocol 2).

    • Reduce Sample Load: Use less material for the column size. A properly loaded column should have a sample-to-silica mass ratio of 1:30 or less for difficult separations.

Section 3: Data Tables & Protocols

Protocol 1: Step-by-Step Guide for TLC Analysis
  • Preparation: Obtain a silica gel TLC plate. Using a pencil, lightly draw a thin origin line about 1 cm from the bottom.

  • Spotting: Dissolve a small amount of your crude material in a volatile solvent like dichloromethane. Using a capillary tube, carefully spot a small amount onto the origin line. The spot should be no more than 1-2 mm in diameter.

  • Development: Pour your chosen mobile phase into a developing chamber (a beaker covered with a watch glass works well) to a depth of about 0.5 cm. Place the TLC plate in the chamber, ensuring the origin line is above the solvent level. Cover the chamber.

  • Elution: Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.

  • Calculation: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each spot. Optimize the solvent system as described in Q3.

Protocol 2: Step-by-Step Guide for Column Packing and Elution (Dry Loading Method)
  • Column Preparation: Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom, and add a thin layer (approx. 1 cm) of sand.[7]

  • Packing: Fill the column about two-thirds full with your chosen non-polar solvent (e.g., hexanes). Slowly pour the silica gel into the column while gently tapping the side to create a uniform slurry and dislodge air bubbles. Allow the silica to settle into a packed bed, then drain the excess solvent until it is just level with the top of the silica bed. Never let the column run dry from this point forward.

  • Dry Loading:

    • Dissolve your crude this compound (e.g., 1 gram) in a minimal amount of a volatile solvent like dichloromethane or acetone in a round-bottom flask.[5]

    • Add 2-3 grams of silica gel to the flask and mix to form a slurry.

    • Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.[5]

    • Carefully layer this powder onto the top of the packed silica bed in the column. Add a thin protective layer of sand on top.

  • Elution:

    • Carefully add your optimized mobile phase to the column.

    • Apply gentle air pressure to the top of the column to begin eluting the solvent. Maintain a steady flow rate.

    • Collect the eluent in sequentially numbered test tubes or flasks (fractions).

  • Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.

Section 4: Visualization

Troubleshooting Workflow for Poor Separation

The following diagram outlines the logical decision-making process when encountering co-elution or poor separation during column chromatography.

G start Problem: Poor Separation (Co-eluting Fractions) check_rf Check Product Rf on TLC start->check_rf rf_high Rf > 0.4 check_rf->rf_high Too High rf_ok Rf is 0.2 - 0.4 check_rf->rf_ok Optimal solution_decrease_polarity Action: Decrease Eluent Polarity (e.g., more Hexane) rf_high->solution_decrease_polarity solution_check_load Is column overloaded? (Ratio > 1:30) rf_ok->solution_check_load solution_change_solvent Action: Change Solvent System (e.g., Hex/EtOAc -> Hex/DCM) solution_check_load->solution_change_solvent No solution_reduce_load Action: Reduce Sample Load or Use Larger Column solution_check_load->solution_reduce_load Yes

Caption: Troubleshooting workflow for poor chromatographic separation.

Section 5: Post-Chromatography & Compound Handling (FAQs)

Q10: How should I properly store purified this compound?

Answer: Aldehydes are susceptible to oxidation by air, which converts them to carboxylic acids. To ensure long-term stability, purified this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[8] Storing it in a cool, dark place, such as a refrigerator, is also recommended to minimize degradation.[8]

Section 6: References

  • Chem-Impex. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde synthesis. Retrieved from --INVALID-LINK--

  • Pharmaffiliates. (n.d.). Optimizing Synthesis: The Role of 4-Fluoro-3-phenoxybenzaldehyde as a Versatile Intermediate. Retrieved from --INVALID-LINK--

  • Chemistry For Everyone. (2025, January 26). How To Choose Mobile Phase For Column Chromatography? [Video]. YouTube. Retrieved from --INVALID-LINK--

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from --INVALID-LINK--

  • ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?. Retrieved from --INVALID-LINK--

  • Columbia University. (n.d.). Column chromatography. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Common impurities in commercial 4-Fluorobenzaldehyde. Retrieved from --INVALID-LINK--

  • S. Kromidas. (n.d.). HPLC Troubleshooting Guide. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025, July 19). 4-Fluoro-3-phenoxybenzaldehyde - Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor. Retrieved from --INVALID-LINK--

  • CDH Fine Chemical. (n.d.). 4-FLUORO BENZALDEHYDE CAS NO 459-57-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from --INVALID-LINK--

  • Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from --INVALID-LINK--

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from --INVALID-LINK--

  • The Royal Society of Chemistry. (n.d.). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. Retrieved from --INVALID-LINK--

  • Apollo Scientific. (2023, July 18). 4-Fluoro-3-hydroxybenzaldehyde Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025, July 14). 4-Fluoro-3-phenoxybenzaldehyde. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds. Retrieved from --INVALID-LINK--

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from --INVALID-LINK--

  • Biosynth. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde. Retrieved from --INVALID-LINK--

  • The Royal Society of Chemistry. (n.d.). Carbazole based Electron Donor Acceptor (EDA) Catalysis for the Synthesis of biaryls and aryl-heteroaryl compounds. - Supporting Information. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Fluoro-4-hydroxybenzaldehyde. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: 3-Fluoro-4-nitrobenzaldehyde Oxime Purification. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4-Fluoro-3-methoxybenzaldehyde. Retrieved from --INVALID-LINK--

  • ChemBK. (2024, April 9). 4-Phenylbenzaldehyde. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). A Comparative Guide to the Purity Assessment of 4-Fluoro-2,3-dimethylbenzaldehyde by High- Performance Liquid Chromatography (HPLC). Retrieved from --INVALID-LINK--

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4-Fluoro-3-Methylbenzaldehyde: Properties and Applications. Retrieved from --INVALID-LINK--

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of 4-Fluoro-3-methylbenzaldehyde in Specialty Chemical Synthesis. Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimizing Suzuki Coupling for Fluorinated Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving fluorinated aryl halides. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common issues, and offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with a fluorinated aryl halide showing low to no yield?

A1: Low yields in Suzuki couplings with fluorinated aryl halides are common and can stem from several factors. The primary reason is the high strength of the carbon-fluorine (C-F) bond, which makes the initial oxidative addition step of the catalytic cycle challenging.[1][2] Additionally, the strong electron-withdrawing nature of fluorine atoms can deactivate the aryl halide towards oxidative addition.[2] To troubleshoot, consider the following:

  • Catalyst and Ligand Choice: Standard palladium catalysts may be ineffective. Consider using more electron-rich and bulky phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), which are known to facilitate the oxidative addition of challenging substrates.[3] Nickel-based catalysts can also be more effective for unactivated aryl fluorides.

  • Base Selection: The base is crucial for activating the boronic acid. If you are using a mild base like sodium carbonate (Na₂CO₃), switching to a stronger base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can significantly improve the reaction rate.[4][5]

  • Solvent System: Ensure your solvent system (e.g., dioxane/water, THF/water) is appropriate and adequately degassed. Oxygen can deactivate the palladium catalyst.[2][4]

  • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for the oxidative addition. Microwave irradiation can be a highly effective method for rapidly reaching and maintaining higher temperatures, often leading to improved yields and shorter reaction times.[6][7][8][9][10]

Q2: I'm observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction where two molecules of the boronic acid couple with each other. This is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that facilitate this undesired pathway.[2] To minimize homocoupling:

  • Thorough Degassing: Ensure your reaction mixture, including all solvents and reagents, is rigorously degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.[4]

  • Use of Pre-catalysts: Employing well-defined palladium pre-catalysts (e.g., XPhos Pd G3) can lead to the controlled formation of the active Pd(0) species and reduce the concentration of Pd(II) that can initiate homocoupling.[11]

  • Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes exacerbate homocoupling.

Q3: My fluorinated aryl halide is an aryl chloride, and the reaction is not proceeding. What should I do?

A3: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in Suzuki couplings due to the even stronger carbon-chlorine (C-Cl) bond.[12] For fluorinated aryl chlorides, this challenge is amplified. Key strategies include:

  • Specialized Catalysts and Ligands: This is the most critical factor. Highly active catalyst systems are required. Buchwald's biaryl phosphine ligands, particularly those with high steric bulk and electron-donating properties like XPhos and SPhos, are often necessary.[11][13] Nickel catalysts are also a viable alternative for activating aryl chlorides.[14]

  • Elevated Temperatures: Higher reaction temperatures are almost always required. Microwave heating is particularly advantageous here.[6][9]

  • Stronger Bases: Use of strong bases like K₃PO₄ or Cs₂CO₃ is recommended.[11]

Q4: Can I use water in my Suzuki coupling reaction with fluorinated substrates?

A4: Yes, and in many cases, the presence of water is beneficial. Water can help to dissolve the inorganic base and facilitate the transmetalation step.[2] Typically, a biphasic solvent system such as dioxane/water or THF/water is employed.[6] However, the amount of water should be carefully controlled, as excess water can lead to protodeboronation of the boronic acid.[3] The optimal ratio of organic solvent to water often needs to be determined empirically for a specific reaction.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure. 2. C-F bond is too strong for the chosen catalyst system. 3. Insufficiently strong base. 4. Reaction temperature is too low.1. Ensure rigorous degassing of all solvents and reagents and maintain an inert atmosphere (Ar or N₂).[4] 2. Switch to a more active catalyst system. For Pd, use bulky, electron-rich ligands (e.g., XPhos, SPhos). Consider using a nickel catalyst.[11][14] 3. Use a stronger base such as K₃PO₄, Cs₂CO₃, or even fluoride-based bases like CsF or TBAF.[5][15][16] 4. Increase the reaction temperature. Consider using microwave irradiation for rapid and efficient heating.[6][7][8][9][10]
Significant Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) source that is not efficiently reduced to Pd(0).1. Improve degassing procedures (e.g., freeze-pump-thaw cycles).[4] 2. Use a well-defined Pd(0) pre-catalyst or ensure conditions are optimal for the in situ reduction of the Pd(II) source.[2][11]
Protodeboronation of Boronic Acid 1. Excess water in the reaction mixture. 2. Prolonged reaction times at high temperatures. 3. Use of a highly reactive, unstable boronic acid.1. Reduce the amount of water in the solvent system or use anhydrous conditions if possible.[3] 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Consider using the corresponding boronate ester (e.g., pinacol ester) which can be more stable.
Dehalogenation of the Aryl Halide 1. Formation of palladium-hydride species. 2. Use of certain bases or solvents (e.g., alcohols) that can act as hydride sources. 3. Electron-deficient aryl halides are more susceptible.1. Use a non-protic solvent if possible. 2. Screen different bases; sometimes switching from a hydroxide or alkoxide base to a carbonate or phosphate can help.[2][3] 3. Use highly active ligands that promote the desired cross-coupling over the dehalogenation pathway.[3]
Product is Difficult to Purify from Byproducts 1. Co-elution with homocoupled boronic acid or other byproducts. 2. Incomplete reaction leading to a complex mixture.1. Optimize the reaction to minimize byproduct formation. 2. Employ alternative purification techniques such as preparative HPLC or recrystallization.[6]

Data Presentation

Table 1: Comparison of Palladium Pre-catalysts for the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

This table illustrates the impact of the catalyst system and ligand-to-metal ratio on the yield of a challenging Suzuki coupling reaction.

Catalyst SystemLigandLigand:Pd RatioYield (%)
In-situ generated from Pd(OAc)₂XPhos0.8:144
In-situ generated from Pd(OAc)₂XPhos1:174
In-situ generated from Pd(OAc)₂XPhos1.2:184
Allyl-based precatalystXPhos1:1~80
Data adapted from a comparative study on palladium precatalysts.[13]

Table 2: Influence of Different Boronic Acids on the Suzuki-Miyaura Coupling with 1-Bromo-4-fluorobenzene

This table shows the conversion rates for the coupling of different boronic acids with 1-bromo-4-fluorobenzene at two different temperatures.

Boronic AcidTemperature (°C)Conversion at 3h (%)Conversion at 48h (%)
Phenylboronic acid7050.189.2
Phenylboronic acid11089.990.1
4-Vinylphenylboronic acid7025.455.4
4-Vinylphenylboronic acid11060.165.2
4-Carboxyphenylboronic acid7010.320.3
4-Carboxyphenylboronic acid11025.435.4
4-Fluorophenylboronic acid7048.995.3
4-Fluorophenylboronic acid11099.099.0
Reaction Conditions: 1-bromo-4-fluorobenzene (limiting reagent), 1.2 eq. boronic acid, 2.0 eq. K₂CO₃, G-COOH-Pd-10 catalyst, DMF/H₂O (95:5) solvent.[17]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of a Fluorinated Aryl Bromide (Conventional Heating)

This protocol is a general guideline for the coupling of a fluorinated aryl bromide with an arylboronic acid using a Buchwald ligand and pre-catalyst.

Materials:

  • Fluorinated aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.0 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and heating plate/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or sealed vial under an inert atmosphere, add the fluorinated aryl bromide, arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh out the Pd₂(dba)₃ and SPhos and add them to the reaction vessel.

  • Add the degassed toluene and water (typically a 10:1 to 4:1 ratio of toluene to water).

  • Further degas the reaction mixture by bubbling a gentle stream of argon or nitrogen through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of a Fluorinated Aryl Chloride

This protocol is a general guideline for the challenging coupling of a fluorinated aryl chloride, leveraging the advantages of microwave heating.

Materials:

  • Fluorinated aryl chloride (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G3 pre-catalyst (2-5 mol%)

  • Cs₂CO₃ (2.5 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • In a microwave synthesis vial, combine the fluorinated aryl chloride, arylboronic acid, XPhos Pd G3 pre-catalyst, and Cs₂CO₃.

  • Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (typically 15-60 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Open the vial and dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Workflows and Relationships

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents (Aryl Halide, Boronic Acid, Base) Catalyst Add Catalyst & Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heating Heat & Stir (Conventional or Microwave) Inert->Heating Start Reaction Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Quench & Cool Monitoring->Quench Reaction Complete Extract Aqueous Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Final_Product Final_Product Purify->Final_Product Pure Product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting_Logic Start Low Yield or No Reaction Check_Catalyst Is Catalyst System Appropriate for C-F Activation? Start->Check_Catalyst Check_Base Is Base Strong Enough? Start->Check_Base Check_Temp Is Temperature Sufficiently High? Start->Check_Temp Check_Inert Is Atmosphere Strictly Inert? Start->Check_Inert Upgrade_Catalyst Use Bulky, Electron-Rich Ligands (e.g., XPhos) or Switch to Ni Catalyst Check_Catalyst->Upgrade_Catalyst No Increase_Base_Strength Switch to K₃PO₄ or Cs₂CO₃ Check_Base->Increase_Base_Strength No Increase_Temp Increase Temperature or Use Microwave Check_Temp->Increase_Temp No Improve_Degassing Improve Degassing Technique Check_Inert->Improve_Degassing No Re_run Re_run Upgrade_Catalyst->Re_run Re-run Reaction Increase_Base_Strength->Re_run Increase_Temp->Re_run Improve_Degassing->Re_run

Caption: Troubleshooting logic for low-yield Suzuki coupling of fluorinated aryl halides.

References

Technical Support Center: Synthesis of 4-Fluoro-3-phenylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 4-Fluoro-3-phenylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on mitigating the common and often frustrating side reaction of dehalogenation. Here, we provide field-proven insights and troubleshooting strategies to enhance your reaction yields and product purity.

Troubleshooting Guide: Minimizing Dehalogenation

This section addresses specific experimental issues with practical, cause-and-effect explanations to guide your optimization process.

Question: My reaction is producing a significant amount of 3-phenylbenzaldehyde as a byproduct. How can I suppress this dehalogenation?

Answer:

The formation of 3-phenylbenzaldehyde indicates that your starting material, presumably a 3-halo-4-fluorobenzaldehyde derivative, is undergoing hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Stille coupling.[1][2][3] This occurs when the halogen is replaced by a hydrogen atom instead of the desired phenyl group.[1][2] The root cause is almost always the formation of a palladium-hydride (Pd-H) species, which competes with the main catalytic cycle.[1][3]

To address this, a systematic optimization of your reaction conditions is necessary. The goal is to accelerate the rate of the desired C-C bond formation (reductive elimination) relative to the undesired dehalogenation pathway.

Below is a systematic workflow to diagnose and resolve the dehalogenation issue. Start with the most impactful and easily modifiable parameters first.

G start High Dehalogenation Observed ligand Step 1: Re-evaluate Phosphine Ligand start->ligand Initial Check base Step 2: Optimize the Base ligand->base If issue persists ligand_desc Action: Switch to bulky, electron-rich biaryl phosphine ligands like SPhos or XPhos. Rationale: Promotes faster reductive elimination of the desired product. ligand->ligand_desc solvent Step 3: Change the Solvent base->solvent If issue persists base_desc Action: Replace strong or amine bases with weaker inorganic bases like K₃PO₄ or Cs₂CO₃. Rationale: Reduces formation of Pd-H species. base->base_desc temp Step 4: Lower Reaction Temperature solvent->temp If issue persists solvent_desc Action: Switch from DMF or alcohols to aprotic, non-polar solvents like toluene or dioxane. Rationale: Eliminates potential hydride-donating solvents. solvent->solvent_desc result Optimized Reaction: Minimal Dehalogenation temp->result Final Check temp_desc Action: Reduce temperature and monitor kinetics. Rationale: Dehalogenation can be more sensitive to high temperatures than the coupling reaction. temp->temp_desc

Caption: A systematic workflow for troubleshooting dehalogenation.

The choice of ligand, base, and solvent are critically interlinked. The table below summarizes general trends observed in palladium-catalyzed cross-coupling reactions.

ParameterRecommended Action to Reduce DehalogenationRationale
Ligand Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, DavePhos).[2]These ligands accelerate the rate of reductive elimination to form the desired C-C bond, which can outcompete the dehalogenation pathway.[2][4]
Base Switch to weaker, non-nucleophilic inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[3]Strong bases, especially alkoxides, can promote the formation of Pd-H species. Amine bases can also act as hydride sources.[2][5]
Solvent Use aprotic, non-polar solvents (e.g., Toluene, Dioxane, THF).[1][3]Solvents like alcohols or even DMF can act as hydride donors, directly contributing to the formation of the dehalogenated byproduct.[2]
Temperature Lower the reaction temperature.Higher temperatures can sometimes increase the rate of dehalogenation more significantly than the desired coupling reaction.[2]
Water Content Ensure anhydrous conditions if the protocol is not aqueous. For aqueous systems, carefully control the water ratio.While some water is often necessary for Suzuki couplings, excess water can be a proton source that facilitates dehalogenation.[3][6][7][8]

This protocol provides a robust starting point for coupling a 3-bromo-4-fluorobenzaldehyde derivative with phenylboronic acid, incorporating best practices to minimize dehalogenation.

Materials:

  • 3-Bromo-4-fluorobenzaldehyde (1.0 equiv)

  • Phenylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%) or Pd₂(dba)₃ (1 mol%)

  • SPhos (4.4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous Toluene and Water (e.g., 10:1 ratio)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Flame-dry a Schlenk flask or reaction vial equipped with a stir bar. Allow it to cool to room temperature under a stream of inert gas.

  • Reagent Addition: To the flask, add 3-bromo-4-fluorobenzaldehyde, phenylboronic acid, K₃PO₄, the palladium source, and the SPhos ligand.

  • Atmosphere Purge: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.[1]

  • Solvent Addition: Add the degassed toluene and water via syringe. The mixture should be thoroughly degassed again by bubbling inert gas through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the dehalogenated byproduct.

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product via column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of hydrodehalogenation in palladium-catalyzed reactions?

A1: Hydrodehalogenation is a side reaction where the halide on the starting material is replaced by a hydrogen atom.[1] The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[3] This Pd-H intermediate can react with the aryl-palladium complex (Ar-Pd-X) in a process called reductive elimination to yield the dehalogenated arene (Ar-H). This pathway directly competes with the desired transmetalation step in the main catalytic cycle.[1]

G cluster_title pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-X ar_pd_x Ar-Pd(II)L₂-X ox_add->ar_pd_x transmetal Transmetalation (with R'-M) ar_pd_x->transmetal Desired Pathway (k₁) pd_h_formation Pd-H Formation ar_pd_x->pd_h_formation Undesired Pathway (k₂) ar_pd_r Ar-Pd(II)L₂-R' transmetal->ar_pd_r red_elim Reductive Elimination ar_pd_r->red_elim red_elim->pd0 Ar-R' hydride_source Hydride Source (Solvent, Base, H₂O) hydride_source->pd_h_formation ar_pd_h Ar-Pd(II)L₂-H pd_h_formation->ar_pd_h red_elim_deh Reductive Elimination ar_pd_h->red_elim_deh red_elim_deh->pd0 Ar-H title_node

Caption: Competing cross-coupling and dehalogenation pathways.

Q2: Which aryl halide (I, Br, Cl) is most susceptible to dehalogenation?

A2: The general reactivity for oxidative addition is Ar-I > Ar-Br > Ar-Cl.[5] Correspondingly, the propensity for dehalogenation often follows the same trend, with aryl iodides being the most susceptible to this side reaction.[3][5] While aryl bromides and chlorides are generally less prone to dehalogenation, aryl chlorides often require more active and specialized catalyst systems, which under certain conditions can also promote the undesired reaction.[5]

Q3: How can I detect and quantify the dehalogenated byproduct?

A3: Several standard analytical techniques can be used to identify and quantify the dehalogenated byproduct in your crude reaction mixture:

  • Thin Layer Chromatography (TLC): The dehalogenated product will typically appear as a less polar spot compared to the starting aryl halide.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method. The desired product and the dehalogenated byproduct can be separated chromatographically and identified by their distinct retention times and molecular ion peaks in the mass spectra.[1][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude mixture will show a new aromatic proton signal in the place where the carbon-halogen bond existed, providing clear evidence of dehalogenation.[9]

  • UHPLC-DAD-HRESIMS: For complex mixtures or trace-level impurities, Ultra-High-Performance Liquid Chromatography with a Diode-Array Detector and High-Resolution Electrospray Ionization Mass Spectrometry offers excellent separation and unambiguous identification.[10]

Q4: Can the choice of coupling partner (e.g., boronic acid in Suzuki or organostannane in Stille) influence dehalogenation?

A4: Yes, indirectly. While the aryl halide is the primary component that undergoes dehalogenation, the rate of the transmetalation step is crucial.[3] If transmetalation is slow, the Ar-Pd-X intermediate has a longer lifetime, increasing the probability that it will encounter a hydride source and be diverted down the dehalogenation pathway.[3] Therefore, using a high-purity, reactive boronic acid or a suitable organostannane that facilitates rapid transmetalation can help minimize dehalogenation by promoting a faster forward reaction.

References

Technical Support Center: Troubleshooting Low Conversion in Wittig Reactions of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with low conversion rates in the Wittig reaction of substituted benzaldehydes. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, quantitative data summaries, and experimental protocols to help you diagnose and resolve common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Wittig reaction with a substituted benzaldehyde is resulting in very low conversion. What are the most common causes?

Low conversion in a Wittig reaction can be attributed to several factors. A primary reason is the electronic nature of the substituent on the benzaldehyde ring. Electron-donating groups (EDGs) like methoxy (-OCH₃) and methyl (-CH₃) decrease the electrophilicity of the carbonyl carbon, slowing down the reaction rate compared to unsubstituted benzaldehyde.[1] Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) and chloro (-Cl) increase the carbonyl carbon's positive charge, leading to significantly faster reaction rates.[1]

Other common culprits for low yield include:

  • Inefficient Ylide Formation: The phosphorus ylide may not be forming effectively due to the use of a base that is not strong enough, the presence of moisture in the reaction, or poor quality of the phosphonium salt.[2]

  • Ylide Instability: Unstabilized ylides can be highly reactive and may decompose before reacting with the aldehyde, especially if there is a delay in adding the aldehyde after ylide generation.[3]

  • Poor Aldehyde Quality: Aldehydes can oxidize to carboxylic acids or polymerize upon storage.[4] Using freshly purified or distilled aldehyde is crucial.

  • Steric Hindrance: Bulky groups on either the benzaldehyde or the ylide can sterically hinder the reaction, leading to slow reaction times and low yields.[4]

  • Side Reactions: The ylide is a strong base and can participate in unwanted side reactions, such as deprotonating other acidic protons in the molecule (e.g., phenolic hydroxyl groups).[3]

Q2: I am using a benzaldehyde with an electron-donating group (e.g., 4-methoxybenzaldehyde) and getting poor yields. How can I optimize the reaction?

When dealing with electron-rich benzaldehydes, which are less reactive, you may need to adjust the reaction conditions to favor the reaction. Consider the following:

  • Increase Reaction Time and/or Temperature: Since the aldehyde is less reactive, a longer reaction time or gentle heating might be necessary to drive the reaction to completion.

  • Use a More Reactive Ylide: If you are using a stabilized ylide, switching to a non-stabilized or semi-stabilized ylide could increase the reaction rate. However, be aware that this may affect the stereoselectivity of the product.[4][5]

  • Ensure Complete Ylide Formation: Use a sufficiently strong and fresh base to ensure the phosphonium salt is fully converted to the ylide.

Q3: My reaction with a benzaldehyde containing an acidic proton (e.g., 4-hydroxybenzaldehyde) is failing. What is the likely issue and how can I fix it?

The primary issue is that the strongly basic ylide will deprotonate the acidic hydroxyl group of the phenol before it attacks the carbonyl carbon. This creates a phenoxide, which deactivates the ring and makes the aldehyde even less electrophilic.[3]

To overcome this, you have two main options:

  • Use Excess Base: Add an additional equivalent of the base used for ylide formation to deprotonate the hydroxyl group before the ylide is generated. Some procedures report success using up to three equivalents of base.[3]

  • Protect the Hydroxyl Group: Protect the phenolic hydroxyl group as an ether (e.g., methoxymethyl (MOM) or silyl ether) before the Wittig reaction. The protecting group can be removed after the olefination step.

Q4: I am observing a mixture of E/Z isomers. How can I control the stereoselectivity of my Wittig reaction?

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide:[4][5]

  • For (E)-alkenes: Stabilized ylides (containing an electron-withdrawing group like an ester) generally favor the formation of the more thermodynamically stable (E)-alkene.[5][6] The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative for reliably obtaining (E)-alkenes.[7][8]

  • For (Z)-alkenes: Non-stabilized ylides (e.g., from simple alkylphosphonium salts) typically favor the formation of the (Z)-alkene, especially under salt-free conditions (using bases like NaHMDS or KHMDS).[4]

The choice of solvent can also influence stereoselectivity. Aprotic solvents generally favor the Z-isomer, while protic solvents can favor the E-isomer.[9]

Q5: The purification of my product is difficult due to the presence of triphenylphosphine oxide. What are some strategies for its removal?

Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be challenging to remove. Here are some effective methods:

  • Chromatography: Column chromatography is a reliable method for separating the desired alkene from triphenylphosphine oxide.

  • Crystallization: If your product is a solid, recrystallization can be effective as triphenylphosphine oxide may have different solubility properties.

  • Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a nonpolar solvent like hexane or a mixture of ether and hexane, while the product remains in solution.

  • Switch to the Horner-Wadsworth-Emmons (HWE) Reaction: A significant advantage of the HWE reaction is that its phosphate byproduct is water-soluble and can be easily removed with an aqueous workup.[7]

Quantitative Data Summary

The following tables provide a summary of quantitative data to aid in reaction optimization.

Table 1: Effect of Benzaldehyde Substituent on Wittig Reaction Yield

Benzaldehyde DerivativeSubstituentProduct Yield (%)
4-Nitrobenzaldehyde-NO₂ (para)95
2-Benzoylbenzaldehyde-CO-Ph (ortho)~90 (Expected)
4-Chlorobenzaldehyde-Cl (para)88
Benzaldehyde-H85
4-Methylbenzaldehyde-CH₃ (para)75
4-Methoxybenzaldehyde-OCH₃ (para)70

Data compiled from various sources, yields are approximate and can vary based on specific reaction conditions.[10]

Table 2: Comparison of Wittig vs. Horner-Wadsworth-Emmons (HWE) Reaction with Aromatic Aldehydes

ReactionAldehydeReagentBaseSolventYield (%)E:Z Ratio
Wittig BenzaldehydeBenzyltriphenylphosphonium chlorideNaHMDSTHF>90Z-favored
HWE BenzaldehydeTriethyl phosphonoacetateNaHTHF78>95:5
HWE 4-NitrobenzaldehydeTriethyl phosphonoacetateDBUNone98>99:1
HWE p-AnisaldehydeTriethyl phosphonoacetateK₂CO₃Water>95E-isomer

This table illustrates the general trend of high E-selectivity for the HWE reaction.[7][11][12]

Table 3: Influence of Base on Horner-Wadsworth-Emmons (HWE) Reaction Outcome

AldehydeBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)E:Z Ratio
BenzaldehydeNaH (1.1)THF0 - rt1.578>95:5
BenzaldehydeDBU (0.03), K₂CO₃ (2.0)Nonert29699:1
BenzaldehydeK₂CO₃ (2.0)Nonert249696:4

This table showcases how different bases can be employed in the HWE reaction with excellent yields and E-selectivity.[11]

Mandatory Visualizations

Troubleshooting_Wittig_Reaction start Low Conversion in Wittig Reaction check_ylide 1. Check Ylide Formation start->check_ylide check_aldehyde 2. Assess Aldehyde Reactivity check_ylide->check_aldehyde Ylide formation is efficient solution_base Use stronger/fresh base Ensure anhydrous conditions check_ylide->solution_base Inefficient ylide formation check_conditions 3. Evaluate Reaction Conditions check_aldehyde->check_conditions Aldehyde is pure and reactive solution_aldehyde Purify/distill aldehyde Use freshly prepared aldehyde check_aldehyde->solution_aldehyde Aldehyde is impure/old solution_edg Increase reaction time/temperature Consider a more reactive ylide check_aldehyde->solution_edg Electron-donating group present solution_sterics Consider HWE reaction Use less bulky reagents check_aldehyde->solution_sterics Steric hindrance is likely solution_acidic_proton Use excess base or protect the acidic group check_aldehyde->solution_acidic_proton Acidic proton present solution_conditions Optimize temperature and reaction time Monitor by TLC check_conditions->solution_conditions Suboptimal conditions hwe Consider Horner-Wadsworth-Emmons (HWE) Reaction check_conditions->hwe Still low conversion

Caption: Troubleshooting workflow for low Wittig reaction conversion.

Wittig_vs_HWE start Choice of Olefination Reaction ylide_type Desired Stereochemistry? start->ylide_type wittig Wittig Reaction ylide_type->wittig Z-alkene desired hwe Horner-Wadsworth-Emmons (HWE) Reaction ylide_type->hwe E-alkene desired ylide_stabilization Ylide Type wittig->ylide_stabilization purification Purification Consideration wittig->purification hwe->purification non_stabilized Non-stabilized ylide ylide_stabilization->non_stabilized Favors Z-alkene stabilized Stabilized ylide ylide_stabilization->stabilized Favors E-alkene wittig_byproduct Triphenylphosphine oxide (often requires chromatography) purification->wittig_byproduct Wittig hwe_byproduct Water-soluble phosphate (easy aqueous workup) purification->hwe_byproduct HWE

Caption: Decision tree for choosing between Wittig and HWE reactions.

Experimental Protocols

Protocol 1: General Procedure for Wittig Reaction of a Substituted Benzaldehyde with a Stabilized Ylide

This protocol is adapted for the reaction of a substituted benzaldehyde with a commercially available stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, to favor the formation of the (E)-alkene.

Materials:

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)

  • (Carbethoxymethylene)triphenylphosphorane (1.1 mmol)

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous (10 mL)

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the substituted benzaldehyde (1.0 mmol) and (carbethoxymethylene)triphenylphosphorane (1.1 mmol) in anhydrous dichloromethane (10 mL).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • To the residue, add a nonpolar solvent such as hexanes to precipitate the triphenylphosphine oxide.

  • Filter the mixture and wash the solid with cold hexanes.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for Horner-Wadsworth-Emmons (HWE) Reaction of a Substituted Benzaldehyde

This protocol is a general method for the (E)-selective olefination of a substituted benzaldehyde using a phosphonate ester.

Materials:

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethyl phosphonoacetate (1.0 mmol)

  • Substituted benzaldehyde (e.g., p-anisaldehyde) (1.0 mmol)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend sodium hydride (1.1 mmol) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate (1.0 mmol) in anhydrous THF to the NaH suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C and add a solution of the substituted benzaldehyde (1.0 mmol) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude product, which is often of high purity. Further purification can be achieved by column chromatography if needed.[11]

References

Managing aldehyde instability during workup and purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing aldehyde instability. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the workup and purification of sensitive aldehydes.

Frequently Asked Questions (FAQs)

Q1: Why are aldehydes generally considered unstable?

Aldehydes are susceptible to various degradation pathways due to the electronic nature of the carbonyl group and the presence of a proton on the carbonyl carbon. Common impurities found in aldehydes include the corresponding alcohols, aldols from self-condensation, and carboxylic acids from autoxidation.[1] Ketones are generally more stable than aldehydes because they are less susceptible to nucleophilic attack.[2]

Key instability issues include:

  • Oxidation: Aldehydes are readily oxidized to carboxylic acids, a reaction that can even be initiated by atmospheric oxygen (autoxidation).[1][3]

  • Polymerization/Condensation: Aldehydes can undergo self-condensation reactions (aldol condensation) or polymerization, especially under acidic or basic conditions, or during storage.[4][5]

  • Epimerization: Aldehydes with a stereocenter at the α-position are prone to epimerization under basic conditions.[6]

Q2: What are the primary methods to prevent aldehyde degradation during workup?

Preventing degradation starts immediately after the reaction is complete. Key strategies include:

  • Temperature Control: Perform workup and extractions at low temperatures to minimize side reactions.

  • pH Control: Avoid strongly acidic or basic conditions if your aldehyde is sensitive. A wash with a mild base like 10% aqueous sodium bicarbonate can remove acidic impurities that may catalyze degradation.[1] For reactions where over-oxidation is a concern, adding saturated aqueous NaHCO3 after reaction completion can suppress this during workup.[7]

  • Inert Atmosphere: Handling the aldehyde under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.

  • Use of Stabilizers: In some cases, trace amounts of stabilizers can be added. For example, triethanolamine or dimethylethanolamine (10-100 ppm) can prevent polymerization and autocondensation during storage.[8]

Q3: What is the principle behind using sodium bisulfite for aldehyde purification?

This technique is a classic and effective method for separating aldehydes from reaction mixtures.[9] The purification is based on the reversible nucleophilic addition of the bisulfite ion to the aldehyde's carbonyl group.[6] This reaction forms an α-hydroxy sulfonic acid salt, known as a bisulfite adduct.[6] This adduct is typically a water-soluble salt or a solid precipitate, allowing it to be easily separated from non-reactive organic compounds by liquid-liquid extraction or filtration.[6][9][10] The aldehyde can then be regenerated by adding a base (like NaOH) or acid to reverse the reaction.[6][10]

Troubleshooting Guides

Issue 1: Aldehyde is decomposing on a silica gel column.

Q: My aldehyde seems to be degrading during flash column chromatography on silica gel. What can I do?

A: Silica gel is acidic and can catalyze the decomposition, condensation, or polymerization of sensitive aldehydes.[3][11]

Possible Solutions:

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel. This is often done by pre-treating the silica with a base. A common method is to flush the packed column with your eluent containing a small percentage (e.g., 1-2%) of a volatile base like triethylamine before loading your sample.

  • Use an Alternative Stationary Phase: If the separation allows, consider using a less acidic stationary phase like alumina or Florisil.[11]

  • Avoid Chromatography: If possible, purify the aldehyde using a non-chromatographic method.

    • Distillation: For volatile aldehydes, distillation can be effective.[1]

    • Bisulfite Adduct Formation: This is a highly effective method for purifying aldehydes. The aldehyde is converted to a water-soluble adduct, washed to remove impurities, and then regenerated.[3] This avoids contact with silica gel entirely.

Issue 2: Low yield or problems with the bisulfite adduct purification method.

Q: I am trying to purify my aldehyde using the sodium bisulfite method, but the yield is very low. Why might this be happening?

A: Several factors can lead to poor outcomes with this method.

Problem Potential Cause Solution
Low Yield of Precipitated Adduct Steric Hindrance: Highly hindered aldehydes may not react efficiently.[6]This method is most effective for unhindered aldehydes and certain ketones.[6][9]
Adduct is Water-Soluble: The adduct of lower molecular weight or highly polar aldehydes may be soluble and not precipitate.[6]Instead of filtration, use a liquid-liquid extraction protocol to isolate the adduct in the aqueous phase.[6]
Poor Reagent Quality: The sodium bisulfite solution was not fresh or saturated.Always use a freshly prepared, saturated aqueous solution of sodium bisulfite.[6]
Solid at the Organic/Aqueous Interface Insoluble Adduct: The bisulfite adduct of some highly non-polar aldehydes is not soluble in either the organic or aqueous layer.[10]Filter the entire biphasic mixture through a pad of Celite to remove the insoluble adduct before separating the layers.[10]
Decomposition During Regeneration Base Sensitivity: The aldehyde may have base-sensitive functional groups or α-stereocenters prone to epimerization.[6]Minimize exposure time to the base during regeneration.[6] Alternatively, use a milder base like sodium phosphate tribasic.[12] For a non-aqueous method, treat the adduct with chlorotrimethylsilane (TMS-Cl) in acetonitrile.[6]
SO₂ Sensitivity: Aldehydes with tri- or tetra-substituted double bonds can decompose due to dissolved SO₂ gas.[10]Use a non-polar organic solvent like hexanes during the extraction to minimize the dissolution of SO₂.[6][10]

Experimental Protocols

Protocol 1: Purification of an Aldehyde via Bisulfite Adduct Formation (Liquid-Liquid Extraction)

This protocol is adapted for aldehydes where the bisulfite adduct is water-soluble.[6][9][12]

Materials:

  • Crude reaction mixture containing the aldehyde

  • A water-miscible solvent (e.g., methanol for aromatic aldehydes, DMF for aliphatic aldehydes)[6][10]

  • Freshly prepared saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Immiscible organic solvent (e.g., 10% ethyl acetate in hexanes)

  • Deionized water

  • 50% aqueous sodium hydroxide (NaOH) solution

  • Separatory funnel

Procedure:

  • Adduct Formation:

    • Dissolve the crude mixture in a minimal amount of the appropriate water-miscible solvent (e.g., 5-10 mL).[6][12]

    • Transfer the solution to a separatory funnel.

    • Add the saturated aqueous NaHSO₃ solution (e.g., 25 mL) and shake the funnel vigorously for approximately 30-60 seconds.[9][12]

  • Extraction of Impurities:

    • Add deionized water (e.g., 25 mL) and the immiscible organic solvent (e.g., 25 mL) to the funnel.[6][12]

    • Shake vigorously and allow the layers to separate.

    • Drain and save the lower aqueous layer, which contains the aldehyde-bisulfite adduct. Discard the organic layer containing impurities.

    • To remove any residual impurities, wash the aqueous layer again with a fresh portion of the immiscible organic solvent.[12]

  • Regeneration of the Aldehyde:

    • Return the washed aqueous layer to the separatory funnel.

    • Add a suitable organic solvent for extraction (e.g., ethyl acetate, 25 mL).[12]

    • Slowly add 50% NaOH solution dropwise while shaking and periodically checking the pH of the aqueous layer. Continue adding base until the pH is strongly basic (pH > 12).[10][12]

    • Shake the funnel vigorously to extract the regenerated aldehyde into the organic layer.[10]

  • Final Workup:

    • Separate the layers and collect the organic phase containing the purified aldehyde.

    • The organic layer can then be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the pure aldehyde.

Protocol 2: Acetal Protection of an Aldehyde

This protocol is useful when an aldehyde needs to be protected to allow a reaction to occur at another site in the molecule. Cyclic acetals are commonly used as they are stable in neutral to strongly basic environments.[13][14][15]

Materials:

  • Aldehyde-containing compound

  • Ethylene glycol (1.1 to 1.5 equivalents)

  • A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, p-TSA)

  • Anhydrous solvent (e.g., toluene or benzene)

  • Apparatus with a Dean-Stark trap

Procedure:

  • Setup:

    • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the aldehyde, the anhydrous solvent, ethylene glycol, and the acid catalyst.

  • Reaction:

    • Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards acetal formation.

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding a weak base, such as a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude acetal can be purified by flash column chromatography if necessary.

(Note: To deprotect, the acetal is treated with aqueous acid.) [14]

Visualized Workflows and Pathways

Aldehyde_Degradation_Pathways Common Aldehyde Degradation Pathways cluster_oxidation Oxidation cluster_condensation Base/Acid Catalyzed Aldehyde Aldehyde (R-CHO) CarboxylicAcid Carboxylic Acid (R-COOH) Aldehyde->CarboxylicAcid Oxidation Aldol Aldol Adduct / Polymer Aldehyde->Aldol Condensation/ Polymerization cluster_oxidation cluster_oxidation cluster_condensation cluster_condensation Oxidant [O] (e.g., Air, O₂, KMnO₄) AnotherAldehyde Another Aldehyde Molecule Bisulfite_Purification_Workflow Troubleshooting Workflow for Bisulfite Purification start Start Purification: Crude Mixture in Miscible Solvent add_bisulfite Add Saturated Aqueous NaHSO₃ start->add_bisulfite observe_solid Is a solid precipitate observed? add_bisulfite->observe_solid filter_adduct Collect adduct by filtration observe_solid->filter_adduct Yes no_solid Perform liquid-liquid extraction. Adduct is likely water-soluble. observe_solid->no_solid No regenerate Regenerate Aldehyde (e.g., with NaOH) filter_adduct->regenerate interface_solid Is there a solid at the interface? no_solid->interface_solid filter_celite Filter entire mixture through Celite interface_solid->filter_celite Yes separate_layers Separate aqueous and organic layers interface_solid->separate_layers No filter_celite->separate_layers separate_layers->regenerate From aqueous layer pure_aldehyde Pure Aldehyde regenerate->pure_aldehyde

References

Technical Support Center: Palladium Catalyst Residue Removal from 4-Fluoro-3-phenylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing palladium catalyst residues from 4-Fluoro-3-phenylbenzaldehyde. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the high purity of your compound.

Troubleshooting Guides

Common issues encountered during the removal of palladium residues from this compound are addressed below, with potential causes and recommended solutions.

Issue 1: Incomplete Removal of Palladium Residues

  • Symptom: Residual palladium levels, as determined by analytical techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS), remain above the acceptable limit for your application.

  • Possible Causes & Solutions:

CauseRecommended Solution
Ineffective Scavenger The chosen scavenger may have a low affinity for the specific palladium species in your reaction mixture. It is advisable to screen a variety of scavengers with different functional groups (e.g., thiol, amine, phosphine) to identify the most effective one.
Insufficient Scavenger Amount The amount of scavenger used may be inadequate to bind all the residual palladium. Increase the equivalents of the scavenger relative to the palladium catalyst and monitor the impact on residue levels.
Suboptimal Reaction Conditions The efficiency of the scavenger can be influenced by temperature and reaction time. Consider increasing the temperature (e.g., to 40-60°C) and extending the stirring time (e.g., up to 18 hours) to enhance scavenger performance.
Product-Scavenger Interaction The product itself may have an affinity for the scavenger, leading to product loss and seemingly poor scavenger performance. If significant product loss is observed, consider a different type of scavenger or an alternative purification method like crystallization or chromatography.

Issue 2: Product Loss During Purification

  • Symptom: Significant loss of this compound is observed after the palladium removal step.

  • Possible Causes & Solutions:

CauseRecommended Solution
Product Adsorption onto Scavenger/Filter Aid The product may adsorb onto the solid support of the scavenger or the filter aid (e.g., Celite). Wash the filter cake thoroughly with a suitable solvent to recover the adsorbed product.
Co-precipitation with Palladium The product might co-precipitate with the palladium species, especially if precipitation is used as a removal method. Ensure the chosen solvent system keeps the product fully dissolved during the precipitation and filtration steps.
Product Degradation The conditions used for palladium removal (e.g., elevated temperature, reactive scavenger) may be degrading the aldehyde functionality of the product. Monitor the reaction for the formation of byproducts and consider milder removal conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium residues from organic compounds like this compound?

A1: The most prevalent methods include:

  • Adsorption: Using solid-supported scavengers with high affinity for palladium, such as those based on silica or polymers functionalized with thiol, amine, or trimercaptotriazine (TMT) groups.[1][2] Activated carbon is also a widely used adsorbent.

  • Filtration: Passing the reaction mixture through a pad of filter aid like Celite® can effectively remove heterogeneous palladium catalysts (e.g., Pd/C) and precipitated palladium metal.[3]

  • Crystallization: Purifying the final product through crystallization can leave palladium impurities behind in the mother liquor.

  • Chromatography: Techniques like column chromatography can separate the desired compound from the palladium catalyst. While effective at removing the bulk of the residue, a subsequent scavenging step is often necessary to achieve very low ppm levels.[4]

Q2: How do I choose the best method for my specific situation?

A2: The optimal method depends on several factors:

  • Nature of the Palladium Species: Heterogeneous catalysts (e.g., Pd/C) can often be removed by simple filtration, whereas homogeneous catalysts require methods like scavenging, chromatography, or crystallization.

  • Solubility and Stability of this compound: The chosen method should be compatible with the solubility and stability of your product. For example, the solvent used for scavenging or crystallization should not cause product degradation.

  • Required Purity Level: For applications requiring very low palladium levels (e.g., active pharmaceutical ingredients), a combination of methods, such as chromatography followed by a scavenger treatment, may be necessary.[4]

Q3: What are typical efficiencies for palladium removal methods?

A3: The efficiency can vary significantly based on the specific conditions and the nature of the palladium species. However, some general observations have been reported:

  • Column Chromatography: Can remove approximately 90% of residual palladium.[4]

  • Scavengers: Can be highly effective. For example, in one study, a dimercaptotriazine-based scavenger (MP-TMT) reduced palladium levels from an initial 500-800 ppm to below 10 ppm.[1] In a highly contaminated sample, the same scavenger reduced palladium from 33,000 ppm to under 200 ppm in a single treatment.[1]

Q4: How can I quantify the amount of residual palladium in my product?

A4: Highly sensitive analytical techniques are required to accurately determine trace levels of palladium. The most common method is Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[5][6][7][8] X-ray fluorescence is another analytical technique that can be employed.

Experimental Protocols

Below are detailed protocols for common palladium removal techniques that can be adapted for this compound.

Protocol 1: Palladium Removal Using a Solid-Supported Scavenger

This protocol describes a general procedure for using a silica-based scavenger.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., toluene, ethyl acetate, or tetrahydrofuran).

  • Scavenger Addition: Add the selected solid-supported palladium scavenger (e.g., SiliaMetS Thiol, QuadraSil MP). The amount of scavenger will depend on the specific product and the estimated amount of residual palladium. A typical starting point is 3-5 equivalents relative to the initial amount of palladium catalyst used.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60°C) for a period of 1 to 18 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique like ICP-MS.

Protocol 2: Palladium Removal by Filtration through Celite®

This method is primarily for the removal of heterogeneous palladium catalysts.

  • Prepare the Celite® Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Prepare a slurry of Celite® in a suitable solvent and pour it onto the filter paper to form a pad of 1-2 cm in thickness. Gently press down on the Celite® to create a level and compact bed.

  • Dilution: Dilute the reaction mixture containing this compound with a suitable solvent to reduce its viscosity.

  • Filtration: Slowly pour the diluted mixture onto the center of the Celite® bed. Apply a gentle vacuum to draw the solution through the filter.

  • Washing: Wash the Celite® pad with fresh solvent to ensure all the product is recovered.

  • Collection: The filtrate contains the product, now free of the heterogeneous palladium catalyst.

  • Analysis: Analyze the palladium content of the purified product.

Visualizations

Diagram 1: General Workflow for Palladium Scavenging

G cluster_0 Palladium Removal Workflow A Crude Product in Solution (with Palladium Residues) B Add Solid-Supported Scavenger A->B C Stir at RT or Elevated Temperature (1-18h) B->C D Filter to Remove Scavenger C->D E Wash Scavenger with Solvent D->E F Combine Filtrate and Washings D->F E->F G Solvent Evaporation F->G H Purified Product G->H I Analyze for Palladium (e.g., ICP-MS) H->I

Caption: A generalized experimental workflow for removing palladium residues using a solid-supported scavenger.

Diagram 2: Decision Tree for Selecting a Palladium Removal Method

G A Start: Crude this compound with Palladium Residues B Is the Palladium Catalyst Heterogeneous (e.g., Pd/C)? A->B C Filtration through Celite® B->C Yes D Is the Palladium Catalyst Homogeneous? B->D No J Analyze for Residual Palladium (e.g., ICP-MS) C->J E Is the Product Stable to Chromatography? D->E Yes F Column Chromatography E->F Yes G Is the Product Crystalline? E->G No F->J H Crystallization G->H Yes I Use Palladium Scavengers G->I No H->J I->J K Is Palladium Level Acceptable? J->K L End: Purified Product K->L Yes M Consider an Additional Purification Step K->M No M->F M->H M->I

Caption: A decision-making diagram to assist in selecting an appropriate palladium removal strategy.

References

Technical Support Center: Scaling Up the Synthesis of 4-Fluoro-3-phenylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 4-Fluoro-3-phenylbenzaldehyde. The content is structured in a question-and-answer format to directly address potential challenges and frequently asked questions during process development and scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most prevalent and industrially scalable approach involves a two-step process. First, the bromination of 4-fluorobenzaldehyde to produce the key intermediate, 3-bromo-4-fluorobenzaldehyde. This is followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with phenylboronic acid. This route utilizes readily available starting materials and well-established, robust reaction classes.

Q2: What are the critical safety considerations when scaling up this synthesis?

A2: The primary safety concerns involve the handling of reagents and managing the reaction exotherms. Bromine is highly corrosive and toxic, requiring specialized handling procedures and equipment. The Suzuki-Miyaura coupling, while generally safe, can have an exotherm, especially during the addition of reagents. On a large scale, inefficient heat dissipation can lead to temperature spikes, potentially causing side reactions or solvent boiling. A thorough safety assessment, including reaction calorimetry, is recommended before proceeding to a multi-kilogram scale.

Q3: What are the typical impurities or byproducts I should expect?

A3: Common byproducts in the Suzuki-Miyaura coupling step include homocoupling of phenylboronic acid to form biphenyl, and debromination of the starting material (3-bromo-4-fluorobenzaldehyde) to yield 4-fluorobenzaldehyde. The formation of these impurities is often linked to the presence of oxygen, suboptimal catalyst activity, or side reactions of the boronic acid.[1]

Q4: How can I minimize the residual palladium in my final product?

A4: Minimizing residual palladium is a critical challenge in pharmaceutical synthesis. Strategies include:

  • Catalyst Selection and Optimization: Use the lowest effective catalyst loading. Modern, highly active catalysts can often be used at very low concentrations.

  • Post-Reaction Scavenging: Employing scavengers such as activated carbon, silica-based scavengers with thiol or amine functionalities, or specialized resins can effectively remove palladium from the product stream.

  • Crystallization: Proper crystallization of the final product can significantly reduce the levels of palladium and other process impurities.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion in Suzuki Coupling 1. Inactive Catalyst: The Pd(0) catalyst may have been deactivated by oxygen. 2. Poor Reagent Quality: Impurities in solvents, starting materials, or boronic acid. 3. Suboptimal Base: The base may be too weak, not sufficiently soluble, or of poor quality.1. Ensure rigorous inert atmosphere (Nitrogen or Argon) throughout the reaction. Degas all solvents and aqueous solutions before use. 2. Use high-purity, dry reagents and solvents. 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered for better solubility and reactivity.
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. 2. High Temperatures: Elevated temperatures can sometimes favor homocoupling.1. Improve degassing procedures for all reagents and the reaction vessel. Maintain a positive pressure of inert gas. 2. Optimize the reaction temperature; run the reaction at the lowest temperature that provides a reasonable reaction rate.
Debromination of Starting Material 1. Presence of Protic Impurities: Water or other protic sources can lead to protodebromination. 2. Unstable Catalyst Intermediates: Certain catalyst-ligand combinations may be more prone to this side reaction.1. Use anhydrous solvents and reagents. 2. Screen different palladium catalysts and ligands. Sometimes a change in ligand can suppress this side reaction.
Product Crystallization Issues 1. Impurities Present: High levels of byproducts or residual solvents can inhibit crystallization. 2. Incorrect Solvent System: The chosen solvent system may not be optimal for crystallization.1. Analyze the crude product for impurities and consider an additional purification step (e.g., a silica gel plug) before crystallization. 2. Perform a solvent screen to identify a suitable solvent or solvent mixture for crystallization. Seeding with a small crystal of pure product can also induce crystallization.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-4-fluorobenzaldehyde

This protocol is adapted from established procedures for the bromination of 4-fluorobenzaldehyde.[2][3]

Materials:

  • 4-Fluorobenzaldehyde

  • Bromine

  • Oleum (or a Lewis acid catalyst like AlCl₃)

  • Dichloromethane (or another suitable solvent)

  • Sodium bisulfite solution

  • Sodium bicarbonate solution

  • Brine

Procedure:

  • In a suitable reactor under an inert atmosphere, charge 4-fluorobenzaldehyde and the solvent (e.g., dichloromethane).

  • Cool the mixture to the desired temperature (e.g., 0-10 °C).

  • Slowly add the brominating agent (e.g., a solution of bromine in the reaction solvent).

  • Maintain the temperature throughout the addition.

  • Monitor the reaction by a suitable analytical method (e.g., GC or HPLC) until completion.

  • Upon completion, quench the reaction by carefully adding a solution of sodium bisulfite to consume any excess bromine.

  • Perform an aqueous workup, washing the organic layer with sodium bicarbonate solution and then brine.

  • Dry the organic layer over a suitable drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield 3-bromo-4-fluorobenzaldehyde.

Step 2: Suzuki-Miyaura Coupling to this compound

This is a general protocol based on standard Suzuki-Miyaura coupling conditions. Optimization of catalyst, ligand, base, and solvent may be required.

Materials:

  • 3-Bromo-4-fluorobenzaldehyde

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Phosphine ligand (if not using a pre-formed catalyst complex)

  • Base (e.g., K₂CO₃)

  • Solvent system (e.g., Toluene and Water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Charge the reactor with 3-bromo-4-fluorobenzaldehyde, phenylboronic acid, and the base.

  • Evacuate and backfill the reactor with an inert gas multiple times.

  • Add the palladium catalyst and ligand (if applicable) under a positive flow of inert gas.

  • Add the degassed solvent system (e.g., a mixture of toluene and aqueous K₂CO₃ solution).

  • Heat the reaction mixture to the target temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by HPLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Separate the aqueous and organic layers.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization from a suitable solvent system (e.g., isopropanol/water or heptane/ethyl acetate).

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling
ParameterCondition 1Condition 2Condition 3
Aryl Halide 3-Bromo-4-fluorobenzaldehyde3-Bromo-4-fluorobenzaldehyde3-Bromo-4-fluorobenzaldehyde
Boronic Acid Phenylboronic acidPhenylboronic acidPhenylboronic acid
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / SPhosPdCl₂(dppf)
Catalyst Loading 1-2 mol%0.1-0.5 mol%0.5-1 mol%
Base K₂CO₃K₃PO₄Cs₂CO₃
Solvent Toluene / Water1,4-Dioxane / Water2-MeTHF / Water
Temperature 90-100 °C100-110 °C80-90 °C
Typical Yield 85-95%>90%>90%

Note: These are representative conditions and may require optimization for a specific scale and equipment.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Suzuki-Miyaura Coupling A 4-Fluorobenzaldehyde B Bromination (e.g., Br2, AlCl3) A->B C Workup & Purification (Quench, Wash, Distillation) B->C D 3-Bromo-4-fluorobenzaldehyde C->D G Coupling Reaction (Heat, Inert Atmosphere) D->G E Phenylboronic Acid E->G F Pd Catalyst, Base, Solvent F->G H Workup & Crystallization G->H I This compound H->I

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Flow Start Low Yield in Suzuki Reaction? Check_Catalyst Is the catalyst active? Was the system inert? Start->Check_Catalyst Check_Reagents Are reagents pure & dry? Check_Catalyst->Check_Reagents Yes Solution_Inert Improve inerting & degassing procedures Check_Catalyst->Solution_Inert No Check_Conditions Are temperature & base optimal? Check_Reagents->Check_Conditions Yes Solution_Reagents Use high-purity reagents Check_Reagents->Solution_Reagents No Solution_Conditions Screen bases and optimize temperature Check_Conditions->Solution_Conditions No

Caption: A logical flow for troubleshooting low yield in the Suzuki coupling step.

References

Technical Support Center: Overcoming Poor Solubility of Boronic Acids in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the poor solubility of boronic acids in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My boronic acid is poorly soluble in the reaction solvent, leading to a heterogeneous mixture and low yield. What should I do?

A1: Poor solubility is a common hurdle. Here are several strategies to address this issue, starting with the simplest adjustments:

  • Optimize the Solvent System: A combination of solvents is often more effective than a single solvent. Biphasic systems, such as Toluene/Water, Dioxane/Water, or THF/Water, are standard in Suzuki reactions.[1] The aqueous phase helps dissolve the inorganic base, while the organic solvent dissolves the aryl halide and catalyst. For highly polar and poorly soluble substrates, consider using a polar aprotic solvent like DMF.[1]

  • Increase Reaction Temperature: Raising the temperature can significantly improve the solubility of your reagents and increase the reaction rate.[1] However, be mindful of potential degradation of sensitive starting materials or the catalyst at elevated temperatures.

  • Vigorous Stirring: In biphasic reactions, slow conversion can be due to poor mass transfer between the two phases.[1] Ensure the reaction mixture is stirred vigorously to create an emulsion, which maximizes the interfacial area for the reaction to occur.[1]

Q2: I've tried different solvents and temperatures, but my reaction is still sluggish. How can I improve the reaction rate in a biphasic system?

A2: If optimizing the solvent and temperature is insufficient, a phase-transfer catalyst (PTC) can dramatically accelerate the reaction. PTCs, such as quaternary ammonium salts like tetrabutylammonium bromide (TBAB), facilitate the transfer of the activated boronate anion from the aqueous phase to the organic phase where the palladium catalyst resides.[1][2] This enhances the rate of transmetalation, a key step in the catalytic cycle.[3][4]

Q3: Can the choice of base impact the reaction when dealing with solubility issues?

A3: Absolutely. The base is a critical component, and its properties can significantly influence the reaction outcome.[1][5]

  • Solubility of the Base: The base needs to have some solubility in the reaction medium to activate the boronic acid.[1] Inorganic bases like K₂CO₃ and K₃PO₄ are often used with an aqueous co-solvent to aid their dissolution.[1]

  • Base Strength: While stronger bases can accelerate the reaction, they may not be suitable for substrates with base-sensitive functional groups.[1][5] For sensitive substrates, milder bases like potassium fluoride (KF) are a good alternative.[6][7]

  • Physical Form: Always use finely powdered and dry bases. Clumps or coarse particles have a lower surface area, which can lead to poor reproducibility and incomplete reactions.[1]

Q4: My boronic acid is prone to decomposition (protodeboronation) under the reaction conditions. What are the alternatives?

A4: If your boronic acid is unstable, consider using more robust boron reagents.[7] These alternatives are often more stable and can exhibit better solubility profiles.

  • Boronic Esters (e.g., Pinacol Esters): These are generally more stable than their corresponding boronic acids, especially for heteroaromatic and electron-deficient systems.[7][8] They are less prone to protodeboronation and can be purified via chromatography.[9][10]

  • Organotrifluoroborate Salts (e.g., R-BF₃K): These salts are often crystalline, air-stable solids that are less susceptible to protodeboronation compared to boronic acids.[11]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable, crystalline solids that are compatible with chromatography and unreactive under standard anhydrous cross-coupling conditions.[7] The boronic acid can be released under mild aqueous basic conditions, allowing for iterative cross-coupling strategies.

Data Presentation: Comparison of Common Solvents, Bases, and Additives

Table 1: Common Solvent Systems for Suzuki Reactions

Solvent SystemTypical Ratio (Organic:Water)Properties and Recommendations
Toluene / H₂O10:1 to 2:1Standard for many Suzuki couplings; good for organic-soluble substrates.[1]
Dioxane / H₂O10:1 to 2:1Another common choice, similar in application to Toluene/H₂O.[1]
THF / H₂O10:1 to 2:1Useful for a range of substrates.[1]
DMFN/A (often used neat or with H₂O)Effective for highly polar, poorly soluble substrates.[1]
2-MeTHFN/A (can be used with H₂O)A more environmentally friendly alternative to THF.[1]

Table 2: Selection of Bases for Suzuki Reactions

BaseStrengthCommon Applications & Notes
K₂CO₃ModerateA common and reliable choice for many standard couplings.[1][5]
K₃PO₄StrongExcellent for sensitive substrates and can be used in anhydrous conditions.[1][5]
Cs₂CO₃StrongOften superior in performance but more expensive.[1][5]
KFMildA good option for substrates with base-labile functional groups.[6][7]
NaOHStrongA strong base that carries a higher risk of promoting side reactions.[5][11]
Triethylamine (TEA)Mild (Organic)Sometimes used in anhydrous conditions, but generally less effective than inorganic bases.[1][5]

Table 3: Common Phase-Transfer Catalysts (PTCs)

PTCTypical Loading (mol%)Notes
Tetrabutylammonium Bromide (TBAB)10-20A common and effective PTC for a wide range of Suzuki reactions.[1]
Aliquat 3365-15Another effective quaternary ammonium salt-based PTC.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with a Poorly Soluble Boronic Acid

This protocol provides a starting point and should be optimized for specific substrates.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the poorly soluble boronic acid (1.2-1.5 equiv.), and the finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).[7]

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes. This can be done by evacuating and backfilling the flask three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, at a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.[7]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand to the flask.[7]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by flash column chromatography.[7]

Protocol 2: Small-Scale Parallel Solvent Screening

This method allows for the efficient testing of multiple solvent systems to identify the optimal conditions for your poorly soluble substrates.

  • Stock Solution Preparation: Prepare a stock solution of the aryl halide, boronic acid, palladium precatalyst, and ligand in a suitable volatile solvent like THF.[1]

  • Vial Preparation: In an array of reaction vials, add the chosen base to each vial.

  • Solvent Addition: Add a different test solvent (e.g., DMF, Toluene, Dioxane) to each vial.[1]

  • Reaction Initiation: Add an equal aliquot of the stock solution to each vial, seal them, and place them in a heating block with vigorous stirring.[1]

  • Analysis: After a set time, analyze the outcome of each reaction to determine the most effective solvent system.

Visualizations

Troubleshooting_Workflow start Start: Poor Boronic Acid Solubility solvent Optimize Solvent System (e.g., Toluene/H2O, Dioxane/H2O, DMF) start->solvent temp_stir Increase Temperature & Ensure Vigorous Stirring solvent->temp_stir ptc Add Phase-Transfer Catalyst (e.g., TBAB) temp_stir->ptc If reaction is still slow success Successful Reaction temp_stir->success If reaction proceeds base Optimize Base (e.g., K3PO4, Cs2CO3, KF) ptc->base ptc->success If reaction proceeds alt_reagent Use Alternative Boron Reagent (Pinacol Ester, R-BF3K, MIDA Boronate) base->alt_reagent If decomposition occurs base->success If reaction proceeds alt_reagent->success Suzuki_Catalytic_Cycle_Focus Pd0 Pd(0)L_n OxAdd R1-Pd(II)-X L_n Pd0->OxAdd Oxidative Addition Transmetalation R1-Pd(II)-R2 L_n OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product R1-R2 Transmetalation->Product BoronicAcid R2-B(OH)2 Boronate [R2-B(OH)3]⁻ BoronicAcid->Boronate Base Base (e.g., K3PO4) Base->Boronate Boronate->Transmetalation ArylHalide R1-X ArylHalide->OxAdd

References

Validation & Comparative

A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4-Fluoro-3-phenylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. 4-Fluoro-3-phenylbenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds, requires accurate and reliable purity assessment. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of this compound, supported by experimental protocols and data.

Primary Recommended Method: Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is the most widely used and reliable method for the purity analysis of moderately polar, non-volatile organic compounds like this compound. This technique offers high resolution, sensitivity, and reproducibility.

Experimental Protocol: RP-HPLC

A robust RP-HPLC method can be established for the separation and quantification of this compound and its potential impurities.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard analytical HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for the analysis of substituted benzaldehydes.[1]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40, v/v) is a good starting point. Gradient elution may be required to resolve closely eluting impurities.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 254 nm, or a wavelength of maximum absorbance for this compound.[1]

  • Injection Volume: 10 µL.[1]

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of a this compound analytical standard (purity ≥99.5%) by dissolving 10 mg of the standard in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare a sample solution of this compound to be tested in the same manner as the standard solution to a final concentration of 1 mg/mL in acetonitrile.

3. Analysis and Data Interpretation:

Inject the standard and sample solutions into the HPLC system. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Potential Impurities

While specific impurities for this compound are not extensively documented, potential impurities can be inferred from the synthesis of similar compounds like 4-Fluorobenzaldehyde.[2] These may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Positional isomers: Isomers with different substitution patterns on the benzene ring.

  • Oxidation products: The corresponding carboxylic acid (4-Fluoro-3-phenylbenzoic acid) due to oxidation of the aldehyde group.[2]

  • By-products from synthesis: Other related substances formed during the chemical reactions.

Comparison of Analytical Methods

While HPLC is the primary method, other techniques can also be employed for the purity determination of aldehydes.

Method Principle Advantages Disadvantages Typical Application
RP-HPLC Differential partitioning between a nonpolar stationary phase and a polar mobile phase.High resolution, high sensitivity, quantitative, reproducible, suitable for non-volatile and thermally labile compounds.Requires a chromophore for UV detection, can be more expensive than other methods.Routine purity testing and quality control of raw materials and final products.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.High efficiency for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar compounds.[3]Analysis of volatile impurities and residual solvents.
Capillary Electrophoresis (CE) Separation of charged molecules in an electric field.High efficiency, small sample volume, fast analysis time.Lower sensitivity compared to HPLC for some applications, reproducibility can be an issue.[4]Alternative for charged impurities or when HPLC is not available.
Nuclear Magnetic Resonance (NMR) Provides detailed structural information and can be used for quantitative analysis (qNMR).Provides structural confirmation of the main component and impurities. Quantitative without the need for reference standards for each impurity.Lower sensitivity compared to chromatographic methods, complex mixtures can be difficult to interpret.Structural elucidation and quantification of major components and impurities.

Workflow Diagrams

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Analytical Standard Dissolve_Standard Dissolve in Acetonitrile Standard->Dissolve_Standard Sample Weigh Sample Dissolve_Sample Dissolve in Acetonitrile Sample->Dissolve_Sample HPLC Inject into HPLC System Dissolve_Standard->HPLC Dissolve_Sample->HPLC Separate Chromatographic Separation (C18 Column) HPLC->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: Workflow for HPLC Purity Assessment of this compound.

Method Comparison Logic

Method_Comparison Analyte This compound Volatility Volatility? Analyte->Volatility Thermal_Stability Thermally Stable? Volatility->Thermal_Stability No GC GC Volatility->GC Yes Chromophore UV Chromophore? Thermal_Stability->Chromophore No Thermal_Stability->GC Yes Charged Charged Impurities? Chromophore->Charged No HPLC HPLC Chromophore->HPLC Yes CE CE Charged->CE Yes NMR NMR Charged->NMR No

References

A Comparative Guide to the GC-MS Characterization of 4-Fluoro-3-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Gas Chromatography-Mass Spectrometry (GC-MS) characterization of 4-Fluoro-3-phenoxybenzaldehyde with structurally related alternatives, namely Benzaldehyde and 4-Fluorobenzaldehyde. Due to the absence of a publicly available experimental mass spectrum for 4-Fluoro-3-phenoxybenzaldehyde, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and data from analogous compounds. This comparative analysis, supported by experimental data for the alternatives, serves as a valuable resource for the identification and characterization of these aromatic aldehydes.

Comparative Analysis of Key GC-MS Data

The following table summarizes the key GC-MS data for 4-Fluoro-3-phenoxybenzaldehyde and its common alternatives. This data is crucial for distinguishing between these compounds in a complex mixture.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z) and Interpretation
4-Fluoro-3-phenoxybenzaldehyde C₁₃H₉FO₂216.21Predicted:216 (M⁺): Molecular ion • 215 (M-1): Loss of a hydrogen radical from the aldehyde group • 187 (M-29): Loss of the formyl radical (CHO) • 123: Fragment corresponding to the fluorophenoxy cation • 93: Loss of CO from the fluorophenoxy fragment • 77: Phenyl cation from the phenoxy group
Benzaldehyde C₇H₆O106.12Experimental:106 (M⁺): Molecular ion[1] • 105 (M-1): Loss of a hydrogen radical (often the base peak)[1] • 77 (M-29): Phenyl cation, from the loss of the formyl radical (CHO), a very prominent peak[1] • 51: Loss of acetylene (C₂H₂) from the phenyl cation
4-Fluorobenzaldehyde C₇H₅FO124.11Experimental:124 (M⁺): Molecular ion[2][3] • 123 (M-1): Loss of a hydrogen radical (base peak)[2][3] • 95 (M-29): Fluorophenyl cation, from the loss of the formyl radical (CHO)[2] • 75: Loss of HF from the fluorophenyl cation

Experimental Protocols

A generalized protocol for the GC-MS analysis of these aromatic aldehydes is detailed below. This can be adapted based on the specific instrumentation and analytical requirements.

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a volatile solvent such as dichloromethane or ethyl acetate.

  • Working Solution: Dilute the stock solution to a working concentration range of 1-10 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

  • Solvent Delay: 3 minutes.

4. Data Analysis:

  • Identify the chromatographic peak corresponding to the analyte based on its retention time.

  • Confirm the identity of the compound by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST, Wiley) or with the predicted fragmentation pattern.

Visualizing the Process and Fragmentation

GC-MS Experimental Workflow

The following diagram illustrates the typical workflow for the GC-MS analysis of aromatic aldehydes.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Dissolve in Solvent Dilute Dilute to Working Conc. Dissolve->Dilute Inject Inject into GC Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection Ionize->Detect Spectrum Obtain Mass Spectrum Detect->Spectrum Analysis Library Search & Fragmentation Analysis Spectrum->Analysis

A generalized workflow for the GC-MS analysis of aromatic aldehydes.

Predicted Fragmentation Pathway of 4-Fluoro-3-phenoxybenzaldehyde

The fragmentation of 4-Fluoro-3-phenoxybenzaldehyde under electron ionization is predicted to follow a pattern characteristic of substituted benzaldehydes and diaryl ethers.

Fragmentation_Pathway M [C₁₃H₉FO₂]⁺˙ m/z = 216 (Molecular Ion) M_minus_H [M-H]⁺ m/z = 215 M->M_minus_H - H• M_minus_CHO [M-CHO]⁺ m/z = 187 M->M_minus_CHO - CHO• Fluorophenoxy [C₇H₄FO]⁺ m/z = 123 M_minus_CHO->Fluorophenoxy Ether Cleavage Phenyl [C₆H₅]⁺ m/z = 77 M_minus_CHO->Phenyl Ether Cleavage Fluorophenoxy_minus_CO [C₆H₄F]⁺ m/z = 95 Fluorophenoxy->Fluorophenoxy_minus_CO - CO

Predicted fragmentation of 4-Fluoro-3-phenoxybenzaldehyde.

References

Validating the Structure of 4-Fluoro-3-phenylbenzaldehyde with 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive overview of the validation of the chemical structure of 4-Fluoro-3-phenylbenzaldehyde using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We will explore the application of COSY, HSQC, and HMBC experiments to unequivocally assign the proton and carbon signals and confirm the connectivity of the molecule.

Experimental Approach: A Workflow for Structural Elucidation

The structural validation of this compound is achieved through a systematic workflow that integrates data from three key 2D NMR experiments. This process allows for the unambiguous assignment of all proton and carbon atoms, confirming the substitution pattern on the benzaldehyde ring and the connectivity of the phenyl group.

G Workflow for 2D NMR Structural Validation A 1. Acquire 1D 1H and 13C NMR B 2. Acquire 2D COSY Spectrum A->B C 3. Acquire 2D HSQC Spectrum A->C D 4. Acquire 2D HMBC Spectrum A->D E 5. Analyze COSY: Identify H-H Couplings B->E F 6. Analyze HSQC: Correlate Protons to Directly Attached Carbons C->F G 7. Analyze HMBC: Identify Long-Range H-C Correlations D->G H 8. Integrate Data & Assign Structure E->H F->H G->H I Validated Structure of This compound H->I

Caption: Logical workflow for validating the structure of this compound using 2D NMR.

Predicted NMR Data for this compound

The following tables summarize the predicted proton (¹H) and carbon (¹³C) NMR chemical shifts and the expected correlations in the COSY, HSQC, and HMBC spectra. These predictions are based on the analysis of substituent effects on benzaldehyde and diphenyl ether moieties.

Table 1: Predicted ¹H and ¹³C Chemical Shifts

Atom NumberAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1C-~135
2CH~7.8~130
3C-~140
4C-~158 (d, ¹JCF ≈ 250 Hz)
5CH~7.3~118 (d, ²JCF ≈ 22 Hz)
6CH~7.7~125 (d, ³JCF ≈ 8 Hz)
7 (CHO)CH~9.9~191
1'C-~138
2'/6'CH~7.5~129
3'/5'CH~7.4~128
4'CH~7.3~124

Note: 'd' denotes a doublet due to coupling with ¹⁹F.

Table 2: Expected COSY Correlations

Correlation Spectroscopy (COSY) reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds.

Proton (¹H)Correlating Proton(s) (¹H)
H2H6
H6H2, H5
H5H6
H2'/H6'H3'/H5'
H3'/H5'H2'/H6', H4'
H4'H3'/H5'

Table 3: Expected HSQC Correlations

Heteronuclear Single Quantum Coherence (HSQC) identifies direct one-bond correlations between protons (¹H) and carbons (¹³C).[1][2]

Proton (¹H)Directly Bonded Carbon (¹³C)
H2C2
H5C5
H6C6
H7 (CHO)C7 (CHO)
H2'/H6'C2'/C6'
H3'/H5'C3'/C5'
H4'C4'

Table 4: Expected Key HMBC Correlations

Heteronuclear Multiple Bond Correlation (HMBC) shows long-range correlations between protons (¹H) and carbons (¹³C) over two to three bonds, which is crucial for piecing together the molecular skeleton.[1][2]

Proton (¹H)Correlating Carbon(s) (¹³C)
H2C1, C3, C4, C6
H5C1, C3, C4
H6C1, C2, C4, C5
H7 (CHO)C1, C2, C6
H2'/H6'C1', C3'/C5', C4'
H3'/H5'C1', C2'/C6'
H4'C2'/C6'

Experimental Protocols

A detailed methodology for the acquisition of 2D NMR spectra is provided below.

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer:

  • A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

1D NMR Spectra Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum to identify the chemical shifts and multiplicities of all proton signals.

  • ¹³C NMR: Acquire a standard one-dimensional carbon spectrum, often with proton decoupling, to identify the chemical shifts of all carbon signals. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Spectra Acquisition:

  • COSY (Correlation Spectroscopy):

    • Use a standard gradient-enhanced COSY (gCOSY) pulse sequence.

    • Acquire a 2048 x 256 data matrix.

    • Set the spectral width to cover the entire proton chemical shift range.

    • Apply a sine-bell window function in both dimensions before Fourier transformation.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Use a standard gradient-enhanced HSQC pulse sequence with sensitivity enhancement.[1][2]

    • Optimize the one-bond coupling constant (¹JCH) to approximately 145 Hz.

    • Acquire a 2048 x 256 data matrix.

    • Set the spectral width in the ¹H dimension to cover the proton chemical shift range and in the ¹³C dimension to cover the carbon chemical shift range.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Use a standard gradient-enhanced HMBC pulse sequence.

    • Optimize the long-range coupling constant (ⁿJCH) to 8 Hz to observe two- and three-bond correlations.[1]

    • Acquire a 2048 x 256 data matrix.

    • Set the spectral width in the ¹H dimension to cover the proton chemical shift range and in the ¹³C dimension to cover the carbon chemical shift range.

By systematically analyzing the cross-peaks in these 2D NMR spectra and comparing them with the predicted data, researchers can confidently validate the structure of this compound. The COSY spectrum confirms the proton-proton connectivities within the two aromatic rings, the HSQC spectrum links each proton to its directly attached carbon, and the HMBC spectrum provides the crucial long-range correlations that piece the entire molecular puzzle together, confirming the substitution pattern and the ether linkage.

References

A Comparative Guide to the Reactivity of 4-Fluoro-3-phenylbenzaldehyde and 4-phenylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4-Fluoro-3-phenylbenzaldehyde and 4-phenylbenzaldehyde. The introduction of a fluorine atom to the benzaldehyde scaffold significantly alters its electronic properties, leading to notable differences in reaction kinetics and outcomes. This comparison is supported by established principles of physical organic chemistry and illustrative experimental protocols.

Introduction to Electrophilic Reactivity

The reactivity of benzaldehydes in many common organic reactions, such as nucleophilic additions and condensations, is primarily governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can either enhance or diminish this electrophilicity through inductive and resonance effects. Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making the aldehyde more reactive towards nucleophiles. Conversely, electron-donating groups decrease this reactivity.

4-phenylbenzaldehyde serves as our baseline, featuring a phenyl group in the para position. While the phenyl group is generally considered to be weakly electron-withdrawing or -donating depending on the reaction, it is less impactful than a halogen.

This compound introduces a highly electronegative fluorine atom at the 4-position. Fluorine exerts a strong electron-withdrawing inductive effect (-I), which is expected to significantly increase the electrophilicity of the aldehyde's carbonyl carbon.[1] This heightened electrophilicity is the primary driver for the anticipated increase in reactivity compared to 4-phenylbenzaldehyde.

Comparative Reactivity Analysis

FeatureThis compound4-phenylbenzaldehydeRationale
Dominant Electronic Effect of Key Substituent Strong inductive electron withdrawal (-I) by fluorine.Weak electronic effect from the para-phenyl group.Fluorine is the most electronegative element.
Electrophilicity of Carbonyl Carbon HigherLowerThe electron-withdrawing fluorine atom increases the partial positive charge on the carbonyl carbon.
Predicted Reactivity in Nucleophilic Additions HigherLowerIncreased electrophilicity leads to faster attack by nucleophiles.
Predicted Reactivity in Condensation Reactions HigherLowerReactions like the Knoevenagel and Claisen-Schmidt condensations are initiated by nucleophilic attack on the aldehyde.[4][5]

Experimental Protocols

To illustrate the practical implications of these reactivity differences, detailed protocols for two common reactions involving benzaldehydes are provided below. It is anticipated that this compound would exhibit a faster reaction rate and potentially higher yield under identical conditions.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group. The rate of this reaction is sensitive to the electrophilicity of the aldehyde.[1][6]

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the benzaldehyde derivative (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or a few drops of a dilute sodium hydroxide solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the product can be isolated by precipitation upon the addition of water or by extraction with an organic solvent, followed by purification via recrystallization or column chromatography.

Knoevenagel_Condensation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Aldehyde Benzaldehyde Derivative Setup Dissolve in Ethanol Aldehyde->Setup Malononitrile Malononitrile Malononitrile->Setup Catalyst Add Piperidine/NaOH Setup->Catalyst Stir Stir at RT Catalyst->Stir Isolate Isolate Product Stir->Isolate Purify Recrystallize/Column Chromatography Isolate->Purify

Wittig Reaction

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes and ketones.[7] The initial step involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of the aldehyde.

Protocol:

  • Ylide Generation (if not commercially available): To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the appropriate phosphonium salt (1.1 equivalents). Add anhydrous tetrahydrofuran (THF) via syringe. Cool the suspension to 0 °C in an ice-water bath. Slowly add a strong base such as n-butyllithium (1.05 equivalents) dropwise. A distinct color change indicates the formation of the ylide. Stir the mixture at 0 °C for 1 hour.

  • Reaction with Aldehyde: In a separate flame-dried flask, dissolve the benzaldehyde derivative (1.0 equivalent) in anhydrous THF. Slowly add the aldehyde solution to the ylide suspension at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography.[8]

Wittig_Reaction_Workflow cluster_ylide_generation Ylide Generation cluster_reaction Reaction cluster_workup Work-up & Purification Phosphonium_Salt Phosphonium Salt in THF Base_Addition Add n-BuLi at 0°C Phosphonium_Salt->Base_Addition Ylide_Formation Stir for 1h Base_Addition->Ylide_Formation Reaction_Addition Add Aldehyde to Ylide at 0°C Ylide_Formation->Reaction_Addition Aldehyde_Solution Aldehyde in THF Aldehyde_Solution->Reaction_Addition Stir_Overnight Warm to RT, Stir Reaction_Addition->Stir_Overnight Quench Quench with NH4Cl(aq) Stir_Overnight->Quench Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the electronic properties of the substituents and the predicted reactivity of the benzaldehyde derivatives.

Reactivity_Logic substituent Substituent on Benzaldehyde electronic_effect Electronic Effect substituent->electronic_effect Determines electrophilicity Carbonyl Carbon Electrophilicity electronic_effect->electrophilicity Influences reactivity Reactivity in Nucleophilic Addition electrophilicity->reactivity Dictates

Conclusion

Based on fundamental principles of organic chemistry, this compound is predicted to be more reactive towards nucleophilic attack than 4-phenylbenzaldehyde. This is attributed to the strong electron-withdrawing inductive effect of the fluorine atom, which enhances the electrophilicity of the carbonyl carbon. Researchers and drug development professionals should consider this increased reactivity when designing synthetic routes and can expect faster reaction times and potentially higher yields for this compound in reactions such as Knoevenagel condensations and Wittig reactions. Experimental verification under standardized conditions is recommended to quantify the precise difference in reactivity.

References

The Fluorine Factor: A Comparative Guide to the Bioactivity of 4-Fluoro-3-phenylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a fluorine atom into a bioactive molecule can profoundly alter its pharmacological profile. This guide explores the anticipated influence of fluorine on the bioactivity of 4-Fluoro-3-phenylbenzaldehyde derivatives. While direct comparative studies on a series of these specific derivatives are not extensively available in the public domain, we can infer the potential effects by examining structurally related compounds. The presence of the fluorine atom at the 4-position and the phenyl group at the 3-position of the benzaldehyde core creates a unique electronic and steric environment that can significantly impact interactions with biological targets.

Fluorine's high electronegativity can modulate the acidity of nearby protons and influence the molecule's overall electronic distribution, potentially enhancing binding affinities with target proteins.[1] Furthermore, the metabolic stability of a compound can be increased by the introduction of fluorine, as the carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.[1] The phenyl group introduces a bulky, hydrophobic moiety that can drive interactions with hydrophobic pockets in target proteins and can be a site for further functionalization to modulate activity and selectivity.

This guide will compare the cytotoxic and antimicrobial activities of various benzaldehyde derivatives, providing a framework for understanding the potential role of the 4-fluoro and 3-phenyl substitutions. We will also detail common experimental protocols and visualize potential signaling pathways and experimental workflows.

Comparative Bioactivity Data

Direct comparative data for a series of this compound derivatives is limited. However, we can analyze the bioactivity of various substituted benzaldehydes to understand the potential impact of different functional groups, including halogens, on cytotoxicity. The following table summarizes the 50% inhibitory concentration (IC50) values for several benzaldehyde derivatives against various human cancer cell lines. This data, primarily generated using the MTT assay, serves as a valuable reference for predicting the potential anticancer activity of novel this compound analogs.[2]

CompoundSF-295 (Glioblastoma) IC50 (µg/mL)OVCAR-8 (Ovarian) IC50 (µg/mL)HCT-116 (Colon) IC50 (µg/mL)HL-60 (Leukemia) IC50 (µg/mL)PBMC (Normal Cells) IC50 (µg/mL)
Reference Drug
Doxorubicin0.030.050.060.01> 5.00
Benzaldehyde Derivatives
2-Hydroxy-4-methylbenzaldehyde> 5.00> 5.00> 5.00> 5.00> 5.00
2-Hydroxy-5-methylbenzaldehyde> 5.00> 5.00> 5.00> 5.00> 5.00
2,3-Dihydroxybenzaldehyde1.341.151.090.36> 5.00
2,5-Dihydroxybenzaldehyde1.511.291.170.42> 5.00
3,5-Dichlorosalicylaldehyde2.111.981.760.89> 5.00
5-Nitrosalicylaldehyde4.753.983.121.54> 5.00

Data sourced from a study on the cytotoxic evaluation of substituted benzaldehydes.[2]

While not directly featuring a 4-fluoro-3-phenyl substitution, the data illustrates that substitutions on the benzaldehyde ring significantly influence cytotoxic activity. For instance, the presence of dihydroxy groups appears to confer greater potency compared to monohydroxy-methyl or nitro-salicylaldehyde derivatives.[2] The introduction of a fluorine atom, a common strategy in medicinal chemistry to enhance bioactivity, would be expected to further modulate these effects.[1]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the bioactivity of benzaldehyde derivatives.

MTT Assay for Cytotoxicity Assessment[2][3]

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]

  • Compound Treatment: The test compound (e.g., a this compound derivative) is dissolved in a suitable solvent like DMSO to create a stock solution. A series of dilutions are prepared in culture medium to achieve the desired final concentrations. The medium from the seeded cells is removed, and 100 µL of the medium containing the test compound at various concentrations is added. Control wells contain medium with the same concentration of the solvent. The plates are then incubated for a specified period, typically 24, 48, or 72 hours.[3]

  • MTT Addition and Incubation: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals.[3]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent, such as DMSO or a solution of SDS in HCl, is added to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[3]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.[2]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[4]

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various bacteria.

  • Preparation of Inoculum: Bacterial strains are cultured on an appropriate agar medium. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to the final working concentration.

  • Compound Dilution: The test compound is dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. Positive control wells (bacteria with no compound) and negative control wells (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize a potential signaling pathway that could be influenced by bioactive benzaldehyde derivatives and a general workflow for evaluating their cytotoxicity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS Growth Factor AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR IKK IKK AKT->IKK Gene Gene Transcription (Proliferation, Survival) mTOR->Gene NFkB NF-κB NFkB->Gene IkB IκB IKK->IkB inhibits ERK ERK ERK->Gene MEK MEK MEK->ERK RAS->MEK Benzaldehyde 4-Fluoro-3-phenyl- benzaldehyde Derivative Benzaldehyde->PI3K Inhibition Benzaldehyde->NFkB Inhibition Benzaldehyde->ERK Inhibition

Caption: Potential signaling pathways inhibited by bioactive benzaldehyde derivatives.

G start Start cell_culture 1. Cell Culture (Seeding in 96-well plates) start->cell_culture compound_prep 2. Compound Preparation (Serial Dilutions) cell_culture->compound_prep treatment 3. Cell Treatment (Incubation for 24-72h) compound_prep->treatment mtt_addition 4. MTT Reagent Addition treatment->mtt_addition incubation 5. Incubation (2-4h) (Formazan crystal formation) mtt_addition->incubation solubilization 6. Formazan Solubilization (Addition of DMSO) incubation->solubilization measurement 7. Absorbance Measurement (570 nm) solubilization->measurement analysis 8. Data Analysis (IC50 Determination) measurement->analysis end End analysis->end

Caption: General experimental workflow for cytotoxicity (MTT) assay.

References

A Spectroscopic Showdown: Comparative Analysis of 4-Fluoro-3-phenylbenzaldehyde and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the precise structural characterization of aromatic aldehydes is a critical step in synthesis and quality control. This guide provides a detailed spectroscopic comparison of 4-Fluoro-3-phenylbenzaldehyde and its potential positional isomers, offering a baseline for their differentiation and identification.

Comparative Spectroscopic Data

The following table summarizes the available and expected spectroscopic data for this compound and three of its positional isomers. The exact positions of the fluoro and phenyl substituents significantly influence the chemical environment of the protons and carbons, leading to distinct shifts in NMR spectra, characteristic vibrations in IR spectra, and specific fragmentation patterns in mass spectra.

Compound Structure ¹H NMR (δ ppm) ¹³C NMR (δ ppm) FT-IR (cm⁻¹) Mass Spec. (m/z)
This compound 4-Fluoro-3-phenoxybenzaldehydeAldehyde H: ~9.9, Aromatic H: ~7.0-7.8Carbonyl C: ~191, Aromatic C: ~115-165C=O stretch: ~1700, C-F stretch: ~1250M+: 214
2-Fluoro-4-phenylbenzaldehyde Aldehyde H: ~10.2, Aromatic H: ~7.2-8.0Carbonyl C: ~189, Aromatic C: ~118-168C=O stretch: ~1705, C-F stretch: ~1240M+: 214
3-Fluoro-4-phenylbenzaldehyde Aldehyde H: ~9.9, Aromatic H: ~7.3-7.9Carbonyl C: ~190, Aromatic C: ~116-166C=O stretch: ~1702, C-F stretch: ~1245M+: 214
4-Fluoro-2-phenylbenzaldehyde Aldehyde H: ~10.0, Aromatic H: ~7.1-7.7Carbonyl C: ~192, Aromatic C: ~114-167C=O stretch: ~1698, C-F stretch: ~1255M+: 214

Note: Some values in the table are predicted based on known substituent effects and data from similar compounds. Experimental verification is recommended.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powder onto the ATR crystal. For liquid samples, a thin film can be prepared between two KBr plates.

  • Instrumentation: An FT-IR spectrometer equipped with a DTGS detector and an ATR accessory.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added.

  • Data Processing: The acquired spectrum is ratioed against a background spectrum. The data is typically presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Injector: Split/splitless, operated at 250°C.

    • Column: A nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230°C.

  • Data Analysis: The resulting chromatogram will show the retention time of the compound, and the mass spectrum will provide its molecular weight and fragmentation pattern.

Visualized Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic identification and comparison of this compound isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Identification Sample Isomer Mixture or Synthesized Product GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy (1H, 13C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MassSpec Molecular Ion & Fragmentation GCMS->MassSpec NMR_Shifts Chemical Shifts & Coupling NMR->NMR_Shifts IR_Bands Functional Group Vibrations FTIR->IR_Bands Comparison Compare with Reference Data MassSpec->Comparison NMR_Shifts->Comparison IR_Bands->Comparison Identification Isomer Identification Comparison->Identification

Caption: A general workflow for the spectroscopic identification and comparison of benzaldehyde isomers.

A Comparative Guide to the Biological Activity Screening of 4-Fluoro-3-phenylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Substituted Benzaldehydes

Benzaldehyde and its derivatives have long been recognized for their diverse biological activities, serving as a versatile scaffold in medicinal chemistry.[1][2] The introduction of various substituents onto the benzaldehyde ring can significantly modulate the compound's physicochemical properties and biological efficacy. The focus of this guide, the 4-fluoro-3-phenylbenzaldehyde backbone, incorporates two key features: a fluorine atom and a phenyl group. Fluorine substitution is a common strategy in drug design known to enhance metabolic stability and binding affinity.[3] The presence of a phenyl group at the meta position introduces steric bulk and lipophilicity, which can influence receptor interactions and cellular uptake. This unique combination of substituents suggests that this compound derivatives are promising candidates for biological activity screening.

Synthesis of this compound Derivatives: The Suzuki-Miyaura Coupling Approach

A robust and widely applicable method for the synthesis of this compound derivatives is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, making it an ideal strategy for introducing the phenyl group at the 3-position of a 4-fluorobenzaldehyde precursor.[4][5]

A general synthetic workflow is outlined below:

reagents 4-Bromo-3-fluorobenzaldehyde + Phenylboronic acid reaction Suzuki-Miyaura Coupling reagents->reaction catalyst Pd Catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., PPh₃) + Base (e.g., K₂CO₃) catalyst->reaction solvent Solvent (e.g., Toluene/Water) solvent->reaction workup Reaction Work-up (Extraction, Washing, Drying) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product derivatization Further Derivatization product->derivatization

Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In a round-bottom flask, combine 4-bromo-3-fluorobenzaldehyde, phenylboronic acid, a palladium catalyst such as palladium(II) acetate, a phosphine ligand like triphenylphosphine, and a base, typically potassium carbonate.[4]

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of toluene and water.[4]

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[4]

  • Work-up: After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is then dried over an anhydrous salt like magnesium sulfate.

  • Purification: The crude product is purified, typically by column chromatography on silica gel, to yield the pure this compound.

This core molecule can then be further modified at the aldehyde functional group to generate a library of derivatives for biological screening.

Comparative Antimicrobial Activity

While specific data for this compound derivatives is not yet widely available, studies on structurally related benzaldehydes provide valuable insights into their potential antimicrobial properties. The antimicrobial efficacy of benzaldehydes is often attributed to their ability to disrupt microbial cell membranes.[2]

Comparison with Analogs:

  • Fluorinated Benzaldehydes: The introduction of fluorine can enhance antimicrobial activity. For example, fluorinated benzoylthiosemicarbazides have shown significant activity against Gram-positive bacteria.[6]

  • 3-Phenylbenzaldehyde Derivatives: The presence of a phenyl group can contribute to the lipophilicity of the molecule, potentially enhancing its ability to penetrate microbial cell membranes.

The following table summarizes the antimicrobial activity of some benzaldehyde derivatives against various microbial strains.

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
BenzaldehydeEscherichia coli>1000[2]
3,4,5-TrimethoxybenzaldehydeEscherichia coli1000 (21 mm inhibition zone at 1 mg/mL)[2]
FluorobenzoylthiosemicarbazidesStaphylococcus aureus7.82 - 31.25[6]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

A standard method to assess antimicrobial activity is the broth microdilution assay.[7]

start Prepare serial dilutions of test compounds in a 96-well plate. inoculate Inoculate each well with a standardized microbial suspension. start->inoculate incubate Incubate the plate under optimal growth conditions. inoculate->incubate read Visually inspect for microbial growth to determine the MIC. incubate->read

Caption: Workflow for the broth microdilution assay.

Comparative Anticancer Activity

Several benzaldehyde derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, often by inducing apoptosis.[7][8] The presence of fluorine and an additional phenyl ring in the this compound scaffold suggests a potential for potent anticancer properties.

Comparison with Analogs:

  • Fluorinated Aromatic Compounds: Fluorine substitution has been shown to enhance the anticancer activity of various heterocyclic compounds. For instance, a fluorine-substituted imidazole-based N-phenylbenzamide derivative displayed single-digit micromolar IC50 values against several cancer cell lines.[6]

  • Benzyloxybenzaldehyde Derivatives: A series of benzyloxybenzaldehyde derivatives exhibited significant activity against the HL-60 leukemia cell line, inducing apoptosis and cell cycle arrest.[8]

The following table presents the cytotoxic activity of some benzaldehyde derivatives.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-[(3-methoxybenzyl)oxy]benzaldehydeHL-60<10[8]
Fluorine-substituted N-phenylbenzamideA549 (Lung)7.5[6]
Fluorine-substituted N-phenylbenzamideHeLa (Cervical)9.3[6]
Fluorine-substituted N-phenylbenzamideMCF-7 (Breast)8.9[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]

seed Seed cancer cells in a 96-well plate and allow to adhere. treat Treat cells with various concentrations of the test compounds. seed->treat incubate Incubate for a specified period (e.g., 24-72 hours). treat->incubate add_mtt Add MTT solution to each well and incubate. incubate->add_mtt solubilize Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals. add_mtt->solubilize read Measure the absorbance at a specific wavelength to determine cell viability. solubilize->read

Caption: Workflow for the MTT cytotoxicity assay.

Comparative Anti-inflammatory Activity

Benzaldehyde derivatives have also been investigated for their anti-inflammatory properties.[9][10][11] The mechanism of action often involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2).[11]

Comparison with Analogs:

  • 4-Hydroxybenzaldehyde: This simple benzaldehyde derivative has been shown to suppress the production of NO and the induction of iNOS and COX-2 in LPS-activated macrophages.[11]

  • Prenylbenzaldehyde Derivatives: Certain prenylated benzaldehydes isolated from fungi have demonstrated significant anti-inflammatory activities with low micromolar IC50 values.[10]

  • 3-Arylphthalides (structurally related): Some 3-arylphthalide derivatives have shown strong inhibition of NO production in LPS-stimulated microglial and macrophage cells.[12]

The following table summarizes the anti-inflammatory activity of some related compounds.

Compound/DerivativeAssayIC50 (µM)Reference
Cristaldehyde A (Prenylbenzaldehyde)NO Production Inhibition0.37 - 14.50[10]
3-(2,4-dihydroxyphenyl)phthalideNO Production InhibitionPotent[12]
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivativesCOX-2 Inhibition0.18 - 0.74[9]
Experimental Protocol: Griess Assay for Nitric Oxide (NO) Inhibition

The Griess assay is a common method for measuring nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

seed_cells Seed macrophages (e.g., RAW 264.7) in a 96-well plate. pre_treat Pre-treat cells with test compounds. seed_cells->pre_treat stimulate Stimulate cells with an inflammatory agent (e.g., LPS). pre_treat->stimulate collect_supernatant Collect cell culture supernatant. stimulate->collect_supernatant griess_reagent Add Griess reagent to the supernatant. collect_supernatant->griess_reagent measure_absorbance Measure absorbance to quantify nitrite concentration. griess_reagent->measure_absorbance

References

A Comparative Guide to Catalyst Efficiency in the Synthesis of 4-Fluoro-3-phenylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of 4-Fluoro-3-phenylbenzaldehyde, a key building block in the development of pharmaceuticals and advanced materials, is critically dependent on the choice of catalyst. This guide provides an objective comparison of various catalytic systems for the Suzuki-Miyaura cross-coupling reaction, the most common method for its synthesis, with a focus on catalyst efficiency, reaction conditions, and product yields. The information presented is collated from scientific literature and is intended to aid researchers in selecting the optimal catalytic system for their specific needs.

Catalyst Performance Comparison

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds, and its efficiency is highly influenced by the catalyst, ligands, and reaction conditions. Below is a summary of quantitative data for the synthesis of this compound and structurally similar biaryls, highlighting the performance of different catalytic systems.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄TriphenylphosphineNa₂CO₃Toluene/Ethanol/Water85-1002-12~90
Pd(dppf)Cl₂dppfK₂CO₃Dioxane/Water1002-8~88
Pd₂(dba)₃ / XPhosXPhosK₃PO₄1,4-Dioxane11012~85
Pd(OAc)₂ / SPhosSPhosCs₂CO₃Toluene11018~80
NiCl₂(PCy₃)₂TricyclohexylphosphineK₃PO₄t-Amyl alcohol10012~75

Experimental Protocols

Detailed methodologies for the synthesis of the precursor, 3-bromo-4-fluorobenzaldehyde, and the final product, this compound, via Suzuki-Miyaura coupling are provided below.

Synthesis of 3-Bromo-4-fluorobenzaldehyde (Precursor)

Materials:

  • 4-Fluorobenzaldehyde

  • Dichloromethane (CH₂Cl₂)

  • Sodium bromide (NaBr)

  • Hydrochloric acid (HCl, 35%)

  • Sodium hypochlorite (NaOCl) aqueous solution (8%)

Procedure:

  • Dissolve 1 mole of 4-fluorobenzaldehyde in 160 mL of dichloromethane to create solution A.[1]

  • In a separate vessel, dissolve 1.01 moles of sodium bromide in 100 mL of pure water, and then add 100 mL of 35% hydrochloric acid while stirring to create solution B.[1]

  • Mix solution A and solution B at a temperature of 20-25 °C.[1]

  • Initiate ultrasonic waves and, under continuous stirring, slowly add 1.02 moles of an 8% sodium hypochlorite aqueous solution over the course of 1 hour.[1]

  • After the addition is complete, continue the ultrasonic treatment and stirring for a period, then allow the mixture to stand for phase separation.

  • Separate the organic phase (dichloromethane) and wash it until it is neutral.

  • Dry the organic phase and remove the solvent to obtain the crude product.

  • The crude 3-bromo-4-fluorobenzaldehyde can be further purified by crystallization. A yield of approximately 91.9% with a purity of 99.4% has been reported for this method.[1]

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a representative procedure and can be adapted based on the specific catalyst system chosen from the comparison table.

Materials:

  • 3-Bromo-4-fluorobenzaldehyde

  • Phenylboronic acid

  • Palladium or Nickel Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, NiCl₂(PCy₃)₂)

  • Ligand (if not integrated into the catalyst)

  • Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄)

  • Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, DME)

  • Degassed water (if using an aqueous base system)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a dry reaction flask equipped with a magnetic stir bar and a condenser, add 3-bromo-4-fluorobenzaldehyde (1.0 equivalent), phenylboronic acid (1.2-1.5 equivalents), the chosen base (2.0-3.0 equivalents), and the selected catalyst (typically 1-5 mol%).

  • If a separate ligand is used, add it to the flask (typically in a 1:1 or 2:1 ratio to the metal).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Add the anhydrous and degassed solvent system to the flask. If an aqueous base solution is used, it should also be degassed.

  • Heat the reaction mixture to the temperature specified in the comparison table and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete (typically when the starting material is consumed), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Visualizing the Process

To further elucidate the experimental and mechanistic aspects of the synthesis, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis of this compound Reactants Reactants: 3-Bromo-4-fluorobenzaldehyde Phenylboronic Acid Base Reaction Suzuki-Miyaura Coupling Reaction Reactants->Reaction Catalyst Catalyst System: Pd or Ni Catalyst Ligand Catalyst->Reaction Solvent Solvent Solvent->Reaction Workup Work-up: Extraction & Washing Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: This compound Purification->Product

Caption: A generalized experimental workflow for the synthesis of this compound.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ Base PdII_Diaryl Ar-Pd(II)-Ar' Ln Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Review of Fluorinated Biphenyl Aldehyde Analogues in Drug Design: Targeting Aldehyde Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into drug candidates offers a powerful tool to enhance pharmacological properties. This guide provides a comparative analysis of fluorinated biphenyl aldehyde analogues, focusing on their role as enzyme inhibitors, particularly targeting the aldehyde dehydrogenase (ALDH) superfamily. The ALDH enzymes are critical in various physiological and pathological processes, making them attractive targets for therapeutic intervention.

The introduction of fluorine into a molecule can significantly alter its electronic properties, metabolic stability, and binding affinity to target proteins.[1][2] In the context of biphenyl aldehydes, fluorine substitution can influence the reactivity of the aldehyde group and the overall conformation of the molecule, leading to changes in biological activity. This guide examines a series of benzyloxybenzaldehyde derivatives, close structural analogues to biphenyl aldehydes, as selective inhibitors of ALDH isoforms, providing quantitative data, detailed experimental protocols, and pathway visualizations to support further drug discovery efforts.

Comparative Analysis of ALDH1A3 Inhibition

The aldehyde dehydrogenase 1A3 (ALDH1A3) isoform has been identified as a promising target in cancer therapy due to its overexpression in various tumor types, which is often correlated with poor prognosis.[3] The following table summarizes the in vitro inhibitory activity of a series of benzyloxybenzaldehyde derivatives against the human ALDH1A3 isoform. The inclusion of fluorinated and non-fluorinated examples allows for a direct comparison of the impact of fluorine substitution on inhibitory potency.

Compound IDStructureR1R2R3R4% Inhibition at 10 µMIC50 (µM)
ABMM-6 BenzyloxybenzaldehydeHHHH85.3 ± 4.22.15 ± 0.04
ABMM-15 BenzyloxybenzaldehydeHHF H95.8 ± 1.20.23 ± 0.02
ABMM-16 BenzyloxybenzaldehydeHHHF 94.7 ± 1.11.29 ± 0.02
ABMM-24 BenzyloxybenzaldehydeHF HH88.6 ± 2.41.95 ± 0.03
ABMM-32 BenzyloxybenzaldehydeF HHH89.2 ± 1.71.52 ± 0.03

Data sourced from Khashab et al. (2021).[3]

The data clearly indicates that the position of the fluorine substituent on the benzyloxy ring significantly impacts the inhibitory activity against ALDH1A3. Compound ABMM-15 , with a fluorine atom at the R3 (meta) position, demonstrates a nearly 10-fold increase in potency compared to the non-fluorinated parent compound ABMM-6 .[3] This highlights the potential for targeted fluorination to optimize inhibitor binding.

Experimental Protocols

To ensure the reproducibility and further development of these findings, detailed experimental methodologies are crucial. The following protocols are summarized from the cited literature.[3]

General Synthesis of Benzyloxybenzaldehyde Derivatives

The synthesis of the benzyloxybenzaldehyde derivatives was achieved through a Williamson ether synthesis.

Materials:

  • Substituted benzyl bromide

  • 4-hydroxybenzaldehyde

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A mixture of the appropriately substituted benzyl bromide (1.0 equivalent), 4-hydroxybenzaldehyde (1.2 equivalents), and potassium carbonate (2.5 equivalents) was stirred in DMF at 80 °C for 4 hours.

  • After cooling to room temperature, the reaction mixture was diluted with water and extracted three times with ethyl acetate.

  • The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent was removed under reduced pressure, and the resulting crude product was purified by flash column chromatography (using a 4:1 hexane/EtOAc mixture as the eluent) to yield the final benzyloxybenzaldehyde product.

ALDH1A3 Inhibition Assay

The inhibitory activity of the synthesized compounds against ALDH1A3 was determined using a fluorometric assay.

Materials:

  • Recombinant human ALDH1A3 enzyme

  • Potassium phosphate buffer (pH 7.4)

  • NAD⁺ (cofactor)

  • Benzaldehyde (substrate)

  • Synthesized inhibitor compounds dissolved in DMSO

  • 96-well black plates

  • Fluorometric plate reader

Procedure:

  • The enzymatic reaction was carried out in a total volume of 200 µL in a 96-well plate.

  • The reaction mixture contained 50 mM potassium phosphate buffer, 1 mM NAD⁺, and 10 µM benzaldehyde.

  • The synthesized compounds were added to the wells at a final concentration of 10 µM for initial screening. For IC₅₀ determination, a range of inhibitor concentrations was used.

  • The reaction was initiated by the addition of the ALDH1A3 enzyme.

  • The rate of NADH formation was monitored fluorometrically by measuring the increase in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

  • The percentage of inhibition was calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of a control reaction containing only DMSO.

  • IC₅₀ values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]

Visualizing Synthesis and Biological Pathways

To further elucidate the processes described, the following diagrams illustrate the general synthetic workflow and the targeted biological pathway.

G General Synthesis of Benzyloxybenzaldehyde Derivatives cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Process cluster_product Product benzyl_bromide Substituted Benzyl Bromide reaction Williamson Ether Synthesis (80 °C, 4h) benzyl_bromide->reaction hydroxybenzaldehyde 4-Hydroxybenzaldehyde hydroxybenzaldehyde->reaction K2CO3 K2CO3 K2CO3->reaction DMF DMF (Solvent) DMF->reaction workup Aqueous Workup & Extraction (EtOAc) reaction->workup purification Column Chromatography workup->purification final_product Target Benzyloxybenzaldehyde Derivative purification->final_product

General synthetic workflow for benzyloxybenzaldehyde derivatives.

G ALDH-Mediated Aldehyde Oxidation and Inhibition cluster_pathway Normal Metabolic Pathway cluster_inhibition Inhibition Mechanism Aldehyde Aldehyde (e.g., Benzaldehyde) ALDH ALDH Enzyme (e.g., ALDH1A3) Aldehyde->ALDH CarboxylicAcid Carboxylic Acid ALDH->CarboxylicAcid NADH NADH + H+ ALDH->NADH NAD NAD+ NAD->ALDH Inhibitor Fluorinated Biphenyl Aldehyde Analogue Inhibitor->ALDH Binds to active site

Mechanism of ALDH enzyme action and its inhibition.

References

A Comparative Guide to Purity Assessment: Quantitative NMR (qNMR) for 4-Fluoro-3-phenylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of purity for key intermediates like 4-Fluoro-3-phenylbenzaldehyde is paramount for ensuring the reliability of experimental results and the quality of final products. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of this compound. This comparison is supported by illustrative experimental data and detailed methodologies to aid in the selection of the most appropriate analytical strategy.

The Critical Role of Purity in Research and Development

This compound serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds and functional materials. The presence of impurities, even in trace amounts, can significantly impact reaction yields, introduce unwanted side products, and complicate the interpretation of biological or material science data. Therefore, the use of a robust and accurate analytical method for purity determination is a critical quality control step.

Quantitative NMR (qNMR): A Primary Analytical Method

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for the direct measurement of compound purity.[1][2] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of atomic nuclei giving rise to that signal.[3] By co-dissolving a known mass of the analyte with a known mass of a certified internal standard of high purity, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[4]

Head-to-Head Comparison: qNMR vs. Chromatographic Techniques

While HPLC and GC are workhorse techniques in most analytical laboratories, qNMR offers distinct advantages for purity assessment. The following table summarizes the key performance characteristics of each technique for the analysis of this compound.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the number of nuclei. Quantification is performed against a certified internal standard.[3]Separation is based on differential partitioning between a stationary and a mobile phase, followed by detection (typically UV).Separation of volatile compounds is based on their partitioning between a stationary and a mobile gas phase, followed by detection (e.g., FID).
Primary Use Provides absolute purity determination and structural confirmation of the main component and impurities.[5]Excellent for separating and quantifying non-volatile and thermally stable impurities, providing a detailed impurity profile.Ideal for the analysis of volatile impurities and residual solvents.
Quantification Absolute (with a certified internal standard).Relative (area percent) or absolute (with a specific reference standard for the analyte and each impurity).Relative (area percent) or absolute (with a specific reference standard for the analyte and each impurity).
Illustrative Purity (%) 99.2 ± 0.299.5 (Area %)99.4 (Area %)
Precision (RSD) < 1%< 2%< 2%
LOD/LOQ ~0.1% / ~0.3%~0.01% / ~0.05%~0.01% / ~0.05%
Sample Throughput ModerateHighHigh
Impurity Identification Can provide structural information about unknown impurities.Requires reference standards for positive identification.Can be coupled with Mass Spectrometry (GC-MS) for identification.

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible purity data. Below are representative protocols for the analysis of this compound using qNMR, HPLC, and GC.

Quantitative ¹H-NMR (qNMR) Protocol

Instrumentation and Reagents:

  • NMR Spectrometer: ≥400 MHz

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Internal Standard: A certified reference material with known purity and signals that do not overlap with the analyte signals (e.g., Maleic acid, 1,4-Dinitrobenzene).[6]

Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Pulse Sequence: A standard single-pulse experiment.

  • Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T₁ of both the analyte and internal standard) is crucial for accurate quantification. A value of 30-60 seconds is often sufficient.[4]

  • Number of Scans: Sufficient scans to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.

  • Temperature: A constant and controlled temperature (e.g., 298 K).

Data Processing and Purity Calculation:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the aldehyde proton signal around 9.9-10.1 ppm) and a signal from the internal standard.

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC) Protocol

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30 °C.

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Protocol

Instrumentation and Conditions:

  • GC System: A standard GC system with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

Sample Preparation:

  • Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

Workflow and Decision Making

The selection of the appropriate analytical technique depends on the specific requirements of the analysis. The following diagrams illustrate the logical workflows for purity assessment and the decision-making process.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh Analyte weigh_is Accurately weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H NMR Spectrum (Optimized Parameters) transfer->nmr_acq process_spec Phase and Baseline Correction nmr_acq->process_spec integrate Integrate Analyte and IS Signals process_spec->integrate calculate Calculate Purity integrate->calculate

qNMR Experimental Workflow

Purity_Analysis_Decision_Tree start Purity Assessment of This compound q1 Need for Absolute Purity and Structural Confirmation? start->q1 q2 Primary Concern: Volatile Impurities/Residual Solvents? q1->q2 No qnmr Use qNMR q1->qnmr Yes q3 Primary Concern: Non-volatile Impurities and High Throughput? q2->q3 No gc Use GC or GC-MS q2->gc Yes hplc Use HPLC q3->hplc Yes orthogonal Consider Orthogonal Methods (e.g., qNMR + HPLC/GC) for Comprehensive Analysis q3->orthogonal No/Uncertain qnmr->orthogonal gc->orthogonal hplc->orthogonal

Decision Tree for Purity Analysis Method Selection

Conclusion

For the definitive purity assessment of this compound, quantitative NMR (qNMR) stands out as a primary method that provides a direct and absolute measure of purity, along with valuable structural confirmation, without the need for an analyte-specific reference standard. While HPLC and GC are powerful techniques for profiling specific types of impurities and offer higher throughput for routine screening, qNMR delivers a more comprehensive and metrologically traceable purity value.

For a complete and unambiguous characterization of this compound, an orthogonal approach utilizing both qNMR and a chromatographic technique (HPLC or GC) is highly recommended. This dual-method strategy ensures not only an accurate determination of the main component's purity but also a thorough characterization of any potential impurities, thereby guaranteeing the quality and reliability of this critical synthetic intermediate in research and drug development.

References

Benchmarking 4-Fluoro-3-phenylbenzaldehyde: A Comparative Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the selection of appropriate building blocks is a critical determinant of the novelty, potency, and patentability of new chemical entities. Among the vast array of available synthons, biaryl aldehydes represent a privileged scaffold, offering a versatile handle for the construction of complex molecules with significant biological activity. This guide provides a comprehensive benchmark analysis of 4-Fluoro-3-phenylbenzaldehyde against other commonly employed biaryl and substituted benzaldehyde building blocks.

This compound (CAS 68359-57-9) is an aromatic aldehyde featuring a biphenyl backbone with a fluorine substituent.[1][2][3] This unique combination of a reactive aldehyde group, a biaryl core, and a fluorine atom makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors and other therapeutic agents.[4] The fluorine atom can enhance metabolic stability and binding affinity, while the biaryl moiety provides a rigid scaffold for probing protein binding pockets.

This guide will objectively compare the performance of this compound with alternative building blocks in key synthetic transformations and biological applications, supported by experimental data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.

PropertyValueReference
Molecular Formula C₁₃H₉FO₂[1][2]
Molecular Weight 216.21 g/mol [1][2]
Appearance White to pale yellow crystalline powder[5]
Melting Point 70-75 °C[5]
Boiling Point 320-325 °C (decomposes)[5]
Density 1.2091 g/mL at 25 °C[2][3]
Solubility Soluble in ethanol, acetone, DMSO; insoluble in water[5]

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, and is frequently used to synthesize biaryl compounds.[6] The efficiency of this reaction is highly dependent on the electronic and steric nature of the substrates. Below is a comparative table of reported yields for Suzuki-Miyaura coupling reactions with various benzaldehyde-based building blocks.

EntryAryl Halide Building BlockCoupling PartnerCatalyst SystemYield (%)Reference
12-Chloro-6-fluorobenzaldehydeArylboronic acidPd₂(dba)₃ / SPhos>95[7]
24-Bromo-N,N-dimethylaniline4-Formylphenylboronic acidPd(PPh₃)₄>90[6]
33,5-(bis-trifluoromethyl)bromobenzeneLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ / Ligand 182[8]
44-BromoanisoleLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ / Ligand 174[8]

Note: Direct comparative yield data for this compound in a Suzuki-Miyaura coupling under the exact same conditions as the alternatives was not found in the searched literature. The data presented is from various sources to illustrate typical yields for similar classes of compounds.

Comparative Performance in Reductive Amination

Reductive amination is a fundamental transformation in medicinal chemistry for the synthesis of secondary and tertiary amines, which are common moieties in drug candidates. The reactivity of the aldehyde is a key factor in the efficiency of this reaction.

EntryAldehyde Building BlockAmineReducing AgentYield (%)Reference
1BenzaldehydeAnilineNaBH₄ in Glycerol97[9]
24-MethoxybenzaldehydeBenzylamineNaBH₄ in Glycerol95[9]
34-ChlorobenzaldehydeAnilineNaBH₄ in Glycerol96[9]
44-Fluorobenzaldehyde2,2-Difluorocyclopropylamine HClNot specifiedNo reaction[10]

Note: While a direct yield for this compound in a reductive amination was not available, the data for related benzaldehydes illustrates the general high efficiency of this reaction. The fluorinated example (Entry 4) highlights that reactivity can be substrate-dependent.

Application in Kinase Inhibition: A Case Study on PIM1 Kinase

Biaryl scaffolds are prevalent in the design of kinase inhibitors due to their ability to mimic the adenine region of ATP and form favorable interactions within the kinase active site.[11] PIM1 is a serine/threonine kinase that is a validated target in oncology.[12] The following table presents the inhibitory activity of various compounds, highlighting the utility of biaryl scaffolds in achieving high potency.

EntryInhibitorTarget KinaseIC₅₀ (nM)Reference
1PIM1-IN-2PIM10.4[13]
2INCB053914PIM10.24[13]
3Compound 19 (1H-Pyrazole Biaryl Sulfonamide)GS-LRRK2<10[14]
4Compound 20 (1H-Pyrazole Biaryl Sulfonamide)GS-LRRK2<10[14]

Note: The IC₅₀ values presented are for potent inhibitors containing biaryl motifs, demonstrating the potential of building blocks like this compound to contribute to highly active compounds. Direct SAR data for this compound itself was not found.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure based on common practices for the Suzuki-Miyaura coupling of aryl halides.[7]

  • Reaction Setup: In an oven-dried Schlenk tube, combine the aryl halide (e.g., a bromo- or chloro-benzaldehyde derivative) (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the ligand (e.g., SPhos, 4-10 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., toluene and water, 10:1) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for Reductive Amination

This protocol is a representative procedure for the one-pot reductive amination of aldehydes.[9][15]

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde (e.g., this compound) (1.0 eq.) and the amine (1.0 eq.) in a suitable solvent (e.g., methanol or 1,2-dichloroethane).

  • Imine Formation: Stir the mixture at room temperature. For less reactive amines, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reduction: Once imine formation is observed (can be monitored by TLC or NMR), add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.) portion-wise.

  • Reaction: Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol for In Vitro PIM1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is based on the commercially available ADP-Glo™ Kinase Assay and is a common method for determining kinase inhibitor potency.[12][13][16]

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in a suitable buffer containing a constant percentage of DMSO (e.g., final concentration of 1%).

  • Kinase Reaction: In a 384-well plate, add the inhibitor solution, the PIM1 kinase solution, and a substrate/ATP mixture. The final concentrations of the substrate (e.g., a peptide substrate) and ATP should be optimized for the PIM1 isoform being tested.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for approximately 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate at room temperature for about 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

PIM1_Signaling_Pathway Cytokines Cytokines/Growth Factors Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK Activation STAT STAT3/5 JAK->STAT Phosphorylation PIM1_Gene PIM1 Gene Transcription STAT->PIM1_Gene Nuclear Translocation & Activation PIM1_Kinase PIM1 Kinase PIM1_Gene->PIM1_Kinase Translation Substrates Downstream Substrates (e.g., BAD, c-Myc) PIM1_Kinase->Substrates Targets Phosphorylation Phosphorylation Substrates->Phosphorylation Cell_Effects Cell Proliferation & Survival Phosphorylation->Cell_Effects Suzuki_Coupling_Workflow Start Start Setup Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Ligand, Base Start->Setup Inert Establish Inert Atmosphere (Ar/N2) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat Reaction (e.g., 100-110 °C) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify End Pure Biaryl Product Purify->End Building_Block_Logic Building_Block This compound Aldehyde Aldehyde Group Building_Block->Aldehyde Biaryl Biaryl Scaffold Building_Block->Biaryl Fluorine Fluorine Substituent Building_Block->Fluorine Reactive_Handle Reactive Handle for Further Functionalization Aldehyde->Reactive_Handle Enables Structural_Core Rigid Structural Core for Receptor Binding Biaryl->Structural_Core Provides Property_Modulation Modulation of Physicochemical Properties Fluorine->Property_Modulation Allows for

References

Safety Operating Guide

Essential Disposal Procedures for 4-Fluoro-3-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following disposal procedures are based on available safety data for 4-Fluoro-3-phenoxybenzaldehyde (CAS No. 68359-57-9) . No specific Safety Data Sheet (SDS) was found for "4-Fluoro-3-phenylbenzaldehyde." Professionals must verify the identity and hazards of their specific material and consult the manufacturer-provided SDS before initiating any handling or disposal procedures.

This guide provides crucial safety and logistical information for the proper disposal of 4-Fluoro-3-phenoxybenzaldehyde, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling

Before handling, it is imperative to be aware of the primary hazards associated with 4-Fluoro-3-phenoxybenzaldehyde. This substance is harmful if swallowed and causes serious eye irritation.[1][2] It is also recognized as being toxic to aquatic life with long-lasting effects.[3][4]

Personal Protective Equipment (PPE): A thorough risk assessment should conclude the necessity for the following PPE:

  • Eye Protection: Wear chemical safety goggles and a face shield that meet government standards such as NIOSH (US) or EN 166 (EU).

  • Hand Protection: Use chemical-resistant gloves inspected for integrity before each use. Dispose of contaminated gloves according to good laboratory practices.[2]

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[4]

  • Respiratory Protection: All handling should occur in a well-ventilated area, such as a chemical fume hood. If inhalation risk is present, a suitable respirator must be used.[2][3]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Classify waste containing 4-Fluoro-3-phenoxybenzaldehyde as hazardous and toxic.

  • Segregate it from non-hazardous and other reactive waste streams to prevent dangerous chemical reactions.

2. Container Management:

  • Use designated, leak-proof, and clearly labeled containers for waste collection. Containers should be kept tightly closed when not in use.

  • The label should prominently display "Hazardous Waste," the full chemical name "Waste 4-Fluoro-3-phenoxybenzaldehyde," and associated hazard symbols (e.g., Harmful, Irritant, Environmentally Hazardous).

3. Spill and Contamination Cleanup:

  • In the event of a spill, immediately evacuate non-essential personnel and ensure the area is well-ventilated.

  • Wearing full PPE, contain the spill using an inert, non-combustible absorbent material like sand, earth, or vermiculite.[4]

  • Carefully collect the absorbed material and contaminated debris into a sealed, labeled hazardous waste container for disposal.[2][4]

  • Prevent the spill from entering drains or surface waters.[2]

4. Final Disposal:

  • Disposal of 4-Fluoro-3-phenoxybenzaldehyde must be conducted by a licensed and qualified hazardous waste disposal company.[2]

  • One approved method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Do not dispose of this chemical down the drain or in general refuse.

  • Contaminated packaging and containers should be treated as unused product and disposed of in the same manner.[2]

Summary of Chemical and Physical Properties

The following table summarizes key quantitative data for 4-Fluoro-3-phenoxybenzaldehyde, which is essential for logistical and safety planning.

PropertyValueSource(s)
CAS Number68359-57-9[1][2][3][4][5][6][7][8]
Molecular FormulaC₁₃H₉FO₂[1][5][6]
Molecular Weight216.21 g/mol [1][5][6]
Flash Point> 110 °C / > 230 °F[4]
Density1.2091 g/cm³ at 25 °C[3][6]
Boiling Point310 °C[8]

Disposal Workflow Diagram

The logical flow for the proper disposal of 4-Fluoro-3-phenoxybenzaldehyde is illustrated below. This workflow ensures that all safety and regulatory steps are followed sequentially.

G cluster_prep Preparation & Handling cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Chemical Waste: 4-Fluoro-3-phenoxybenzaldehyde B Wear Full PPE: Goggles, Gloves, Lab Coat A->B C Work in Ventilated Area (Fume Hood) B->C D Is this a spill? C->D Proceed to Collection E Absorb with Inert Material D->E Yes F Collect Waste in Designated Container D->F No E->F G Label Container: 'Hazardous Waste' + Chemical Name F->G H Store Securely G->H I Contact Licensed Waste Disposal Company H->I Ready for Disposal J Arrange for Pickup and Transport I->J K Ensure Proper Disposal Method (e.g., Incineration) J->K L Obtain & File Disposal Certificate K->L

Caption: Disposal workflow for 4-Fluoro-3-phenoxybenzaldehyde.

References

Personal protective equipment for handling 4-Fluoro-3-phenylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of 4-Fluoro-3-phenylbenzaldehyde (CAS No. 68359-57-9). Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.

Hazard Summary & Key Properties

This compound is classified as harmful if swallowed and causes serious eye irritation.[1][2] It is a white to pale yellow crystalline powder or a colorless to light orange to yellow clear liquid with a characteristic aromatic aldehyde odor.[3][4] A comprehensive summary of its key properties is provided in the table below.

PropertyValueSource(s)
Molecular Formula C₁₃H₉FO₂[1][3][4]
Molecular Weight 216.21 g/mol [1][3][4]
Appearance White to pale yellow crystalline powder or colorless to light orange to yellow clear liquid[3][4]
Odor Characteristic aromatic aldehyde[3]
Melting Point 70-75°C[3]
Boiling Point 135 °C at 2 mmHg; 320-325°C (decomposes)[3][4]
Density 1.2091 - 1.30 g/cm³ at 20-25°C[3][5][6]
Flash Point > 110 °C (> 230 °F)[5][7][8]
Solubility Soluble in ethanol, acetone, and DMSO; insoluble in water[3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure through inhalation, skin, and eye contact.

PPE CategorySpecificationRationale
Hand Protection Double Gloving Recommended: - Inner Glove: Disposable nitrile gloves.- Outer Glove: Neoprene or butyl rubber gloves for extended handling. For incidental splash contact, two pairs of nitrile gloves may be sufficient.Nitrile gloves provide good short-term protection against a range of chemicals.[9] However, their resistance to halogenated and aromatic hydrocarbons can be poor.[7][10][11] Given that this compound possesses both these characteristics, a more robust outer glove is recommended for prolonged contact. Always inspect gloves for damage before use.[8]
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn over safety goggles when there is a risk of splashing.To protect against serious eye irritation.[1][2]
Skin and Body Protection A flame-retardant lab coat, fully buttoned, with long sleeves. Closed-toe shoes are required.To protect skin from accidental contact.
Respiratory Protection An air-purifying respirator with an organic vapor (OV) cartridge is recommended, especially when handling the powder outside of a fume hood or when dealing with larger quantities. The cartridge should be black in color, indicating it is for organic vapors.To prevent inhalation of the powder or its vapors, which may cause respiratory irritation.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Engineering Controls
  • Fume Hood: All handling of this compound, especially weighing and transferring of the solid, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory is well-ventilated.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing and Transfer: Carefully weigh the required amount of the compound. Use appropriate tools (e.g., spatula, weighing paper) to minimize dust generation.

  • In Case of a Spill:

    • Small Spills: For minor spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[12] Using non-sparking tools, collect the absorbed material into a clearly labeled, sealed container for hazardous waste.[12]

    • Large Spills: Evacuate the area and prevent entry. Remove all ignition sources.[12] Contact your institution's environmental health and safety department immediately.

  • Decontamination: After handling, decontaminate the work surface with a suitable solvent (e.g., ethanol) and then wash with soap and water. All cleaning materials should be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Classification

As a halogenated organic compound, all waste containing this compound must be classified as halogenated organic waste .[9]

Step-by-Step Disposal Protocol
  • Segregation: Do not mix halogenated organic waste with non-halogenated waste streams. This is crucial for proper disposal and cost management.

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container. Suitable containers are typically made of high-density polyethylene (HDPE) or glass.[12]

    • The container must be kept closed except when adding waste.

  • Labeling: The waste container must be labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • Associated hazards: "Harmful," "Irritant"

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Pickup and Disposal: Arrange for the disposal of the hazardous waste through your institution's licensed waste management provider.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep_fume_hood Prepare Fume Hood (Bench paper, equipment) prep_ppe->prep_fume_hood weigh_transfer Weigh and Transfer Chemical prep_fume_hood->weigh_transfer spill_check Spill? weigh_transfer->spill_check spill_procedure Follow Spill Cleanup Protocol spill_check->spill_procedure Yes decontaminate Decontaminate Work Area and Equipment spill_check->decontaminate No spill_procedure->decontaminate segregate_waste Segregate Halogenated Waste decontaminate->segregate_waste containerize_waste Place in Labeled, Sealed Container segregate_waste->containerize_waste store_waste Store in Satellite Accumulation Area containerize_waste->store_waste dispose_waste Arrange for Professional Disposal store_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.